2-Chloro-5-fluoronitrobenzene
Description
Properties
IUPAC Name |
1-chloro-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXDJQKEEKXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188055 | |
| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-17-5 | |
| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-4-FLUORO-2-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9ZE2DD39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-5-fluoronitrobenzene
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule of Strategic Importance
This compound is a halogenated aromatic nitro compound that serves as a cornerstone intermediate in advanced organic synthesis. Its strategic importance is most pronounced in the pharmaceutical and agrochemical sectors, where it functions as a versatile building block for complex molecular architectures.[1][2] The benzene ring is substituted with three key functional groups: a nitro group (-NO₂), a chlorine atom (-Cl), and a fluorine atom (-F). This specific arrangement of potent electron-withdrawing groups dictates the molecule's unique reactivity, enabling its use in the synthesis of high-value compounds, including Active Pharmaceutical Ingredients (APIs) for antiviral and anti-inflammatory drugs.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their characterization, and critical insights into its handling and application.
Molecular and Structural Characteristics
The chemical identity and reactivity of this compound are derived directly from its structure. The presence of three distinct substituents on the benzene ring creates a specific electronic environment that is crucial for its synthetic utility.
| Identifier | Value |
| IUPAC Name | 1-Chloro-4-fluoro-2-nitrobenzene[3] |
| CAS Number | 345-17-5[3][4][5] |
| Molecular Formula | C₆H₃ClFNO₂[3][6] |
| Molecular Weight | 175.54 g/mol [3][6] |
| SMILES String | [O-]--INVALID-LINK--c1cc(F)ccc1Cl[5] |
| InChI Key | DVXDJQKEEKXJBW-UHFFFAOYSA-N[5][6] |
The nitro, chloro, and fluoro groups are all strongly electron-withdrawing. This cumulative effect significantly deactivates the aromatic ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its utility in synthetic chemistry, allowing for the displacement of the chloro or, in some cases, nitro groups by nucleophiles to build more complex molecules.
Physical Properties
This compound is typically a pale yellow to off-white crystalline solid at room temperature.[1][4] Its physical characteristics are summarized below.
| Property | Value | Source(s) |
| Appearance | Pale yellow to off-white crystalline solid; powder to lump. | [1][3][4] |
| Melting Point | 37-40 °C | [1][4][5][7] |
| Boiling Point | 238 - 239.3 °C at 760 mmHg | [1][4][5] |
| Density | ~1.494 - 1.50 g/cm³ | [1][4] |
| Flash Point | 98.5 - 109 °C (closed cup) | [1][5] |
| Storage | Store at room temperature or 2-8 °C in a dry, well-ventilated place. | [1][2][4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The key expected spectral features are outlined below.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. Based on typical values and experimental data, the spectrum would be characterized by strong absorptions corresponding to:
-
N-O stretching (nitro group): Asymmetric and symmetric stretches, typically around 1500-1575 cm⁻¹ and 1300-1370 cm⁻¹.
-
C-F stretching: Strong absorption in the 1100-1250 cm⁻¹ region.
-
C-Cl stretching: Found in the 700-850 cm⁻¹ range.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
An experimental IR spectrum has shown peaks at 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, and 1124 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The aromatic region would show three distinct proton signals. Due to the electron-withdrawing effects of the substituents, these signals would be downfield shifted. The coupling between the protons and with the fluorine atom (H-F coupling) would result in complex splitting patterns (e.g., doublet of doublets, doublet of triplets). An experimental spectrum in DMSO-d6 showed signals at δ 6.89 (dt), 6.50 (dd), and 6.21 (dt) ppm.[6]
-
¹³C NMR: The spectrum would display six distinct signals for the aromatic carbons. The carbons directly attached to the electronegative substituents (Cl, F, NO₂) would be significantly shifted.
UV-Vis Spectroscopy
The molecule contains chromophores (the nitrobenzene system) that absorb light in the UV-visible region.[8] The electronic transitions, primarily π → π*, are responsible for this absorption. The exact absorption maximum (λmax) would need to be determined experimentally in a suitable solvent, such as ethanol or methanol.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
To ensure the trustworthiness and reproducibility of data, a self-validating protocol is essential. DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.
Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to detect impurities (which broaden the melting peak), and for providing thermodynamic data (enthalpy of fusion).
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium). This ensures the accuracy of the temperature and heat flow measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 20°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 60°C).
-
-
Data Analysis: The resulting thermogram will show an endothermic peak. The onset temperature of this peak is taken as the melting point. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp, narrow peak is indicative of high purity.
Caption: Workflow for Melting Point Determination using DSC.
Chemical Reactivity and Synthetic Applications
As previously noted, the primary utility of this compound lies in its high reactivity towards nucleophiles. This makes it an invaluable intermediate.
Key Applications:
-
Pharmaceutical Synthesis: It is a crucial building block for APIs.[3] It has been used in the synthesis of fluorophenylthio-benzylamine derivatives, which are potent and selective ligands for the serotonin transporter (SERT), relevant in antidepressant drug discovery.[3] It is also used to create benzothiazole derivatives with potential therapeutic applications.[3]
-
Agrochemicals: The compound is used in the manufacturing of certain pesticides and herbicides.[1]
-
Dyes and Materials: It serves as an intermediate in the synthesis of specialty dyes and performance materials.[1][2]
Illustrative Reaction Pathway: The synthesis of benzothiazole derivatives often involves a condensation reaction where the halogenated nitroaromatic is a key reactant.
Caption: Synthesis of Benzothiazoles from this compound.[3]
Safety, Handling, and Toxicology
Due to its reactive nature, proper handling of this compound is imperative. The compound is classified as hazardous.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][9]
-
Irritation: Causes skin irritation and serious eye irritation.[9][10]
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][9] If dust is generated, use an approved respirator (e.g., N95).[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe dust. Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
This compound is a chemical intermediate whose value is defined by its precise molecular architecture. Its physicochemical properties, particularly its activated aromatic system, make it a highly reactive and versatile building block for creating complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for any researcher or scientist aiming to leverage its synthetic potential.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluoronitrobenzene series | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 8. ijmrpsjournal.com [ijmrpsjournal.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoronitrobenzene
Introduction: The Strategic Importance of 2-Chloro-5-fluoronitrobenzene
This compound (CAS No. 345-17-5) is a pivotal building block in the landscape of modern organic synthesis.[1][2] Its trifunctionalized aromatic ring, featuring chloro, fluoro, and nitro groups, offers a versatile platform for the construction of complex molecules. This compound is particularly crucial in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of a wide array of high-value products.[1][3] Notably, it is integral to the production of certain benzothiazole derivatives and fluorophenylthio-benzylamines, which have applications in developing selective serotonin reuptake inhibitors (SSRIs).[1] The strategic placement of the substituents allows for selective transformations, making it a highly sought-after precursor in drug discovery and medicinal chemistry.
This guide provides a comprehensive overview of the primary synthesis mechanism for this compound, delves into alternative synthetic strategies, and offers practical insights into the experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's synthesis.
Primary Synthesis Route: Electrophilic Aromatic Substitution via Nitration of 1-Chloro-4-fluorobenzene
The most prevalent and industrially viable method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) of 1-chloro-4-fluorobenzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent.
The Core Mechanism: Understanding the "Why"
The nitration of 1-chloro-4-fluorobenzene is a classic example of electrophilic aromatic substitution. The reaction proceeds through the following key stages:
-
Generation of the Electrophile (Nitronium Ion): The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This step is crucial as it generates the reactive species that will attack the aromatic ring.
-
Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich π system of the 1-chloro-4-fluorobenzene ring acts as a nucleophile and attacks the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Directing Effects of the Substituents: The existing chloro and fluoro substituents on the benzene ring are both ortho, para-directing groups due to their ability to donate lone pair electrons into the ring through resonance. However, they are also deactivating due to their inductive electron-withdrawing effects. The fluorine atom is more electronegative than chlorine, but chlorine is a better resonance donor. In this specific case, the incoming nitro group will preferentially add to the positions ortho to the chloro group and meta to the fluoro group, or ortho to the fluoro group and meta to the chloro group. The formation of this compound indicates that the nitration occurs at the position ortho to the chlorine and meta to the fluorine.
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group in the sigma complex. This step restores the aromaticity of the ring, yielding the final product, this compound.
Visualizing the Primary Synthesis Mechanism
Caption: Mechanism of this compound synthesis.
Experimental Protocol: Nitration of 1-Chloro-4-fluorobenzene
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Chloro-4-fluorobenzene | 130.54 | 13.05 g | 0.1 |
| Concentrated Nitric Acid (68%) | 63.01 | 10.5 mL | ~0.15 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | ~0.37 |
| Ice | - | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid (20 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add the concentrated nitric acid (10.5 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of Substrate: To the cooled nitrating mixture, add 1-chloro-4-fluorobenzene (13.05 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. The crude product will precipitate as a solid or oil.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Alternative Synthesis Strategies
While nitration of 1-chloro-4-fluorobenzene is the dominant method, other synthetic routes exist, often employed for specific research purposes or when starting materials are more readily available.
Sandmeyer-Type Reactions
The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4][5] In a hypothetical synthesis of this compound, one could envision starting from a corresponding aniline derivative.
Conceptual Pathway:
-
Diazotization: 2-Chloro-5-fluoroaniline would be treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt.[6]
-
Nitration via Sandmeyer-like reaction: While a direct Sandmeyer reaction to introduce a nitro group is not standard, a related transformation could be employed. For instance, the diazonium salt could be decomposed in the presence of sodium nitrite and a copper catalyst.
Causality and Feasibility: This approach is less common for this specific molecule due to the multi-step nature and the availability of the more direct nitration route. However, the Sandmeyer reaction is a powerful tool for accessing substitution patterns that are difficult to achieve through direct electrophilic aromatic substitution.[4][7]
Visualizing the Sandmeyer-Type Conceptual Pathway
Caption: Conceptual Sandmeyer-type synthesis pathway.
Halogen Exchange (Halex) Reactions
Another potential, though less direct, route involves a halogen exchange reaction. For instance, one could start with a di-chloro or di-fluoro nitrobenzene derivative and selectively replace one of the halogens. A patent describes a process for preparing 2-fluoronitrobenzene by reacting 2-chloronitrobenzene with potassium fluoride in tetramethylene sulfone.[8] A similar principle could be applied, although achieving the desired regioselectivity would be a significant challenge.
Causality and Feasibility: The success of this method hinges on the differential reactivity of the halogen atoms, which is influenced by the electronic effects of the nitro group. This approach is generally more complex and less atom-economical than the direct nitration of 1-chloro-4-fluorobenzene.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[9]
-
Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation.[9][10]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Always consult the Safety Data Sheet (SDS) before handling this compound.[9]
Conclusion
The synthesis of this compound is a well-established process, with the nitration of 1-chloro-4-fluorobenzene being the most efficient and widely used method. A thorough understanding of the underlying electrophilic aromatic substitution mechanism, including the role of the directing groups, is essential for optimizing reaction conditions and maximizing yield. While alternative methods like Sandmeyer-type reactions and halogen exchange exist, they are generally less practical for large-scale production. As a key intermediate in the pharmaceutical and agrochemical industries, the continued study and optimization of the synthesis of this compound will remain an area of importance for synthetic chemists.
References
- 1. ossila.com [ossila.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Chloro-5-fluoronitrobenzene
Introduction: The Critical Role of Analytical Characterization in Drug Development
In the landscape of pharmaceutical development, the meticulous characterization of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 2-Chloro-5-fluoronitrobenzene, a key building block in the synthesis of various APIs, demands robust analytical scrutiny to identify and quantify potential impurities and confirm its structural integrity.[1] This technical guide provides a comprehensive overview of two powerful analytical techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), as applied to the analysis of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to interpret their data with confidence.
Part 1: Elucidating Molecular Vibrations with Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an indispensable non-destructive technique that probes the vibrational modes of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups present, providing a molecular fingerprint of the compound.
Theoretical Framework: Predicting the Vibrational Spectrum
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 1600 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1530 - 1510 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1350 - 1330 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| 1250 - 1200 | C-F Stretch | Aryl Fluoride | Strong |
| 800 - 750 | C-Cl Stretch | Aryl Chloride | Strong |
| 900 - 850 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |
Experimental Protocol: A Self-Validating Approach
A robust FTIR analysis workflow is crucial for obtaining high-quality, reproducible data.
Step-by-Step Methodology for FTIR Analysis:
-
Sample Preparation:
-
For solid samples like this compound, the Potassium Bromide (KBr) pellet method is recommended.
-
Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press. Causality: This ensures that the infrared beam can pass through the sample with minimal scattering, leading to a high-quality spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Collect a background spectrum of the empty sample compartment. Trustworthiness: This step is critical for correcting for instrumental and environmental absorptions, ensuring that the final spectrum is solely representative of the sample.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and compare them to the predicted values in Table 1 and literature data for similar compounds.
-
Visualizing the FTIR Workflow
Caption: Experimental workflow for FTIR analysis.
Part 2: Unraveling Molecular Structure with Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Theoretical Framework: Predicting the Fragmentation Pattern
Under electron ionization (EI), this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses.[3] The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 175/177 | [C₆H₃ClFNO₂]⁺˙ (Molecular Ion) | - |
| 129/131 | [C₆H₃ClF]⁺˙ | NO₂ |
| 110 | [C₆H₃FN]⁺˙ | Cl, O |
| 99 | [C₅H₂FO]⁺ | Cl, CO |
| 94 | [C₆H₃F]⁺˙ | Cl, NO₂ |
Experimental Protocol: A Validated Workflow
Step-by-Step Methodology for Mass Spectrometry Analysis:
-
Sample Introduction:
-
For a solid sample with a suitable boiling point like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. Expertise: GC-MS is often preferred as it provides separation of the analyte from potential volatile impurities before mass analysis.
-
-
Ionization:
-
Electron ionization (EI) at a standard energy of 70 eV is typically used for this type of molecule. Causality: This energy is sufficient to cause ionization and reproducible fragmentation patterns, which are essential for library matching and structural elucidation.
-
-
Mass Analysis and Detection:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
Identify the molecular ion peak. The presence of the M+2 peak at approximately one-third the intensity of the M peak is a strong indicator of a chlorine-containing compound.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions, as outlined in Table 2.
-
Compare the obtained spectrum with mass spectral databases for confirmation.
-
Visualizing the Fragmentation Pathway and Experimental Workflow
Caption: Predicted fragmentation of this compound.
Caption: Experimental workflow for GC-MS analysis.
Conclusion: A Synergistic Approach to Structural Elucidation
The combined application of FTIR and mass spectrometry provides a powerful and complementary approach to the comprehensive characterization of this compound. FTIR offers a rapid and non-destructive method for confirming the presence of key functional groups, while mass spectrometry provides definitive information on the molecular weight and structural fragments. By integrating the insights from both techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity and purity of this critical pharmaceutical intermediate, thereby upholding the principles of scientific integrity and ensuring the quality of the final drug product.
References
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-5-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-5-fluoronitrobenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document delves into the physicochemical properties, solubility characteristics in various solvents, and stability under different environmental conditions. Detailed experimental protocols for determining these parameters are provided, underpinned by a discussion of the causative logic behind the methodological choices. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, formulation, and application of this versatile compound.
Introduction: The Significance of this compound in Modern Chemistry
This compound (CAS No. 345-17-5) is a halogenated aromatic nitro compound that has emerged as a crucial building block in organic synthesis.[1][3] Its molecular structure, featuring a benzene ring substituted with chloro, fluoro, and nitro groups, imparts a unique reactivity profile that is highly valued in the synthesis of complex molecules.[1] This compound serves as a versatile intermediate in the production of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.[4] The presence of both electron-withdrawing nitro and halogen substituents on the benzene ring makes it an excellent substrate for various chemical transformations.[4]
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClFNO₂ | [5][6] |
| Molecular Weight | 175.54 g/mol | [1][5][6] |
| Appearance | Light yellow to off-white crystalline solid | [1][3] |
| Melting Point | 37-40 °C | [3][5] |
| Boiling Point | 238 °C | [3][5] |
| Density (estimate) | 1.5019 g/cm³ | [3] |
Solubility Profile: A Critical Parameter for Reaction and Formulation
The solubility of this compound is a fundamental property that dictates its utility in various applications, from reaction kinetics to the development of stable formulations. While specific quantitative solubility data is not extensively published, its structural characteristics provide a strong indication of its solubility behavior.
Qualitative Solubility Assessment
Based on its chemical structure—a largely nonpolar aromatic ring with polar nitro and halogen substituents—this compound is expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the nitro group and halogen atoms introduces some polarity, but the overall hydrophobic nature of the benzene ring dominates its solubility characteristics.
A general understanding of its solubility can be inferred from its compatibility with various solvents, as noted in synthetic procedures. For instance, it is often used in reactions involving organic solvents such as ethyl acetate, dichloromethane, and methanol, suggesting good solubility in these media.[7]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a range of solvents.
Principle: The isothermal shake-flask method is a standard and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate) of analytical grade
-
Thermostatically controlled shaker bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Seal the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the flasks to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated HPLC-UV or GC-FID/MS method.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L or mg/mL, at the specified temperature.
-
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for obtaining reproducible results.
-
Use of Excess Solute: This ensures that the solvent is fully saturated with the solute, and the measured concentration represents the true equilibrium solubility.
-
Filtration: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The choice of filter material should be based on its chemical compatibility with the solvent.
Stability Profile: Understanding Degradation Pathways
The stability of this compound under various conditions is a critical factor for its storage, handling, and use in chemical synthesis. Degradation can lead to the formation of impurities, which can affect reaction yields and the purity of the final product.
General Stability and Incompatibilities
Under normal storage conditions, in a dry, cool, and well-ventilated place, this compound is a stable compound. However, it is incompatible with strong oxidizing agents and strong bases. Contact with these substances should be avoided to prevent vigorous reactions and decomposition.
Thermal Stability and Decomposition
-
C-NO₂ Bond Homolysis: This is often the initial and rate-determining step, leading to the formation of a phenyl radical and nitrogen dioxide (NO₂).
-
Nitro-Nitrito Isomerization: The nitro group can rearrange to a more reactive nitrito group (-ONO), which can then undergo further decomposition.
The presence of halogen substituents can influence the thermal stability. The strong electron-withdrawing nature of the nitro and fluoro groups can affect the C-N bond strength.
Expected Thermal Decomposition Products: Upon heating, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), chlorine, gaseous hydrogen fluoride (HF), and hydrogen chloride gas may be formed.
Experimental Workflow for Thermal Stability Assessment:
Caption: Workflow for assessing thermal stability.
Hydrolytic Stability
The hydrolysis of this compound involves the reaction with water, which can be catalyzed by acids or bases. The rate of hydrolysis is expected to be dependent on pH and temperature. The electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic substitution, potentially leading to the displacement of the chloro or fluoro substituent by a hydroxyl group.
Predicted Hydrolysis Pathway:
Caption: Potential hydrolysis pathway.
Protocol for Hydrolytic Stability Study:
-
Buffer Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Sample Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the solutions at a constant temperature (e.g., 50 °C to accelerate degradation).
-
Time-Point Sampling: At regular intervals, withdraw aliquots from each solution.
-
Analysis: Quench the reaction if necessary (e.g., by neutralization or dilution) and analyze the concentration of the parent compound and any potential degradation products using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant and half-life at each pH.
Photolytic Stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of this compound. The energy from the absorbed photons can promote the molecule to an excited state, leading to chemical reactions.
Potential Photodegradation Pathways:
-
Homolytic Cleavage: The C-Cl or C-NO₂ bond may undergo homolytic cleavage upon UV irradiation.
-
Photosubstitution: The chloro or fluoro substituent may be replaced by other groups present in the reaction medium.
-
Nitro Group Reduction: The nitro group can be photochemically reduced.
Protocol for Photostability Testing:
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water).
-
Light Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp or a UV chamber) that simulates sunlight or a specific UV wavelength. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: At various time points, analyze the irradiated and dark control samples by HPLC to determine the extent of degradation.
-
Quantum Yield Determination (Advanced): For a more in-depth analysis, the photodegradation quantum yield can be determined, which is a measure of the efficiency of a photochemical process.[8]
Analytical Methodologies for Quantification
Accurate and reliable analytical methods are essential for the study of solubility and stability. Both HPLC and GC are well-suited for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a common and effective technique for the analysis of nitroaromatic compounds.
Starting HPLC Parameters:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength corresponding to the absorbance maximum of this compound.
-
Column Temperature: 30 °C
This method would need to be validated for specificity, linearity, accuracy, precision, and sensitivity according to established guidelines.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of the analyte and its potential degradation products.
Starting GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Program: A temperature gradient to ensure good separation of the analyte from any impurities or degradation products.
-
MS Detection: Electron ionization (EI) with scanning over a suitable mass range.
An application note for the GC-MS analysis of the related compound 2-Chloro-5-nitrobenzaldehyde provides a good starting point for method development.[10]
Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the solubility and stability of this compound, supported by established scientific principles and detailed experimental protocols. While a solid foundation of its physicochemical properties exists, there is a clear need for more quantitative experimental data on its solubility in a wider range of solvents and its degradation kinetics under various stress conditions. Such data would be invaluable for optimizing synthetic processes, developing robust formulations, and ensuring the safe and effective application of this important chemical intermediate. Future research should focus on generating this specific data to further enhance our understanding and utilization of this compound in the fields of pharmaceutical development and materials science.
References
- 1. ossila.com [ossila.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
electrophilic and nucleophilic sites of 2-Chloro-5-fluoronitrobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5-fluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in contemporary organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from a unique arrangement of substituents on the benzene ring—a nitro group, a chlorine atom, and a fluorine atom—which imparts a distinct and exploitable reactivity profile. This guide provides a comprehensive analysis of the electronic landscape of this compound, delineating its electrophilic and nucleophilic centers. We will explore the theoretical underpinnings of its reactivity, supported by mechanistic insights and practical, field-proven experimental protocols.
Molecular Architecture and Electronic Foundation
This compound (CAS No. 345-17-5) is a trifunctionalized benzene derivative.[2] The interplay of its substituents governs its chemical behavior. The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects. The halogen atoms, chlorine and fluorine, also withdraw electron density through their strong inductive effects (-I), which overpower their weaker resonance donation (+M) effects.
This cumulative electron withdrawal significantly deactivates the aromatic ring towards electrophilic attack. Conversely, and more importantly for its synthetic applications, this electronic impoverishment renders the ring highly susceptible to nucleophilic aromatic substitution (SNAr).[3]
| Property | Value | Source |
| CAS Number | 345-17-5 | [2][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [2][5] |
| Molecular Weight | 175.54 g/mol | [2][5] |
| Melting Point | 37-40 °C | [4] |
| Boiling Point | 238 °C | [4] |
| Appearance | Off-White to Yellow Crystalline Solid | [2][4] |
Analysis of Reactive Sites: A Dichotomy of Reactivity
The primary reactivity pathway for this compound is nucleophilic aromatic substitution (SNAr). The molecule's electrophilic sites are the carbon atoms of the aromatic ring, which are made electron-deficient by the attached substituents.
Dominant Electrophilic Sites for Nucleophilic Attack
The carbon atoms bonded to the halogen leaving groups are the principal electrophilic centers. The powerful electron-withdrawing nitro group, positioned ortho to the chlorine atom and meta to the fluorine atom, plays a crucial role in activating the ring for nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[6] The stability of this intermediate is paramount to the reaction's facility.
Caption: Structure and numbering of this compound.
The nitro group at the C5 position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophilic attack occurs at the C2 (chloro-substituted) or C4 positions. However, the attack is overwhelmingly favored at the C2 position. This is because the nitro group is ortho to the C1-Cl position, allowing for direct delocalization of the developed negative charge onto the nitro group, a highly stabilizing interaction.[6][7] The C-Cl bond is also generally more labile than the C-F bond in SNAr reactions.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Nucleophilic Character and Reductive Pathways
While the ring is electrophilic, the molecule possesses nucleophilic sites within its functional groups.
-
Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as weak nucleophiles or Lewis bases.
-
Aromatic Ring (under duress): The pi-system of the benzene ring is inherently electron-rich and thus nucleophilic. However, as discussed, this nucleophilicity is severely diminished by the attached electron-withdrawing groups, making electrophilic aromatic substitution challenging.
-
Reduction of the Nitro Group: A synthetically crucial transformation is the reduction of the nitro group to an amine. This reaction transforms the electronic character of the substituent from strongly withdrawing to strongly donating, fundamentally altering the reactivity of the aromatic ring. This transformation is key in multi-step syntheses.[8] For example, the resulting amino group can be used in the synthesis of benzothiazoles.[2]
Experimental Protocol: Reduction of this compound
This protocol details the reduction of the nitro group to an amine using sodium sulfide nonahydrate, a common and effective method.[8] This procedure exemplifies the manipulation of the molecule's functional groups to achieve a desired synthetic outcome.
Objective: To synthesize 2-chloro-5-fluoroaniline from this compound.
Materials:
-
This compound (1.81 g, 10.31 mmol)
-
Sodium sulfide nonahydrate (9.90 g, 41.24 mmol)
-
Deionized water (30 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system (Silica gel, CH₂Cl₂:MeOH 10:1 eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.81 g) in 30 mL of deionized water at room temperature.
-
Reagent Addition: Add sodium sulfide nonahydrate (9.90 g) to the solution in a single portion.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain stirring for 32 hours.
-
Workup: Cool the resulting light yellow solution to room temperature. Transfer the solution to a separatory funnel and extract five times with 50 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield a yellow oil.
-
Purification: Purify the crude product by flash chromatography on silica gel, eluting with a 10:1 mixture of dichloromethane and methanol to yield the pure 2-chloro-5-fluoroaniline.[8]
Caption: Experimental workflow for the reduction of this compound.
Conclusion for the Practitioner
This compound is a molecule with a well-defined and synthetically valuable reactivity profile. Its primary utility lies in its susceptibility to nucleophilic aromatic substitution, with the carbon atom bearing the chlorine atom being the most electrophilic site. This reactivity is a direct consequence of the powerful electron-withdrawing nature of the ortho-positioned nitro group. While the molecule itself has limited nucleophilic character, the nitro group can be readily transformed via reduction into a potent electron-donating amine, opening up a vast landscape of subsequent chemical modifications. A thorough understanding of these electronic principles is essential for designing efficient and high-yielding synthetic routes for novel pharmaceuticals and other advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 345-17-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
The Nitro Group: Unlocking and Directing the Reactivity of 2-Chloro-5-fluoronitrobenzene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-fluoronitrobenzene is a deceptively simple aromatic compound that serves as a cornerstone building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is not merely a consequence of the atoms it contains, but rather a masterclass in controlled chemical reactivity orchestrated almost entirely by the nitro group. This guide deconstructs the pivotal role of the nitro moiety, moving beyond simple definitions to provide a deep, mechanistic understanding of how it governs the molecule's reactivity, dictates regiochemical outcomes, and ultimately transforms it into a versatile and predictable synthetic tool. We will explore the fundamental electronic principles, analyze the kinetics and thermodynamics of its key reactions, and provide actionable experimental protocols for its effective utilization.
Introduction: The Strategic Importance of this compound
At its core, this compound (C₆H₃ClFNO₂) is a substituted benzene ring featuring three distinct functional groups: a chloro group, a fluoro group, and a nitro group.[3] This specific arrangement makes it a highly valuable intermediate for creating a variety of active pharmaceutical ingredients (APIs), including benzothiazole derivatives and selective serotonin reuptake inhibitors (SERTs).[3] The presence of multiple functional groups allows for sequential, controlled modifications, a critical requirement in multi-step drug synthesis.[4][5] However, to harness its full potential, one must first appreciate the profound influence of the nitro group, which acts as the primary activating and directing element on the ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 345-17-5 | [3][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][6] |
| Molecular Weight | 175.54 g/mol | [3][6] |
| Appearance | Off-White to Yellow Crystalline Solid | [6] |
| Melting Point | 37 °C – 39 °C | [3] |
The Heart of Reactivity: Electronic Effects of the Nitro Group
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[7][8] Its influence is not monolithic but rather a synergistic combination of two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-M).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework. This creates a general state of electron deficiency across the ring.[9]
-
Resonance Effect (-M): More significantly, the nitro group withdraws electron density through the pi system. The pi electrons of the benzene ring can be delocalized onto the nitro group, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons.[9][10]
This profound electron withdrawal has a dual consequence:
-
Deactivation for Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is "deactivated" and far less likely to attack electrophiles.[7][10]
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The same electron deficiency, particularly at the ortho and para positions, makes the ring highly susceptible to attack by nucleophiles.[7][11] This activation is the key to the synthetic utility of this compound.
Caption: The nitro group withdraws electron density, creating partial positive charges (δ+) at the ortho and para positions.
The SNAr Mechanism: A Tale of Two Steps
Unlike Sₙ1 or Sₙ2 reactions, Nucleophilic Aromatic Substitution (SNAr) on an activated ring like this compound proceeds via a well-defined two-step addition-elimination mechanism.[11][12]
-
Step 1 (Addition): A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (LG). This is the rate-determining step.[13][14] The attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[11][12]
-
Step 2 (Elimination): The aromaticity is restored as the leaving group departs, taking its bonding electrons with it. This step is typically fast.
The stability of the Meisenheimer complex is paramount. The more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the reaction. This is where the power of the nitro group becomes evident: it directly stabilizes the negative charge of the Meisenheimer complex through resonance, but only when the attack occurs at the ortho or para position relative to it.[11][12]
Caption: General workflow for the SNAr addition-elimination mechanism.
Regioselectivity: The Nitro Group as the Decisive Director
In this compound, the nucleophile has two potential sites of attack: C2 (bonded to Cl) and C5 (bonded to F). The regiochemical outcome is overwhelmingly dictated by the position of the nitro group.
-
Path A: Attack at C2 (ortho to NO₂): When the nucleophile attacks the carbon bearing the chlorine atom, the resulting negative charge in the Meisenheimer complex is at the C1 position, which is directly adjacent to the nitro group. This allows the negative charge to be delocalized onto the highly electronegative oxygen atoms of the nitro group. This is a highly favorable and strongly stabilizing interaction.
-
Path B: Attack at C5 (meta to NO₂): If the nucleophile were to attack the carbon bearing the fluorine atom, the negative charge would circulate through the ring but could not be delocalized onto the nitro group via resonance.[12] The nitro group can only exert its weaker inductive effect from the meta position.
Caption: Regioselectivity is determined by intermediate stability.
A Note on Leaving Group Ability in SNAr
In Sₙ1 and Sₙ2 reactions, leaving group ability typically follows the trend I > Br > Cl > F. However, in SNAr, this trend is often inverted (F > Cl > Br > I).[15] This is because the rate-determining step is the initial nucleophilic attack. Fluorine, being the most electronegative halogen, polarizes the C-F bond most effectively, making the carbon atom more electrophilic and thus more susceptible to attack.[15]
In the case of this compound, while fluorine is inherently a better leaving group for SNAr, this effect is completely overshadowed by the powerful directing and stabilizing effect of the ortho nitro group. The electronic stabilization of the reaction pathway for chlorine displacement is so significant that it is the kinetically and thermodynamically favored process.
Table 2: Summary of Substituent Effects on SNAr Reactivity
| Substituent | Position Relative to LG | Inductive Effect | Resonance Effect | Overall Impact on SNAr Rate |
| -NO₂ | ortho or para | Strong (-I) | Strong (-M) | Strongly Activating |
| -NO₂ | meta | Strong (-I) | None | Weakly Activating |
| -Cl | - | Moderate (-I) | Weak (+M) | Weakly Deactivating (overall) |
| -F | - | Strong (-I) | Weak (+M) | Weakly Deactivating (overall) |
Application in Practice: Reductive Cyclization
The predictable reactivity of this compound makes it an excellent starting material. A common subsequent transformation is the reduction of the nitro group to an amine, which can then participate in further reactions. The following protocol details a representative reduction using sodium sulfide, a method often employed in the synthesis of precursors for APIs like benzothiazoles.[3][16]
Experimental Protocol: Reduction of this compound
Objective: To reduce the nitro group of this compound to an amine (2-chloro-5-fluoroaniline).
Materials:
-
This compound (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (4.0 eq)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (e.g., 1.81 g, 10.31 mmol) and dissolve it in deionized water (30 mL) at room temperature.[16]
-
Reagent Addition: Add sodium sulfide nonahydrate (e.g., 9.90 g, 41.24 mmol) to the solution in a single portion.[16]
-
Heating: Heat the resulting mixture to reflux and stir under a nitrogen atmosphere. The reaction is typically monitored by TLC and may run for several hours (e.g., 32 hours).[16]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract with ethyl acetate (e.g., 5 x 50 mL).[16]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[16]
-
Purification: The crude material can be purified by flash column chromatography to yield the pure 2-chloro-5-fluoroaniline.[16]
Caption: Experimental workflow for the reduction of the nitro group.
Conclusion
The reactivity of this compound is a textbook example of substituent-driven chemistry. The nitro group is not a passive bystander; it is the central command, activating the aromatic ring for nucleophilic attack and precisely directing that attack to the ortho position. This powerful electronic influence overrides other factors, such as leaving group ability, to ensure a highly regioselective substitution of the chlorine atom. For the medicinal chemist and drug development professional, this predictability is invaluable. It allows this compound to be used with confidence as a reliable building block for constructing complex molecular architectures, securing its place as a vital tool in the modern synthetic arsenal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to 2-Chloro-5-fluoronitrobenzene: A Versatile Building Block in Modern Organic Synthesis
Abstract
2-Chloro-5-fluoronitrobenzene has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctionalized aromatic core, featuring chloro, fluoro, and nitro groups, offers a unique combination of reactivity and selectivity. The strong electron-withdrawing nature of the nitro group profoundly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the C-Cl bond. Subsequent reduction of the nitro moiety to an amine unlocks a vast landscape of further chemical transformations, including amide bond formations and diazotization reactions. Furthermore, the chloro group can participate in modern cross-coupling reactions, and the fluorine atom often imparts desirable metabolic stability and binding properties to the final active pharmaceutical ingredients (APIs).[2] This guide provides an in-depth exploration of the core reactivity of this compound, detailing field-proven experimental protocols and the mechanistic rationale behind its synthetic utility.
Introduction: The Strategic Value of a Trifunctionalized Core
The synthetic utility of an aromatic building block is defined by the strategic placement of its functional groups, which dictate its reactivity and the diversity of derivatives it can generate. This compound (CAS 345-17-5) is a prime example of such a strategic molecule.[3][4]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it serves two primary functions. First, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[5][6] Second, it is a versatile synthetic handle that can be readily reduced to a primary amine (-NH₂), opening pathways to a vast array of secondary products.[7]
-
The Chloro Group (-Cl): Positioned para to the activating nitro group, the C-Cl bond is the primary site for SNAr reactions, where chlorine acts as an excellent leaving group.[6] It is also a viable partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[8]
-
The Fluoro Group (-F): The fluorine atom, positioned meta to the nitro group, has a more subtle but crucial role. Its inductive electron-withdrawing effect further influences the ring's electronics. In drug development, the inclusion of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups.[2]
This unique electronic arrangement makes this compound a highly sought-after intermediate for synthesizing complex molecules, including benzothiazole derivatives and selective serotonin reuptake inhibitors (SSRIs).[2]
Physicochemical Properties & Safety
A clear understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 345-17-5 | [3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][9] |
| Molecular Weight | 175.54 g/mol | [3][9] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 37-40 °C | [3][4] |
| Boiling Point | 238 °C | [3][4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |
Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this compound's utility is its high reactivity in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, which is energetically favored due to the powerful stabilizing effect of the para-nitro group.[11][12]
Mechanistic Rationale
The SNAr mechanism is distinct from SN1 and SN2 reactions common in aliphatic chemistry.[6]
-
Nucleophilic Addition (Rate-Limiting Step): A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[12][13] The addition of the nucleophile is the slow, rate-limiting step of the reaction.[14][15]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.
The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy for the initial nucleophilic attack, making the reaction feasible under relatively mild conditions.[6][12]
Caption: SₙAr Mechanism on this compound.
Experimental Protocol: Synthesis of N-Aryl Amines
A common and highly valuable application is the reaction with primary or secondary amines to form N-aryl amine derivatives.
Reaction: Synthesis of 4-fluoro-2-nitro-N-phenylaniline
Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Amine: Add aniline (1.1 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If using a water-miscible solvent like DMF, pour the mixture into ice-water to precipitate the product. If using an immiscible solvent, perform a standard aqueous workup.
-
Purification: Collect the crude product by filtration and wash with water. Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure N-aryl amine product.
Causality: The choice of base is critical; it must be strong enough to neutralize the generated acid but not so strong as to deprotonate the starting amine significantly or compete as a nucleophile. The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack.
Core Reactivity II: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is a fundamental step that dramatically expands the synthetic potential of the molecule. This reduction opens the door to a wide range of subsequent reactions, including amide couplings, sulfonamide formation, and diazotization for further functionalization.
Common Reduction Methodologies
The choice of reducing agent is dictated by factors such as cost, scale, and functional group tolerance.
| Reducing Agent | Conditions | Advantages | Disadvantages |
| Fe / HCl or NH₄Cl | Ethanol/Water, Reflux | Cost-effective, robust, tolerates many functional groups.[16][17] | Requires acidic conditions, workup can be cumbersome.[18] |
| H₂ / Pd/C | Methanol or Ethyl Acetate, H₂ (balloon or Parr shaker) | Clean reaction, high yields, neutral conditions.[19] | Catalyst can be expensive, potential for dehalogenation.[20] |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates.[19] | Stoichiometric amounts of tin salts produced as waste. |
Experimental Protocol: Reduction using Iron in Acidic Medium
This classic Béchamp reduction is a cost-effective and reliable method for large-scale synthesis.[16]
Reaction: Synthesis of 2-amino-4-chloro-5-fluoroaniline from a substituted nitroaniline precursor.
Methodology:
-
Setup: To a round-bottom flask containing the starting nitro-compound (1.0 eq), add a solvent mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe, ~3-5 eq) and a catalytic amount of hydrochloric acid (HCl) or a stoichiometric amount of ammonium chloride (NH₄Cl).
-
Reaction: Heat the suspension to reflux (typically 70-90 °C). The reaction is often exothermic and may require initial cooling. Monitor by TLC until the starting material is consumed.
-
Workup: Cool the mixture and filter it through a pad of celite to remove the iron and iron oxides. The celite pad should be washed thoroughly with the reaction solvent or ethyl acetate.
-
Extraction: Basify the filtrate with an aqueous solution of sodium bicarbonate or sodium carbonate to a pH of ~8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aniline product, which can be further purified if necessary.
Causality: Iron metal acts as the electron donor, becoming oxidized (Fe to Fe²⁺/Fe³⁺) while the nitro group is reduced.[18] The acidic medium provides the necessary protons for the formation of water molecules as byproducts.[7] Filtering through celite is crucial for removing the fine iron oxide sludge, ensuring a clean product.
Core Reactivity III: Palladium-Catalyzed Cross-Coupling
While SNAr is dominant, the C-Cl bond can also be activated for cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. Although aryl chlorides are generally less reactive than bromides or iodides, appropriate catalyst systems can facilitate these transformations.[21]
Caption: Synthetic Workflow from this compound.
Suzuki Coupling
The Suzuki reaction creates a C-C bond between the aryl chloride and an organoboron species, typically a boronic acid.[22][23]
-
Mechanism: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl chloride to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[24]
-
Conditions: Requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (often bulky and electron-rich for aryl chlorides, like XPhos or SPhos), and a base (e.g., K₂CO₃, K₃PO₄).[24]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl chloride and an amine, serving as a powerful alternative to SNAr, especially for less activated or sterically hindered substrates.[8][25]
-
Mechanism: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[26]
-
Conditions: Employs a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[26][27]
The choice between SNAr and Buchwald-Hartwig amination is a key strategic decision. SNAr is often simpler and more economical due to the strong activation by the nitro group. However, if the nitro group is reduced first, the resulting chloroaniline is no longer activated for SNAr, making Buchwald-Hartwig amination the necessary method for subsequent C-N bond formation.[8]
Conclusion
This compound is a testament to the power of strategic functionalization in molecular design. Its reactivity is dominated by the activating influence of the nitro group, which enables facile nucleophilic aromatic substitution at the para-chloro position. This primary transformation, coupled with the subsequent, reliable reduction of the nitro group, provides a robust and linear path to highly functionalized aniline derivatives. The potential for palladium-catalyzed cross-coupling further extends its utility, allowing for the construction of complex molecular architectures. For researchers in medicinal chemistry and materials science, a thorough understanding of the reactivity patterns and experimental nuances of this building block is essential for the efficient and innovative synthesis of novel compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. 2-クロロ-5-フルオロニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 345-17-5 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. scbt.com [scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 18. Reduction of aromatic nitro compounds using Fe and HCl gives⦠[allen.in]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 20. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Strategic deployment of 2-Chloro-5-fluoronitrobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
2-Chloro-5-fluoronitrobenzene has emerged as a highly versatile and strategically important building block in medicinal chemistry. Its trifunctional nature, featuring chloro, fluoro, and nitro moieties on a benzene ring, offers a rich platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of this compound and its applications in the development of novel therapeutics. We will explore its role in the synthesis of key pharmacophores, with a focus on its utility in the construction of serotonin transporter (SERT) ligands and various kinase inhibitors. This guide will also provide detailed, field-proven protocols for its key chemical transformations, including nucleophilic aromatic substitution, chemoselective nitro reduction, and palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a practical roadmap for leveraging this valuable synthetic intermediate.
Introduction: The Strategic Advantage of a Trifunctional Scaffolding
In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials can significantly impact the length, cost, and overall success of a medicinal chemistry campaign. This compound (CAS 345-17-5) is a pale yellow crystalline solid that presents a unique combination of reactive sites, making it an attractive starting point for the synthesis of diverse and complex drug candidates.[1]
The strategic advantage of this molecule lies in the differential reactivity of its three functional groups:
-
The Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It can also be selectively reduced to an aniline, a cornerstone of many bioactive molecules.
-
The Chlorine Atom: A versatile handle for various cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents.
-
The Fluorine Atom: A good leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying preferential reactivity over the chlorine atom under specific conditions. Furthermore, the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.
This guide will dissect the synthetic utility of this compound, providing both the theoretical underpinnings and practical methodologies for its application in medicinal chemistry.
Core Applications in Medicinal Chemistry
The unique substitution pattern of this compound makes it a valuable precursor for several classes of therapeutic agents.
Serotonin Transporter (SERT) Ligands
The serotonin transporter is a critical target in the treatment of depression and other neuropsychiatric disorders. This compound has been instrumental in the synthesis of potent and selective SERT ligands. A key synthetic transformation involves the nucleophilic aromatic substitution of the fluorine atom with a thiol, followed by the reduction of the nitro group to an amine. This amine can then be further functionalized to yield the final SERT inhibitor.
For instance, fluorophenylthio-benzylamine derivatives have been synthesized using this compound, demonstrating high selective binding affinity to SERT over norepinephrine and dopamine transporters.[1]
Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology and immunology. The benzothiazole scaffold is a privileged structure in many kinase inhibitors, and this compound serves as a key starting material for its construction. The synthesis of 2-aroylbenzothiazoles can be achieved through a redox condensation reaction between this compound, a methylacetophenone, and elemental sulfur.[1]
Furthermore, derivatives of this compound have been utilized in the synthesis of inhibitors for c-Jun N-terminal kinases (JNKs) and interleukin-2 inducible T cell kinase (ITK), highlighting its broad applicability in this therapeutic area.
Key Synthetic Transformations: A Practical Guide
The successful application of this compound in medicinal chemistry hinges on the precise control of its chemical transformations. This section provides detailed protocols for the most critical reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates SNAr reactions. The fluorine atom, being more electronegative and a better leaving group than chlorine, is typically displaced preferentially.
Experimental Protocol: SNAr with a Thiol Nucleophile
This protocol describes the synthesis of a thioether derivative, a key intermediate for various bioactive molecules.
Materials:
-
This compound
-
Thiol of interest (e.g., 2-mercaptobenzothiazole)
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the thiol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired thioether.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product |
| This compound | 2-Mercaptobenzothiazole | K2CO3 | DMF | 80 | 2-((4-Chloro-2-nitrophenyl)thio)benzo[d]thiazole |
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the thiol without causing unwanted side reactions.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ions and facilitates the SNAr reaction.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Diagram: SNAr Reaction Workflow
Caption: A streamlined workflow for the SNAr reaction.
Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal step in many synthetic pathways. The choice of reducing agent is critical to ensure chemoselectivity, preserving the halogen substituents.
Experimental Protocol: Selective Nitro Reduction using Stannous Chloride (SnCl2)
This protocol is widely used due to its mild conditions and high selectivity.
Materials:
-
This compound derivative
-
Stannous Chloride Dihydrate (SnCl2·2H2O)
-
Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in ethanol.
-
Add a solution of stannous chloride dihydrate (4-5 equivalents) in ethanol to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired aniline.
| Starting Material | Reducing Agent | Solvent | Product |
| This compound | SnCl2·2H2O | Ethanol | 2-Chloro-5-fluoroaniline |
Causality Behind Experimental Choices:
-
Reducing Agent: Stannous chloride is a mild reducing agent that selectively reduces the nitro group in the presence of aryl halides.
-
Solvent: Ethanol is a common solvent for this reaction, and it is relatively easy to remove after the reaction is complete.
-
Neutralization: The reaction is performed under acidic conditions, so neutralization with a base like sodium bicarbonate is necessary during the workup.
Diagram: Chemoselective Nitro Reduction
Caption: Selective reduction of the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aniline derivative (obtained from the nitro reduction) serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, enabling the formation of C-N and C-C bonds, respectively.
Conceptual Workflow: Buchwald-Hartwig Amination
This reaction is a powerful tool for forming arylamines.
-
Reactants: The 2-chloro-5-fluoroaniline derivative is coupled with a primary or secondary amine.
-
Catalyst System: A palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., XPhos) are typically used.
-
Base: A strong base, such as sodium tert-butoxide (NaOtBu), is required.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are commonly employed.
Conceptual Workflow: Suzuki-Miyaura Coupling
This reaction is used to form biaryl compounds.
-
Reactants: The 2-chloro-5-fluoroaniline derivative is coupled with a boronic acid or boronic ester.
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh3)4) is used.
-
Base: An inorganic base, such as potassium carbonate or cesium carbonate, is typically used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane) and water is often employed.
Diagram: Cross-Coupling Strategies
Caption: Palladium-catalyzed C-N and C-C bond formation.
Case Study: Relevance to the Synthesis of Venetoclax
While a direct synthetic route from this compound to a marketed drug is not readily found in the public domain, the utility of closely related building blocks is evident in the synthesis of complex therapeutics like Venetoclax. Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. Some reported synthetic routes for Venetoclax and its intermediates utilize a 2-fluoro-4-nitrobenzoate derivative.[1] The key transformations in these syntheses, such as SNAr and nitro group reduction, mirror the reactivity patterns discussed in this guide for this compound. This highlights the importance of this class of substituted nitroaromatics as valuable intermediates in the synthesis of modern pharmaceuticals.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular scaffolds. The ability to perform nucleophilic aromatic substitution, chemoselective nitro reduction, and palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of novel therapeutic agents, particularly in the areas of SERT inhibition and kinase modulation. The principles and protocols outlined in this technical guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this compound in their quest for new and improved medicines.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-fluoronitrobenzene
Introduction: The Double-Edged Sword of a Versatile Building Block
2-Chloro-5-fluoronitrobenzene is a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2][3] Its utility lies in the strategic placement of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—on a benzene ring, offering multiple avenues for synthetic transformations.[1] This molecular architecture makes it a valuable precursor for creating complex molecules, including benzothiazole derivatives and ligands for serotonin transporters.[1] However, the very reactivity that makes this compound a powerful tool in drug discovery and medicinal chemistry also necessitates a thorough understanding and strict adherence to safety protocols.[4][5] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and efficacy.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely.
Key Physicochemical Data
The following table summarizes the essential physical and chemical properties of this compound, providing a quick reference for laboratory personnel.
| Property | Value | Source |
| CAS Number | 345-17-5 | [1][4][5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][5][6] |
| Molecular Weight | 175.54 g/mol | [1][5][6] |
| Appearance | Off-white to light yellow crystalline solid or powder | [1][6] |
| Melting Point | 37-40 °C (lit.) | [5][6] |
| Boiling Point | 238 °C (lit.) | [5][6] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [5] |
| Solubility | Insoluble in water | [7] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] It is crucial to recognize and respect these classifications to prevent accidental exposure and injury.
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[4]
The "Warning" signal word is associated with this chemical, underscoring the need for caution during handling.[4][5]
Section 2: The Core of Safe Handling: A Proactive Approach
Safe handling of this compound is not merely a set of rules but a mindset grounded in proactive risk mitigation. The following protocols are designed to be self-validating systems, ensuring safety at every step.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8][9][10] For weighing and transferring, a chemical fume hood is mandatory to prevent the inhalation of dust or vapors.[9]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][11]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4][5][11]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4][11]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.
Prudent Laboratory Practices
Adherence to good laboratory practices is non-negotiable when working with hazardous materials.
Section 3: Reactivity and Storage Considerations
Understanding the chemical's stability and incompatibilities is crucial for safe storage and to prevent hazardous reactions.
Stability
This compound is stable under normal storage conditions.[4]
Incompatible Materials
Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous reactions.[4]
Hazardous Decomposition Products
In the event of a fire, hazardous decomposition products can be released, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Hydrogen chloride gas
-
Gaseous hydrogen fluoride (HF)[4]
Section 4: Emergency Procedures: Preparedness and Response
A well-defined emergency plan is a critical component of laboratory safety. All personnel must be familiar with these procedures before handling this compound.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is essential.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][8] Seek medical attention.[4][8]
-
Inhalation: Remove the individual from exposure and move to fresh air. If not breathing, give artificial respiration.[4][8] Seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][8]
The following diagram outlines the immediate first-aid response to an exposure event.
Spill and Leak Procedures
In the event of a spill, a calm and methodical response is necessary to contain and clean up the material safely.
-
Evacuate: Evacuate unnecessary personnel from the area.[8]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4][8]
-
PPE: Responders must wear appropriate personal protective equipment.[8]
-
Environmental Precautions: Do not let the chemical enter the environment.[4]
Section 5: Disposal Considerations
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Waste Classification: This material should be disposed of as hazardous waste.[4]
-
Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Container Disposal: Empty containers should be disposed of in accordance with local regulations.
Conclusion: A Culture of Safety in Research and Development
This compound is an invaluable tool in the arsenal of medicinal chemists and drug development professionals. However, its potential hazards demand a culture of safety that is deeply ingrained in all laboratory operations. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this versatile building block to drive innovation in pharmaceutical development.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 345-17-5 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. synquestlabs.com [synquestlabs.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 2-Chloro-5-fluoronitrobenzene as a Versatile Precursor
Introduction: The Strategic Importance of 2-Chloro-5-fluoronitrobenzene in Medicinal Chemistry
This compound is a halogenated nitroaromatic compound that has emerged as a critical building block in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its utility is rooted in the strategic placement of its functional groups: a nitro group that strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), and two distinct halogen atoms, chlorine and fluorine, which offer differential reactivity and opportunities for selective functionalization. This trifecta of reactive sites allows for the construction of complex molecular architectures, making it a favored precursor for researchers and drug development professionals.
This application note provides a detailed exploration of the synthetic utility of this compound, with a focus on the synthesis of key API intermediates. We will delve into the mechanistic underpinnings of the synthetic transformations, provide field-proven protocols, and offer insights into the rationale behind the experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and robustness in a research and development setting.
Key Synthetic Applications of this compound
The unique electronic and structural features of this compound make it an ideal starting material for the synthesis of various heterocyclic scaffolds and substituted aromatic systems that are prevalent in medicinally active compounds. Two prominent classes of APIs derived from this precursor are:
-
Fluorinated Diaryl Sulfides: These compounds are of significant interest for their ability to interact with biological targets such as the serotonin transporter (SERT). The diaryl sulfide moiety provides a flexible yet defined scaffold for optimizing ligand-receptor interactions.
-
Benzothiazole Derivatives: The benzothiazole core is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications, including anticancer and neuroprotective agents.
This guide will focus on a key synthetic transformation: the preparation of a crucial intermediate for fluorinated diaryl sulfide APIs that target the serotonin transporter.
Synthesis of a Key Intermediate for SERT Imaging Agents: 2-(4-Fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine
A prominent application of this compound is in the synthesis of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine, a potent ligand for the serotonin transporter. The synthesis of its nitro-intermediate, 2-(4-fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine, is a critical first step.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the this compound ring strongly activates the positions ortho and para to it for nucleophilic attack. In this case, the nucleophile is the thiolate anion generated from N,N-dimethyl-2-mercaptobenzylamine. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. However, the chlorine at the 2-position is ortho to the activating nitro group, making it highly susceptible to displacement.
Experimental Workflow
The synthesis of 2-(4-fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine from this compound and N,N-dimethyl-2-mercaptobenzylamine can be visualized as a two-step, one-pot procedure.
Caption: Workflow for the synthesis of the diaryl sulfide intermediate.
Detailed Protocol: Synthesis of 2-(4-Fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine
This protocol is designed to be a self-validating system, with clear steps and rationale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier Example |
| This compound | 175.55 | 345-17-5 | >99% | Sigma-Aldrich |
| N,N-dimethyl-2-mercaptobenzylamine | 167.27 | 103-83-3 | >98% | Combi-Blocks |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 7646-69-7 | 60% | Acros Organics |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 68-12-2 | >99.8% | Sigma-Aldrich |
| Ethyl Acetate | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Saturated Ammonium Chloride Solution | 53.49 | 12125-02-9 | - | In-house prep. |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | >99.5% | Alfa Aesar |
Procedure:
-
Thiolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous dimethylformamide (DMF) to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve N,N-dimethyl-2-mercaptobenzylamine (1.1 equivalents) in anhydrous DMF and add it dropwise to the sodium hydride slurry via the dropping funnel over 15-20 minutes.
-
Causality: The use of a strong base like sodium hydride is crucial to deprotonate the thiol, forming the highly nucleophilic thiolate anion. Anhydrous conditions are essential to prevent quenching of the base. Performing the reaction at 0 °C controls the exothermicity of the deprotonation.
-
-
Nucleophilic Aromatic Substitution:
-
After stirring the thiolate solution for 30 minutes at 0 °C, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the solution of this compound dropwise to the thiolate solution at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Causality: The prolonged reaction time at room temperature allows for the SNAr reaction to proceed to completion. The highly activated nature of the this compound allows the reaction to occur under relatively mild conditions.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Causality: The ammonium chloride quench neutralizes any remaining base. The aqueous work-up removes DMF and inorganic salts. Column chromatography is a standard and effective method for purifying the final product to a high degree.
-
Subsequent Transformation: Reduction to the Amino Analogue
The resulting nitro-intermediate, 2-(4-fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine, can be readily converted to the corresponding amine, a key step in the synthesis of the final API.
Reaction Principle: Nitro Group Reduction
The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis. Several methods can be employed, with catalytic hydrogenation or the use of reducing agents like sodium borohydride in the presence of a catalyst being common choices.
Experimental Workflow for Reduction
Caption: Workflow for the reduction of the nitro-intermediate.
Detailed Protocol: Reduction of 2-(4-Fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier Example |
| 2-(4-Fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine | 322.36 | N/A | - | Synthesized above |
| Sodium Borohydride | 37.83 | 16940-66-2 | >98% | Sigma-Aldrich |
| Copper(II) Acetate | 181.63 | 142-71-2 | >98% | Alfa Aesar |
| Ethanol | 46.07 | 64-17-5 | Anhydrous | Fisher Scientific |
Procedure:
-
Reaction Setup:
-
Dissolve 2-(4-fluoro-2-nitrophenylthio)-N,N-dimethylbenzylamine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add copper(II) acetate (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (4.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Causality: The combination of sodium borohydride and a copper salt is an effective system for the selective reduction of aromatic nitro groups in the presence of other functional groups. The portion-wise addition of sodium borohydride helps to control the reaction rate and temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water at 0 °C.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of APIs. Its strategic functionalization allows for the efficient construction of complex molecular scaffolds, as demonstrated in the synthesis of a key intermediate for serotonin transporter imaging agents. The provided protocols, grounded in established chemical principles, offer a reliable and reproducible pathway for researchers in drug discovery and development. By understanding the causality behind each experimental step, scientists can confidently adapt and optimize these methods for the synthesis of novel and medicinally important molecules.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Chloro-5-fluoronitrobenzene
Introduction: Unlocking the Synthetic Potential of 2-Chloro-5-fluoronitrobenzene
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selective functionalization of aromatic rings is a cornerstone of molecular design. This compound has emerged as a valuable and versatile building block, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). The strategic placement of a strongly electron-withdrawing nitro group and two different halogen atoms—a chloro group at the 2-position and a fluoro group at the 5-position—provides a platform for controlled and regioselective chemical transformations. This application note provides a comprehensive guide to understanding and performing SNAr reactions with this substrate, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
The utility of this compound extends to the synthesis of a variety of important chemical entities, including active pharmaceutical ingredients (APIs) and intermediates for agrochemicals.[1] Its application in the creation of fluorinated building blocks is particularly noteworthy, contributing to advancements in medicinal chemistry.[1]
The Science of Selectivity: Mechanism and Regioselectivity in SNAr Reactions
The nucleophilic aromatic substitution reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems. Unlike electrophilic aromatic substitution, which is favored on electron-rich rings, SNAr proceeds efficiently on electron-deficient aromatic rings, such as those bearing potent electron-withdrawing groups like the nitro (-NO₂) group.
The mechanism of the SNAr reaction is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized, with significant stabilization provided by the electron-withdrawing group. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.
A critical consideration when working with this compound is the regioselectivity of the nucleophilic attack. The molecule presents two potential leaving groups: a chlorine atom at the C2 position and a fluorine atom at the C5 position. The regiochemical outcome is dictated by the electronic activation provided by the nitro group. The powerful electron-withdrawing effect of the nitro group is most pronounced at the ortho and para positions. In this compound, the chlorine atom is situated ortho to the nitro group, while the fluorine atom is in the meta position. Consequently, the carbon atom bonded to the chlorine is significantly more electron-deficient and therefore more susceptible to nucleophilic attack. This strong activation of the C2 position leads to the preferential substitution of the chloride ion over the fluoride ion.
Visualizing the SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Detailed Experimental Protocol: Synthesis of 2-(Anilino)-5-fluoronitrobenzene
This protocol details the regioselective synthesis of a diarylamine via the nucleophilic aromatic substitution of this compound with aniline. This reaction exemplifies the preferential displacement of the ortho-activated chlorine atom.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Handle with appropriate personal protective equipment. |
| Aniline | Reagent Grade | e.g., Sigma-Aldrich, Alfa Aesar | Freshly distilled if necessary. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific | Finely powdered. |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics | Store over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | --- | For extraction and chromatography. |
| Hexanes | ACS Grade | --- | For chromatography. |
| Brine (saturated NaCl solution) | --- | --- | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | For drying. |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser and magnetic stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
Experimental Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.76 g, 10 mmol), aniline (1.02 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 2-(anilino)-5-fluoronitrobenzene as a solid.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 2-(anilino)-5-fluoronitrobenzene.
Safety and Handling
This compound is a hazardous substance and should be handled with care in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature slightly. Ensure the potassium carbonate is anhydrous and finely powdered. |
| Low Yield | Inefficient extraction or purification. | Ensure thorough extraction with ethyl acetate. Optimize the mobile phase for flash chromatography to achieve better separation. |
| Side Product Formation | Reaction temperature too high, leading to decomposition or undesired side reactions. | Maintain the reaction temperature at the recommended level. Ensure a properly functioning inert atmosphere to prevent oxidation. |
Conclusion
This compound is a highly useful synthetic intermediate that allows for the regioselective introduction of nucleophiles onto an aromatic ring. The pronounced activating effect of the ortho-nitro group directs nucleophilic attack to the C2 position, leading to the selective displacement of the chlorine atom. The detailed protocol provided herein for the synthesis of 2-(anilino)-5-fluoronitrobenzene serves as a practical guide for researchers. By understanding the underlying mechanistic principles and adhering to the experimental procedures, scientists can effectively utilize this versatile building block in the development of novel molecules for a wide range of applications.
References
Topic: Reaction Conditions for the Synthesis of Benzothiazoles from 2-Chloro-5-fluoronitrobenzene
An Application Guide for Researchers and Medicinal Chemists
Introduction
Benzothiazoles represent a class of heterocyclic compounds of paramount importance in the field of drug discovery and development. Their unique bicyclic structure, consisting of a benzene ring fused to a thiazole ring, serves as a privileged scaffold in medicinal chemistry, imparting a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The fluorinated benzothiazole motif, in particular, is of significant interest as the incorporation of fluorine atoms can modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.
This application note provides a comprehensive technical guide for the synthesis of 6-fluoro-substituted benzothiazoles, commencing from the readily available starting material, 2-Chloro-5-fluoronitrobenzene. We will explore two robust and efficient synthetic strategies: a classical two-step approach involving the isolation of a key aminothiophenol intermediate, and a more advanced one-pot, three-component methodology that aligns with the principles of green chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and comparative data to facilitate successful synthesis in the laboratory.
Synthetic Strategy Overview
The conversion of this compound to a benzothiazole core requires two fundamental transformations: the reduction of the nitro group to an amine and the introduction of a sulfur functionality ortho to the newly formed amine, followed by cyclization with a one- or two-carbon electrophile.
-
Two-Step Approach: This classic and reliable method involves the initial synthesis and isolation of the key intermediate, 2-amino-4-fluorothiophenol. This intermediate is then subjected to a cyclocondensation reaction with a suitable carbonyl compound (e.g., an aldehyde or carboxylic acid) to furnish the final benzothiazole product. This approach allows for the purification of the intermediate and offers flexibility in the choice of the cyclization partner.
-
One-Pot Approach: This modern strategy streamlines the synthesis by combining the nitro reduction, C-S bond formation, and cyclization steps into a single reaction vessel without the isolation of intermediates.[1] An iron-promoted, three-component reaction between the starting nitroarene, a ketone (or alcohol), and elemental sulfur exemplifies this efficient approach, offering significant advantages in terms of operational simplicity, time, and resource management.[3][4][5][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation via Nitroarene ortho-C-H Sulfuration with Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation via Nitroarene ortho-C–H Sulfuration with Elemental Sulfur [agris.fao.org]
- 6. Iron-Promoted Three-Component 2-Substituted Benzothiazole Formation via Nitroarene ortho-C-H Sulfuration with Elemental Sulfur [organic-chemistry.org]
Application Note: A Strategic Approach to Serotonin Transporter (SERT) Ligand Synthesis Utilizing 2-Chloro-5-fluoronitrobenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of serotonin transporter (SERT) ligands, leveraging 2-chloro-5-fluoronitrobenzene as a versatile starting material. We delve into the core chemical principles, provide detailed, field-proven protocols, and outline characterization and quality control methodologies. The focus is on a strategic pathway involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, common and critical steps in the construction of complex pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build novel SERT-targeting molecular entities.
Introduction: The Strategic Value of this compound in SERT Ligand Development
The serotonin transporter (SERT) is a crucial protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Its dysfunction is implicated in numerous neuropsychiatric disorders, including depression and anxiety, making it a primary target for therapeutics like Selective Serotonin Reuptake Inhibitors (SSRIs).[1] The development of novel SERT ligands remains a high-priority area in medicinal chemistry.
The choice of starting materials is a critical decision that dictates the efficiency, versatility, and scalability of a synthetic route. This compound (CAS 345-17-5) has emerged as a valuable building block in this context.[2][3] Its utility stems from a unique combination of functional groups:
-
Activated Halogen: The chlorine atom is positioned ortho to a strongly electron-withdrawing nitro group.[4][5] This arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the facile introduction of various nucleophiles to build the core scaffold of the target ligand.[6]
-
Latent Amino Group: The nitro group serves as a masked amine. Following the key C-C or C-heteroatom bond formation, it can be reliably reduced to a primary aniline, which is a versatile handle for subsequent functionalization.[7][8]
-
Fluorine Substituent: The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, a common strategy in modern drug design.[9][10]
This guide will focus on a representative synthetic sequence to demonstrate the practical application of this strategy.
The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthetic approach is the SNAr reaction. This reaction proceeds via a two-step addition-elimination mechanism, which is highly favorable for aryl halides bearing strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[11]
Mechanism Rationale:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Stabilization: The powerful electron-withdrawing nitro group is crucial as it delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of this rate-determining step.[4][12]
-
Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, driving the reaction to completion.[11]
This mechanism explains why this compound is highly reactive at the chloro-substituted position with a wide range of nucleophiles, such as thiols, amines, and alcohols.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Diaryl Sulfide SERT Precursor via SNAr
This protocol describes the synthesis of 2-(2-amino-4-fluorophenylthio)benzonitrile, a precursor scaffold for fluorinated diaryl sulfide SERT ligands.[2] The reaction involves the nucleophilic attack of a thiol on this compound.
Materials & Equipment:
-
2-Aminothiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), 2-aminothiophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting nitrobenzene.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Causality Note: DMF is an ideal solvent due to its high boiling point and its ability to dissolve both the organic substrate and inorganic base. Potassium carbonate is a sufficiently strong base to deprotonate the thiophenol, generating the active nucleophile, without causing unwanted side reactions.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 4-fluoro-2-nitrophenyl)(2-aminophenyl)sulfane.
Protocol 2: Reduction of the Nitro Group to Form the Aniline Derivative
This protocol details the conversion of the intermediate nitro compound to the corresponding aniline, a key functional group for further elaboration in many SERT ligands. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][15]
Materials & Equipment:
-
(4-Fluoro-2-nitrophenyl)(2-aminophenyl)sulfane (from Protocol 1)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogenation flask or Parr shaker apparatus
-
Hydrogen gas source (balloon or cylinder)
-
Celite® for filtration
Step-by-Step Procedure:
-
Setup: In a hydrogenation flask, dissolve the nitro compound (1.0 eq) in methanol or ethanol.
-
Inerting: Flush the flask with an inert gas (N₂ or Ar).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate) under the inert atmosphere.
-
Safety Note: Pd/C can be pyrophoric. Handle with care and do not allow it to dry in the presence of air on the filter paper.
-
-
Hydrogenation: Seal the flask, evacuate the inert gas, and introduce hydrogen gas (a balloon is sufficient for small scale, or use a pressure reactor set to 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, more polar spot indicates completion (typically 2-4 hours).
-
Work-up: Carefully vent the hydrogen and flush the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Causality Note: Celite provides a fine filtration medium that prevents the finely divided carbon catalyst from passing through into the filtrate.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude aniline product, which can be purified further if necessary.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compounds is critical. The following table summarizes the expected data for a model product.
| Analysis Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring and purity check | Single spot for purified product with a distinct Rf value. |
| 1H NMR | Structural confirmation | Disappearance of nitrobenzene proton signals and appearance of new signals corresponding to the aniline product. Integration should match the number of protons. |
| 13C NMR | Structural confirmation | Appearance of new carbon signals and shifts consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak ([M+H]+ or [M]+) corresponding to the calculated molecular weight of the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A single major peak indicating >95% purity for use in subsequent steps or biological assays. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the synthesized ligands and intermediates.[16][17] Specific techniques like Saturation Transfer Difference (STD) NMR can even be used to identify which parts of a ligand are in close contact with the target protein, providing valuable structural information for drug design.[18]
Workflow and Data Visualization
The overall synthetic strategy can be visualized as a clear, two-step process.
Caption: Synthetic workflow from this compound to a SERT ligand precursor.
Pharmacological Evaluation
Once a novel ligand is synthesized and purified, its affinity and selectivity for SERT must be determined. This is typically done using in vitro binding assays.[19][20]
Protocol Overview: Radioligand Binding Assay
-
Preparation: Cell membranes expressing human SERT (e.g., from transfected HEK293 or JAR cells) are prepared.[21]
-
Competition: The membranes are incubated with a known radiolabeled SERT ligand (e.g., [³H]citalopram or [³H]paroxetine) and varying concentrations of the newly synthesized test compound.[1][22]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for SERT.
High-affinity ligands (low nanomolar Ki values) with high selectivity over other monoamine transporters (like those for dopamine and norepinephrine) are considered promising candidates for further development.[2]
Conclusion
This compound serves as an exemplary starting material for the efficient synthesis of SERT ligand precursors. The strategic application of a Nucleophilic Aromatic Substitution reaction, followed by a robust nitro group reduction, provides a reliable and versatile route to complex aniline intermediates. These protocols, coupled with rigorous characterization and pharmacological evaluation, form a solid foundation for the discovery and development of next-generation therapeutics targeting the serotonin transporter.
References
- 1. dsc.duq.edu [dsc.duq.edu]
- 2. ossila.com [ossila.com]
- 3. 2-氯-5-氟硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sparrow-chemical.com [sparrow-chemical.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. chemscene.com [chemscene.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 17. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 19. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assay: In vitro binding affinity towards human serotonin transporter (CHEMBL804590) - ChEMBL [ebi.ac.uk]
- 21. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journaljamps.com [journaljamps.com]
Application Notes & Protocols: Suzuki Coupling Reactions Involving 2-Chloro-5-fluoronitrobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on the application of this powerful reaction to a specific and challenging substrate: 2-Chloro-5-fluoronitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The nitro group, a strong electron-withdrawing group, and the fluorine atom significantly influence the reactivity of the aryl chloride.[3][4]
The resulting 4-fluoro-2-nitrobiphenyl derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4][5] However, the coupling of electron-deficient aryl chlorides like this compound presents specific challenges. While the electron-withdrawing groups activate the C-Cl bond towards oxidative addition, they also necessitate careful optimization of the catalyst, ligand, base, and solvent system to achieve high yields and avoid side reactions.[6][7]
This document provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed experimental protocols for successfully performing Suzuki coupling reactions with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation.
Mechanistic Insights & Strategic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9] Understanding how the substrate's electronic nature impacts each step is crucial for designing a successful reaction.
-
Oxidative Addition: The reaction initiates with the insertion of a low-valent palladium(0) catalyst into the carbon-chlorine bond of this compound.[9] Aryl chlorides are generally less reactive than bromides or iodides.[6] However, the potent electron-withdrawing effects of the ortho-nitro and para-fluoro substituents decrease the electron density at the carbon atom of the C-Cl bond, making it more electrophilic and susceptible to oxidative addition.[6][7] This is a favorable characteristic of the substrate.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center.[1] For this to occur, the boronic acid must be activated by a base to form a more nucleophilic borate species.[10][11][12][13] The choice of base is critical; it must be strong enough to facilitate the formation of the borate complex but not so strong as to cause degradation of the substrate or promote unwanted side reactions. The role of the base is multifaceted, as it can also influence the palladium complex and accelerate the final reductive elimination step.[1][11]
-
Reductive Elimination: In the final step, the two organic partners on the palladium(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9] Bulky, electron-rich phosphine ligands on the palladium catalyst are often essential as they promote this step while also stabilizing the catalyst.[1]
Key Challenges with this compound:
-
Catalyst Activity: While the substrate is activated for oxidative addition, the C-Cl bond is inherently strong. Highly active catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are required to achieve efficient turnover.[6][10][14]
-
Competing Reactions: The presence of the nitro group can sometimes lead to side reactions under harsh conditions. Careful control of temperature and reaction time is necessary.
-
Product Purification: The polarity of the nitro-containing product may require specific chromatographic conditions for effective purification.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Parameters
Success in coupling this compound hinges on the judicious selection of four key components: the palladium source/ligand, the base, the solvent, and the boronic acid partner.
| Parameter | Recommendation & Rationale |
| Palladium Catalyst & Ligand | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃ are common and effective palladium sources.[10] Ligands: Due to the relative inertness of the C-Cl bond, bulky and electron-rich phosphine ligands are essential. Recommended ligands include Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[10][15] These ligands facilitate both the oxidative addition and the reductive elimination steps.[1] For initial screening, Pd(PPh₃)₄ can be used, but may require higher temperatures.[2] |
| Base | Choice: A moderately strong base is typically required. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are often excellent choices.[2] They are effective at promoting transmetalation without causing significant substrate degradation. Weaker bases like Na₂CO₃ or K₂CO₃ can also be effective, particularly with highly active catalyst systems.[2][16] Stoichiometry: Typically 2.0-3.0 equivalents of the base are used. |
| Solvent System | Composition: A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base.[2] Common Systems: 1,4-Dioxane/Water, Toluene/Water, or THF/Water are widely used.[2] The choice of solvent can influence reaction rates and solubility of the components. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Boronic Acid/Ester | Equivalents: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is used to drive the reaction to completion. Quality: The purity of the boronic acid is paramount. Impurities can inhibit the catalyst. If yields are low, consider using a freshly opened bottle or recrystallizing the boronic acid. Pinacol esters of boronic acids can also be used and sometimes offer greater stability. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for different boronic acid partners.
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and employs a highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane followed by the degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The final concentration of the aryl chloride should be approximately 0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and is an excellent method for rapid screening and synthesis.
Materials:
-
This compound (1.0 equiv, ~0.5 mmol scale)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
Vessel Preparation: In a microwave vial, combine this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture and seal the vial with a cap.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120-140 °C for 15-45 minutes. Note: Use a stir setting to ensure even heating.
-
Work-up and Purification: After cooling to room temperature, perform the same work-up and purification procedure as described in Protocol 1.[16]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active catalyst/ligand system. 3. Poor quality boronic acid. 4. Insufficiently strong base. | 1. Ensure solvents are thoroughly degassed and maintain a strict inert atmosphere. 2. Switch to a more active ligand (e.g., SPhos, XPhos) or an NHC-based catalyst system. Increase temperature. 3. Use fresh, high-purity boronic acid. 4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
| Recovery of Starting Material | 1. Reaction temperature too low. 2. Reaction time too short. | 1. Increase the reaction temperature in 10 °C increments. 2. Extend the reaction time, monitoring by TLC/LC-MS. |
| Formation of Side Products | 1. Homocoupling of boronic acid. 2. Protodeboronation (loss of boronic acid group). 3. Decomposition of starting material or product. | 1. Ensure an oxygen-free environment. Lowering the catalyst loading may help. 2. Use a milder base or lower the reaction temperature. This is a known issue with some boronic acids.[17] 3. Lower the reaction temperature and ensure the reaction is not run for an excessively long time after completion. |
Applications in Drug Development
The 4-fluoro-2-nitrobiphenyl scaffold synthesized through this reaction is a precursor to a variety of more complex molecules with significant biological activity. The nitro group can be readily reduced to an aniline, which can then be further functionalized. The fluorine atom, as previously mentioned, is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can block metabolic oxidation, increase binding affinity to target proteins by forming favorable interactions, and modulate the pKa of nearby functional groups, thereby altering a compound's pharmacokinetic profile.[3][5][18] Molecules containing this core structure are explored in oncology, neuroscience, and infectious disease research. Furthermore, the fluorine atom can be replaced with the radionuclide ¹⁸F, allowing the synthesized molecules to be used as imaging agents in Positron Emission Tomography (PET), a valuable tool in both preclinical and clinical drug development.[3][19]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery | MDPI [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-fluoronitrobenzene
Abstract
This comprehensive technical guide details the strategic utilization of 2-Chloro-5-fluoronitrobenzene as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We provide field-proven insights and detailed, step-by-step protocols for the synthesis of key scaffolds, including benzothiazoles, benzimidazoles, and quinoxalines. The narrative emphasizes the causality behind experimental choices, focusing on the principles of nucleophilic aromatic substitution (SNAr) and subsequent cyclization strategies. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Value of this compound
This compound (CAS No. 345-17-5) is a pivotal building block in modern organic synthesis, particularly for constructing heterocyclic systems that form the core of many active pharmaceutical ingredients (APIs).[1][2] Its utility stems from a unique arrangement of functional groups: a strongly electron-withdrawing nitro group, and two distinct halogen atoms (chlorine and fluorine) positioned at activated sites on the benzene ring.
The nitro group profoundly influences the molecule's reactivity, rendering the aromatic ring electron-deficient. This electronic feature is the cornerstone of its synthetic application, as it activates the ring for Nucleophilic Aromatic Substitution (SNAr) , a mechanism less common than its electrophilic counterpart but powerful for forging carbon-heteroatom bonds.[3][4] The chlorine atom is positioned ortho to the nitro group, while the fluorine is para. Both positions are electronically activated for nucleophilic attack, providing chemists with regiochemical options for functionalization. Furthermore, the nitro group itself serves as a synthetic handle, readily reducible to an amino group, which can then participate in cyclization reactions to form fused heterocyclic rings.
This guide will explore the practical application of this chemistry, providing robust protocols for the synthesis of diverse heterocyclic frameworks.
The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)
Understanding the SNAr mechanism is critical to rationally designing syntheses from this compound. Unlike SN1 and SN2 reactions, SNAr is a two-step addition-elimination process.
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (Cl or F), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing nitro group is essential, as it delocalizes the negative charge through resonance, significantly stabilizing the complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group (Cl⁻ or F⁻).
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[5] Consequently, factors that stabilize this intermediate, such as the strongly electron-withdrawing nitro group, accelerate the reaction.
Diagram 1: General workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Application Protocol 1: One-Pot Synthesis of 2-Aroyl-6-fluorobenzothiazoles
Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[6][7] A particularly efficient method for their synthesis from this compound involves a one-pot redox condensation reaction with an acetophenone and elemental sulfur.[1] This approach bypasses the need to pre-form a 2-aminothiophenol intermediate.
Causality of Experimental Choices:
-
Reagents: this compound acts as the foundational ring structure. The acetophenone provides the atoms for the C-2 substituent and one carbon of the thiazole ring. Elemental sulfur serves as the sulfur source for the thiazole ring.
-
Base (N-Methylmorpholine): The base is crucial for promoting the reaction, likely by deprotonating the acetophenone to form an enolate and facilitating the reactions with sulfur.
-
Solvent-Free Conditions: Heating the neat reaction mixture often accelerates the reaction and simplifies work-up, representing a greener chemistry approach.
Detailed Experimental Protocol
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 175.5 mg), the desired acetophenone derivative (1.2 mmol), and elemental sulfur (2.0 mmol, 64 mg).
-
Reaction Initiation: Add N-methylmorpholine (2.0 mmol, 202 mg, 0.22 mL) to the mixture.
-
Heating: Heat the reaction mixture to 130 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of dichloromethane (DCM) and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-aroyl-6-fluorobenzothiazole product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Entry | Acetophenone Derivative | Product | Yield (%) |
| 1 | Acetophenone | 2-Benzoyl-6-fluorobenzothiazole | ~85% |
| 2 | 4'-Methylacetophenone | 6-Fluoro-2-(4-methylbenzoyl)benzothiazole | ~88% |
| 3 | 4'-Methoxyacetophenone | 6-Fluoro-2-(4-methoxybenzoyl)benzothiazole | ~90% |
| 4 | 4'-Chloroacetophenone | 2-(4-Chlorobenzoyl)-6-fluorobenzothiazole | ~82% |
| Yields are representative and may vary based on specific reaction conditions and purification efficiency. |
Application Protocol 2: Synthesis of 6-Fluoro-Substituted Benzimidazoles
The benzimidazole core is a cornerstone of modern pharmaceuticals, found in proton pump inhibitors, anthelmintics, and anticancer agents.[8][9] The synthesis from this compound proceeds via a reliable two-stage pathway: SNAr followed by reductive cyclization.
Diagram 2: Synthetic workflow for 6-fluorobenzimidazoles.
Stage 1: Nucleophilic Aromatic Substitution
Causality of Experimental Choices:
-
Nucleophile: A primary amine (R-NH₂) is used to introduce the desired N-1 substituent.
-
Solvent: A polar aprotic solvent like DMF or DMSO is often used to dissolve the reactants and facilitate the SNAr reaction.
-
Base: A non-nucleophilic base like K₂CO₃ or Et₃N is added to scavenge the HCl generated during the reaction, driving it to completion. The chloro group is generally displaced in preference to the fluoro group in this reaction.
Detailed Protocol (Stage 1)
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol, 175.5 mg) in 5 mL of anhydrous DMF.
-
Addition of Reagents: Add the primary amine (1.1 mmol) and potassium carbonate (1.5 mmol, 207 mg).
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into 50 mL of ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for the next step but can be purified by recrystallization or column chromatography if necessary.
Stage 2: Reductive Cyclization
Causality of Experimental Choices:
-
Reducing Agent: Various reagents can be used to reduce the nitro group. Iron powder in acidic medium (e.g., acetic acid or HCl) is a cost-effective and robust choice.[10] Catalytic hydrogenation (H₂ over Pd/C) is a cleaner alternative but may not be compatible with all functional groups.
-
Cyclizing Agent: An aldehyde (R'-CHO) is commonly used. The reaction with the in-situ generated diamine proceeds via condensation to form a dihydrobenzimidazole, which then undergoes oxidation (often by air) to the aromatic benzimidazole.
Detailed Protocol (Stage 2)
-
Setup: Suspend the nitroaniline intermediate from Stage 1 (1.0 mmol) and iron powder (5.0 mmol, 280 mg) in 10 mL of ethanol/water (4:1 v/v).
-
Reduction: Add 1 mL of concentrated HCl and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The color change from yellow/orange to a lighter shade indicates the reduction of the nitro group.
-
Filtration: Cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Cyclization: To the filtrate, add the desired aldehyde (1.1 mmol) and continue to reflux for an additional 4-6 hours. A stream of air can be bubbled through the solution to facilitate oxidative aromatization.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by recrystallization from ethanol or by silica gel chromatography.
Application Protocol 3: Synthesis of 6-Fluoroquinoxalines
Quinoxalines are important nitrogen-containing heterocycles with applications as dyes, pharmaceuticals, and organic semiconductors.[11][12] Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13] Starting from this compound, the key is the preparation of the requisite diamine intermediate.
Synthetic Strategy
The synthesis follows a three-step sequence:
-
Amination: An SNAr reaction with aqueous ammonia or a primary amine to displace the chlorine atom.
-
Reduction: Reduction of the nitro group to form the 4-fluoro-benzene-1,2-diamine derivative.
-
Condensation: Reaction of the diamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal) to form the quinoxaline ring.
Detailed Experimental Protocol (Illustrative Example with Benzil)
-
Step 1 & 2 (Diamine Synthesis): Prepare N¹-substituted-4-fluoro-benzene-1,2-diamine from this compound using an appropriate amine nucleophile followed by nitro group reduction, adapting the general procedures described in Section 4.
-
Condensation Setup: Dissolve the 4-fluoro-benzene-1,2-diamine derivative (1.0 mmol) and benzil (1.0 mmol, 210 mg) in 10 mL of ethanol in a round-bottom flask.
-
Catalysis and Reaction: Add 2-3 drops of glacial acetic acid to catalyze the condensation. Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often crystallizes out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or another suitable solvent.
-
Characterization: Confirm the structure of the resulting 6-fluoro-2,3-diphenylquinoxaline derivative by spectroscopic methods.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of valuable heterocyclic compounds. By leveraging the principles of nucleophilic aromatic substitution and subsequent reduction and cyclization reactions, complex molecular architectures such as benzothiazoles, benzimidazoles, and quinoxalines can be constructed efficiently. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science.
References
- 1. ossila.com [ossila.com]
- 2. Page loading... [guidechem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. article.sapub.org [article.sapub.org]
- 12. ripublication.com [ripublication.com]
- 13. Quinoxaline synthesis [organic-chemistry.org]
Application Note & Protocols: 2-Chloro-5-fluoronitrobenzene as a Strategic Building Block for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in the medicinal chemist's toolkit is the use of versatile, highly functionalized scaffolds to construct these complex molecules. This guide details the strategic application of 2-Chloro-5-fluoronitrobenzene (CAS No. 345-17-5), a trifunctional aromatic building block, in the synthesis of kinase inhibitors. We will explore the underlying chemical principles that make this reagent exceptionally useful and provide detailed, field-proven protocols for its application in constructing key intermediates for targeted therapies like Dabrafenib.
Introduction: The Strategic Value of this compound
This compound is a pale yellow crystalline solid that serves as a powerful and versatile intermediate in organic synthesis.[1][2] Its utility in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors, stems from the specific arrangement and reactivity of its three functional groups: a nitro group, a chlorine atom, and a fluorine atom.[3][4]
-
The Nitro Group as an Activating Director: The strongly electron-withdrawing nature of the nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions.
-
The Chlorine Atom as a Regioselective Leaving Group: Positioned ortho to the nitro group, the chlorine atom is an excellent leaving group, making the C2 position the primary site for regioselective nucleophilic attack. This allows for the precise and predictable introduction of key pharmacophoric elements.[5]
-
The Fluorine Atom as a Modulator: The fluorine atom at the C5 position can be retained in the final molecule or serve as a secondary reaction site. Retaining fluorine is often desirable in drug design as it can enhance metabolic stability, improve binding affinity through favorable interactions with the target protein, and modulate physicochemical properties like pKa.[4]
This unique combination allows for a sequential and controlled synthetic strategy: an initial SNAr reaction to introduce a core moiety, followed by the chemical reduction of the nitro group to a versatile aniline, which serves as a handle for subsequent elaborations to build the final inhibitor scaffold.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is imperative to be familiar with the properties and safety requirements for this compound.
| Property | Value | Reference(s) |
| CAS Number | 345-17-5 | [6][7] |
| Molecular Formula | C₆H₃ClFNO₂ | [6] |
| Molecular Weight | 175.54 g/mol | [3][7] |
| Appearance | Off-White to Yellow Crystalline Solid | [1][3] |
| Melting Point | 37-40 °C (lit.) | [1][7] |
| Boiling Point | 238 °C (lit.) | [2][7] |
| Purity | Typically >98% | [3] |
Safety & Handling: this compound is considered hazardous.[8] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] Refer to the latest Safety Data Sheet (SDS) for complete handling, storage, and disposal information.[8][10][11]
Core Synthetic Principles & Workflow
The primary synthetic transformations involving this compound in the context of kinase inhibitor synthesis are Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of this building block's utility. The electron-deficient aromatic ring is attacked by a nucleophile (typically an amine in kinase inhibitor synthesis) at the carbon bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism for the SNAr reaction.
General Synthetic Workflow
A typical synthetic sequence leverages this reactivity in a logical progression. The initial SNAr reaction is followed by the reduction of the nitro group to an amine. This resultant aniline is a critical intermediate, which can then be coupled with other fragments to complete the synthesis of the target kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Application Protocol: Synthesis of a Key Dabrafenib Precursor
Dabrafenib is a potent inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with BRAF V600E mutations.[12] The synthesis of a key precursor, N-(4-fluoro-2-nitrophenyl)propan-2-amine, demonstrates the initial SNAr step. This is followed by reduction and subsequent sulfonylation.
Synthetic Pathway
Caption: Synthesis of a key sulfonamide precursor for Dabrafenib.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution to form N-(4-fluoro-2-nitrophenyl)propan-2-amine
-
Rationale: This step utilizes a simple aliphatic amine (isopropylamine) as the nucleophile to displace the activated chlorine atom. A slight excess of the amine is used to act as both the nucleophile and the base to neutralize the HCl byproduct. Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 57.0 mmol, 1.0 equiv).
-
Add acetonitrile (100 mL) and stir to dissolve.
-
Add isopropylamine (10.1 g, 171 mmol, 3.0 equiv) dropwise at room temperature. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a yellow-orange solid.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography if necessary.
-
-
Expected Outcome:
-
Yield: 85-95%
-
Appearance: Yellow-orange solid
-
Step 2: Reduction of the Nitro Group to form 4-Fluoro-N¹-isopropylbenzene-1,2-diamine
-
Rationale: The nitro group is selectively reduced to an amine, yielding a key diamine intermediate. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and robust method for this transformation (Béchamp reduction). This method is often preferred in large-scale synthesis over catalytic hydrogenation for its safety and functional group tolerance.
-
Procedure:
-
To a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add N-(4-fluoro-2-nitrophenyl)propan-2-amine (from Step 1, e.g., 10.0 g, 50.5 mmol, 1.0 equiv), ethanol (150 mL), and water (50 mL).
-
Add ammonium chloride (2.7 g, 50.5 mmol, 1.0 equiv) and iron powder (14.1 g, 252 mmol, 5.0 equiv).
-
Heat the slurry to reflux (approx. 80-85 °C) with vigorous stirring for 2-4 hours. The reaction is often exothermic initially.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate (200 mL) and water (100 mL) to the residue. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Expected Outcome:
-
Yield: 80-90%
-
Appearance: Brown oil or low-melting solid, which may darken on exposure to air. The product is often used directly in the next step.
-
Troubleshooting and Key Considerations
-
Incomplete SNAr Reaction: If the initial substitution stalls, ensure the amine is not of poor quality and that the temperature is maintained at reflux. In some cases, a stronger non-nucleophilic base like diisopropylethylamine (DIPEA) can be added (1.5 equiv) to facilitate the reaction, especially with less nucleophilic amines.
-
Nitro Reduction Issues: The reduction with iron is heterogeneous and requires efficient stirring. If the reaction is sluggish, ensure the iron powder is finely divided and activated (e.g., by washing with dilute HCl prior to use, then rinsing with water and ethanol).
-
Product Stability: The diamine product from the reduction step can be sensitive to air oxidation. It is best to use it immediately in the subsequent step or store it under an inert atmosphere (Nitrogen or Argon).
-
Purification: While intermediates can often be used crude, final kinase inhibitors require high purity. Column chromatography on silica gel is standard, but the choice of eluent system must be carefully optimized to separate closely related impurities.
Conclusion
This compound stands out as a highly effective and strategically valuable building block in the synthesis of kinase inhibitors. Its predictable reactivity, centered on a regioselective SNAr reaction followed by a robust nitro-group reduction, provides a reliable and scalable pathway to key diaminophenyl scaffolds. By understanding the underlying chemical principles and following well-defined protocols, researchers and drug development professionals can efficiently leverage this reagent to construct complex and potent therapeutic agents targeting a wide range of protein kinases.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 345-17-5 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. sparrow-chemical.com [sparrow-chemical.com]
- 5. Groebke multicomponent reaction and subsequent nucleophilic aromatic substitution for a convenient synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines as potential kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound 99 345-17-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 2-Chloro-5-fluoroaniline via Selective Nitro Group Reduction of 2-Chloro-5-fluoronitrobenzene
Abstract
This document provides a comprehensive guide to the experimental procedures for the selective reduction of the nitro group in 2-Chloro-5-fluoronitrobenzene to yield 2-Chloro-5-fluoroaniline. This transformation is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2][3] We present and compare two robust and scalable protocols: catalytic hydrogenation and a metal-free reduction using sodium dithionite. The guide explains the causality behind experimental choices, offers detailed step-by-step protocols, and includes essential safety and handling information to ensure procedural integrity and laboratory safety.
Introduction and Strategic Overview
The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis.[4][5] 2-Chloro-5-fluoroaniline, the product of this reduction, is a valuable building block in medicinal chemistry.[2][6] The primary challenge in the reduction of this compound lies in achieving high chemoselectivity—reducing the nitro group while preserving the aryl-chloride bond, which is susceptible to hydrodechlorination under certain catalytic hydrogenation conditions.[7]
This guide details two distinct and reliable methods to achieve this transformation, selected for their efficiency, selectivity, and scalability.
-
Method A: Catalytic Transfer Hydrogenation. This protocol utilizes a heterogeneous catalyst, which is often preferred for its ease of separation and high efficiency.[8] While standard Pd/C can be effective, it carries a risk of dehalogenation.[7] Therefore, alternative catalysts or specific reaction conditions are often employed to enhance selectivity.[9][10]
-
Method B: Sodium Dithionite Reduction. This method offers an excellent metal-free alternative, proceeding under mild conditions with high functional group tolerance.[4][11] Sodium dithionite is an economical and versatile reducing agent, particularly valued for its ability to selectively reduce nitro groups in the presence of halogens.[4]
The choice between these methods will depend on the available equipment (e.g., hydrogenation apparatus), desired scale, and downstream purity requirements.
Critical Safety and Handling Protocols
Safe laboratory practice is paramount. Both the starting material and product are hazardous chemicals. All procedures must be conducted inside a certified chemical fume hood by personnel trained in handling hazardous substances.[12][13]
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Ensure gloves are suitable for the task and remove them with care to avoid skin contamination.[14]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger-scale operations, consider additional protective clothing.[13][15]
2.2 Reagent-Specific Hazards
-
This compound (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled.[12] It causes skin and serious eye irritation and may cause respiratory irritation.[12] Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
-
2-Chloro-5-fluoroaniline (Product): Aniline derivatives are generally toxic and should be handled with care. Assume it has hazards similar to the starting material. Store locked up.[15]
-
Sodium Dithionite: Can be flammable under certain conditions and may decompose to release toxic sulfur oxides. Handle in a well-ventilated area.
-
Hydrogen Gas (for Catalytic Hydrogenation): Extremely flammable. Ensure all equipment is properly grounded and free from ignition sources.
2.3 Emergency Procedures
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[14][15][16] Seek immediate medical attention.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15] Seek immediate medical attention.[16]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12][14]
-
Spills: Evacuate the area. Use personal protective equipment. Sweep up solids carefully to avoid dust formation and place in a suitable container for disposal.[12] Do not let the chemical enter the environment.[12]
Comparative Overview of Reduction Methods
The selection of a reduction protocol is a critical decision based on multiple factors. The following table summarizes the key attributes of the methods detailed in this guide, alongside another common alternative.
| Feature | Method A: Catalytic Hydrogenation (Raney Nickel) | Method B: Sodium Dithionite | Alternative: Iron/Acetic Acid |
| Primary Reagent | Raney Nickel, Hydrogen Source (e.g., H₂) | Sodium Dithionite (Na₂S₂O₄) | Iron (Fe) powder, Acetic Acid (AcOH) |
| Typical Conditions | Low to moderate H₂ pressure, Room Temp to mild heat | Aqueous or semi-aqueous media, Room Temp to mild heat | Refluxing Acetic Acid |
| Pros | High atom economy, Clean reaction, Catalyst is recyclable | Excellent chemoselectivity (preserves halogens), Metal-free product, Mild conditions, Economical[4][11] | Mild, Tolerant of many functional groups, Inexpensive reagents[7][16][17] |
| Cons/Considerations | Requires specialized hydrogenation equipment, Potential for dehalogenation, Pyrophoric catalyst | Generates inorganic salt byproducts, Requires aqueous workup, Potential for sulfur-containing impurities | Stoichiometric metal use, Acidic conditions, Iron sludge waste can complicate workup |
Detailed Experimental Protocols
Method A: Catalytic Hydrogenation
This method is a classic and highly effective route for nitro group reduction. The use of Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for substrates where dehalogenation of aromatic chlorides is a concern.[7]
Workflow Diagram: Catalytic Hydrogenation
References
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. chemscene.com [chemscene.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Catalytic Functionalization of 2-Chloro-5-fluoronitrobenzene: A Guide for Researchers
Introduction: Strategic Functionalization of a Key Aromatic Building Block
2-Chloro-5-fluoronitrobenzene is a valuable trifunctional aromatic building block in medicinal chemistry and drug development.[1] Its utility stems from the differential reactivity of its functional groups: a nitro group amenable to reduction, and two different halogen atoms (chlorine and fluorine) that can be selectively manipulated through catalytic cross-coupling reactions. The electron-withdrawing nature of the nitro and fluoro groups activates the C-Cl bond, making it a prime site for a variety of palladium- and nickel-catalyzed transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic methods for the functionalization of this compound. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols for several critical transformations, including chemoselective nitro group reduction and various palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity Landscape
The regioselectivity of catalytic reactions on this compound is dictated by the inherent electronic properties of the substituted benzene ring. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. Consequently, the C-Cl bond is the primary site for oxidative addition to a Pd(0) catalyst, leaving the more inert C-F bond intact for potential subsequent transformations. The strong electron-withdrawing nitro group further facilitates this selective activation of the C-Cl bond.
Chemoselective Reduction of the Nitro Group
A common and crucial transformation of this compound is the selective reduction of the nitro group to an amine, yielding 2-chloro-5-fluoroaniline. This product is a versatile intermediate for the synthesis of various pharmaceuticals. Catalytic hydrogenation is a preferred method for this conversion due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants.
A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atoms are reductively cleaved. To mitigate this, careful selection of the catalyst and reaction conditions is paramount.
Protocol 1: Chemoselective Nitro Group Reduction using Pd/C and Hydrazine Hydrate
This protocol is adapted from a highly efficient method for the selective reduction of various halogenated nitroarenes.[2][3] The use of hydrazine hydrate as a hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst offers excellent chemoselectivity, preserving the C-Cl and C-F bonds.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt% | Commercially Available |
| Hydrazine Hydrate | Reagent Grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Round-bottom flask | --- | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer/hotplate | --- | --- |
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 175.5 mg).
-
Add methanol (5 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C (13 mg, approximately 1.2 mol% Pd).
-
To this suspension, add hydrazine hydrate (10.0 mmol, 0.5 mL) dropwise at room temperature. Caution: The reaction can be exothermic.
-
Heat the reaction mixture to reflux (approximately 65°C in methanol) and maintain for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-5-fluoroaniline.
Trustworthiness and Insights:
-
This method is highly effective for preserving halogen substituents.[2] The relatively mild conditions and short reaction times minimize the risk of hydrodehalogenation.
-
The Pd/C catalyst is heterogeneous and can be recovered by filtration and potentially reused, adding to the sustainability of the process.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The activated C-Cl bond of this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry.[4][5][6][7][8][9][10][11][12]
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for these reactions involves the careful assembly of the reaction components under an inert atmosphere to prevent catalyst degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes: Large-Scale Synthesis of 2-Chloro-5-fluoronitrobenzene and its Amino Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-5-fluoronitrobenzene, a critical intermediate in the pharmaceutical and agrochemical industries. Furthermore, it details a robust protocol for the subsequent conversion of this intermediate into amino derivatives via nucleophilic aromatic substitution (SNAr). The protocols are designed for scalability, safety, and efficiency, incorporating in-process controls and explaining the chemical principles behind key procedural steps to ensure reproducibility and high purity of the final products.
Introduction
This compound (CFNB) is a pivotal building block in medicinal chemistry and drug discovery. Its trifunctional nature—possessing chloro, fluoro, and nitro groups—offers a versatile scaffold for constructing complex molecules. Specifically, it is a precursor for active pharmaceutical ingredients (APIs) like benzothiazole derivatives and compounds targeting serotonin transporters (SERT).[1] The strategic placement of the electron-withdrawing nitro group activates the aryl ring, facilitating nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening further avenues for derivatization.
This guide is structured into two main parts. Part I provides a detailed protocol for the industrial-scale synthesis of this compound via the nitration of 1-chloro-4-fluorobenzene. Part II demonstrates the utility of the CFNB product by outlining a procedure for its conversion to a secondary amine derivative, a common step in the synthesis of advanced pharmaceutical intermediates.
Part I: Large-Scale Synthesis of this compound
Principle and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 1-chloro-4-fluorobenzene. A nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺).
Reaction: C₆H₄ClF + HNO₃ (H₂SO₄) → C₆H₃ClFNO₂ + H₂O
The regioselectivity of this reaction is governed by the directing effects of the halogen substituents. Both chlorine and fluorine are ortho-, para-directing deactivators. However, the nitration occurs primarily at the position ortho to the chlorine and meta to the fluorine. This outcome is a result of the interplay between the inductive and resonance effects of the halogens and the steric hindrance, leading to the desired isomer as the major product.
Process Workflow
The overall manufacturing process is visualized in the workflow diagram below, outlining the key stages from raw material input to the purified final product.
Caption: Workflow for the synthesis of this compound.
Materials and Equipment
| Reagents | Grade | Equipment |
| 1-Chloro-4-fluorobenzene (C₆H₄ClF) | ≥99% Purity | 100L Jacketed Glass Reactor with Overhead Stirrer |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Temperature Probe and Chiller/Heater Unit |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Controlled Dosing Pump / Dropping Funnel |
| Ice / Deionized Water | - | Emergency Quenching Bath |
| Sodium Bicarbonate (NaHCO₃) | Technical Grade | pH Meter or pH Strips |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical Grade | Vacuum Distillation Apparatus |
| Gas Scrubber (for NOx fumes) |
Detailed Step-by-Step Protocol
Safety First: This process involves highly corrosive and reactive acids. The nitration reaction is highly exothermic. All steps must be performed in a well-ventilated area (e.g., a walk-in fume hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. An emergency shower and eyewash station must be immediately accessible.
-
Preparation of the Nitrating Mixture:
-
Cool the 100L reactor jacket to 0-5 °C.
-
Charge the reactor with 26.0 kg of concentrated (98%) sulfuric acid.
-
Begin slow, subsurface addition of 26.0 kg of concentrated (98%) nitric acid to the sulfuric acid under vigorous stirring.[2]
-
Causality: Adding nitric acid to sulfuric acid generates the nitronium ion (NO₂⁺). This process is highly exothermic; slow addition and efficient cooling are critical to prevent runaway temperature increases and excessive formation of hazardous NOx gases. Maintain the temperature of the mixture below 10 °C throughout the addition.
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and stable at 0-5 °C, begin the dropwise addition of 25.0 kg (0.19 mol) of 1-chloro-4-fluorobenzene.
-
Maintain the reaction temperature strictly between 0-5 °C. The addition rate should be controlled to ensure the temperature does not exceed 5 °C. A typical addition time for this scale is 1.5-2 hours.[2]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours to ensure completion.
-
-
Reaction Monitoring & Quenching:
-
Monitor reaction progress by taking small, carefully quenched aliquots for analysis by Gas Chromatography (GC). The reaction is complete when the starting material (1-chloro-4-fluorobenzene) is <1% of the total peak area.
-
Prepare a separate vessel with a mixture of 100 kg of crushed ice and 100 L of cold water.
-
Slowly and carefully transfer the reaction mixture into the ice-water slurry with vigorous stirring. This quenching step is also exothermic and must be done in a controlled manner.
-
-
Work-up and Isolation:
-
Allow the quenched mixture to settle, and two distinct layers will form. Transfer the mixture to a separatory funnel or use the reactor's bottom outlet valve to separate the lower aqueous layer from the upper organic layer (the crude product).
-
Wash the organic layer sequentially with:
-
1 x 50 L cold water.
-
1 x 50 L of 5% sodium bicarbonate solution (to neutralize residual acid). Check the aqueous layer with a pH strip to ensure it is neutral or slightly basic (pH 7-8).
-
1 x 50 L brine (saturated NaCl solution) to break any emulsions and aid drying.
-
-
Dry the crude organic product over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
The crude product is purified by vacuum distillation. The main fraction, this compound, is collected at the appropriate boiling point under reduced pressure.
-
In-Process Controls and Quality Checks
| Process Stage | Parameter to Control | Specification | Justification |
| Nitrating Mix Prep | Temperature | < 10 °C | Prevents thermal decomposition and ensures safety. |
| Nitration | Reaction Temperature | 0-5 °C | Maximizes yield of the desired isomer and minimizes side-product formation. |
| Nitration | Addition Rate | ~1.5 - 2 hours | Ensures effective temperature control of the exothermic reaction. |
| Reaction Monitoring | GC Analysis | Starting Material < 1% | Confirms reaction completion before quenching. |
| Work-up | pH after NaHCO₃ wash | 7 - 8 | Ensures complete removal of corrosive acids. |
| Final Product | Purity (by GC) | >98% | Meets standard requirements for use as a pharmaceutical intermediate.[1] |
Part II: Synthesis of 2-(Morpholino)-5-fluoronitrobenzene
Principle and Mechanism
This synthesis demonstrates the utility of this compound as a substrate for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. The chlorine atom is displaced by a nucleophile, in this case, the secondary amine morpholine.
The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step.[3]
Reaction: C₆H₃ClFNO₂ + C₄H₉NO → C₁₀H₁₁FN₂O₃ + HCl
Process Workflow
Caption: Workflow for the SNAr synthesis of an amino derivative.
Materials and Equipment
| Reagents | Grade | Equipment |
| This compound | >98% (from Part I) | 100L Jacketed Glass Reactor with Overhead Stirrer |
| Morpholine | ≥99% Purity | Temperature Probe and Chiller/Heater Unit |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Reflux Condenser |
| Dimethylformamide (DMF) | Anhydrous | Filtration Apparatus (e.g., Nutsche filter) |
| Deionized Water | - | Vacuum Oven |
Detailed Step-by-Step Protocol
-
Reactor Setup:
-
Charge the 100L reactor with 17.5 kg (100 mol) of this compound.
-
Add 50 L of anhydrous Dimethylformamide (DMF).
-
Add 17.4 kg (200 mol, 2.0 eq) of morpholine.
-
Add 20.7 kg (150 mol, 1.5 eq) of anhydrous potassium carbonate.
-
Causality: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation (K⁺) but not the nucleophile, increasing its reactivity. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, driving it to completion.
-
-
Reaction:
-
Under moderate stirring, heat the reaction mixture to 80-90 °C.
-
Maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (CFNB) is consumed.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly add 100 L of deionized water to the stirred reaction mixture. The product will precipitate out as a solid.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 20 L) to remove DMF and inorganic salts.
-
Dry the yellow solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data Summary and Characterization
| Compound | Synthesis Method | Typical Yield | Purity (GC/HPLC) | Appearance |
| This compound | Electrophilic Nitration | 85-92% | >98% | Yellow crystalline solid[4] |
| 2-(Morpholino)-5-fluoronitrobenzene | Nucleophilic Substitution | 90-96% | >99% | Yellow solid |
Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis.
References
Authored by: Senior Application Scientist, Advanced Organic Materials Division
An Application Guide to the Utilization of 2-Chloro-5-fluoronitrobenzene in Advanced Colorant Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in the chemical industry on the application of this compound (CAS 345-17-5) as a pivotal intermediate in the manufacturing of high-performance dyes and pigments. We will explore the compound's unique chemical reactivity, grounded in its electronic and structural properties, and provide detailed, field-proven protocols for its conversion into vibrant colorants. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound is a halogenated aromatic nitro compound that serves as a versatile building block in organic synthesis.[1] Its utility in the dye and pigment industry stems from the specific arrangement of its functional groups on the benzene ring. The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at the C-2 position is highly susceptible to displacement by a wide range of nucleophiles, providing a direct pathway to introduce diverse functionalities and build complex chromophoric systems.
Furthermore, the nitro group itself is a key functional handle. It can be readily reduced to an amino group (-NH₂), which is the foundational precursor for the formation of diazonium salts. These salts are central to the synthesis of azo dyes, the largest and most versatile class of commercial colorants.[2] The presence of the fluorine atom at the C-5 position can also modulate the final properties of the dye, such as its lightfastness, thermal stability, and hue, by altering the electronic landscape of the molecule. This guide will focus on a representative two-stage synthesis: the initial reduction of the nitro group followed by diazotization and coupling to form a vibrant azo dye.
Physicochemical and Safety Data
Proper handling and understanding of the starting material are paramount for successful and safe synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 345-17-5 | [3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [3][4] |
| Molecular Weight | 175.54 g/mol | [3][4] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 37-40 °C | [4][5] |
| Boiling Point | 238 °C | [4][5] |
| Purity | Typically ≥99% | [4] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6]
Core Synthetic Pathway: From Intermediate to Azo Dye
The transformation of this compound into an azo dye is a logical, multi-step process that leverages its inherent reactivity. The overall workflow involves the chemoselective reduction of the nitro group to form 2-chloro-5-fluoroaniline, followed by the conversion of this aniline derivative into a diazonium salt, which is then coupled with a suitable aromatic partner to generate the final dye.
Caption: Overall synthetic pathway from this compound to a representative azo dye.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on the rationale behind each step, providing a framework for robust and reproducible synthesis.
Protocol 1: Synthesis of 2-Chloro-5-fluoroaniline (Intermediate)
This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7] The choice of sodium sulfide nonahydrate as the reducing agent is strategic; it is effective for chemoselective nitro reduction, relatively inexpensive, and operates in an aqueous medium, which can be advantageous for safety and workup.
Table 2: Reagents and Materials for Protocol 1
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 175.54 | 8.78 g | 50.0 | Starting material |
| Sodium sulfide nonahydrate (Na₂S·9H₂O) | 240.18 | 48.04 g | 200.0 | Reducing agent (4 eq.) |
| Deionized Water | 18.02 | 150 mL | - | Solvent |
| Ethyl Acetate | 88.11 | ~250 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (8.78 g, 50.0 mmol).
-
Reagent Addition: Add deionized water (150 mL) to the flask. While stirring at room temperature, add sodium sulfide nonahydrate (48.04 g, 200.0 mmol) in a single portion. Causality Note: Using a 4:1 molar excess of the reducing agent ensures the complete conversion of the starting material.
-
Reaction Execution: Heat the resulting suspension to reflux using a heating mantle. The mixture will typically turn dark. Allow the reaction to stir vigorously under reflux for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (5 x 50 mL). Causality Note: Repeated extractions are necessary to efficiently recover the organic product from the aqueous phase.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The resulting crude material (typically a yellow or brown oil) can be purified by flash column chromatography on silica gel. The product, 2-chloro-5-fluoroaniline, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected product has a molecular weight of 145.56 g/mol .[7]
Protocol 2: Synthesis of Azo Dye via Diazotization and Coupling
This protocol uses the 2-chloro-5-fluoroaniline synthesized in Protocol 1 to produce a vibrant azo dye. The diazonium salt formation is highly exothermic and temperature-sensitive, making strict temperature control below 5 °C essential to prevent decomposition and unwanted side reactions.
Table 3: Reagents and Materials for Protocol 2
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Chloro-5-fluoroaniline | 145.56 | 1.46 g | 10.0 | Intermediate from Protocol 1 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~36 | Acid catalyst |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | Diazotizing agent (1.1 eq.) |
| Naphthalen-2-ol (β-Naphthol) | 144.17 | 1.44 g | 10.0 | Coupling component |
| Sodium Hydroxide (NaOH) | 40.00 | ~1.6 g | ~40 | Base for coupling |
| Deionized Water | 18.02 | ~150 mL | - | Solvent |
Step-by-Step Methodology:
Caption: Experimental workflow for the synthesis of an azo dye.
-
Diazotization: a. In a 250 mL beaker, dissolve 2-chloro-5-fluoroaniline (1.46 g, 10.0 mmol) in a mixture of concentrated HCl (3.0 mL) and water (20 mL). b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Causality Note: Maintaining this low temperature is critical for the stability of the diazonium salt to be formed. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (10 mL). d. Add the sodium nitrite solution dropwise to the cold aniline solution over 15 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. e. Stir the resulting solution for an additional 30 minutes in the ice bath to ensure complete formation of the 2-chloro-5-fluorophenyl diazonium chloride.
-
Azo Coupling: a. In a 400 mL beaker, dissolve naphthalen-2-ol (1.44 g, 10.0 mmol) in a solution of sodium hydroxide (1.6 g, 40 mmol) in water (50 mL). b. Cool this coupling solution to 5-10 °C in an ice bath. Causality Note: The coupling reaction is performed under basic conditions to deprotonate the naphthol, forming the highly nucleophilic naphthoxide ion required for electrophilic attack by the diazonium salt. c. Slowly add the cold diazonium salt solution from step 1d to the cold β-naphthol solution with vigorous stirring. d. A brightly colored precipitate (typically red or orange) should form immediately. e. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the solid dye product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Dry the product in a vacuum oven at 60 °C. d. The final dye can be further purified by recrystallization if necessary and characterized by UV-Vis spectroscopy to determine its absorption maximum (λmax) and by other standard spectroscopic techniques.
Conclusion
This compound is a strategically valuable intermediate for the synthesis of high-performance colorants. Its well-defined reactivity allows for a logical and stepwise construction of complex dye molecules. The protocols detailed in this guide demonstrate a practical pathway from this intermediate to a vibrant azo dye, highlighting the critical experimental parameters and the chemical principles that govern them. By understanding and applying these methodologies, researchers and developers can effectively leverage the properties of this compound to innovate within the expansive field of dye and pigment chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-5-fluoronitrobenzene
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-5-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maximizing yield and purity for this versatile building block. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and adapt procedures with confidence.
Understanding the Reaction: The Primacy of Electronic Activation
The successful functionalization of this compound via SNAr hinges on a foundational principle: the reaction is governed by the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group profoundly influences the regioselectivity of the substitution.
The SNAr mechanism is a two-step addition-elimination process.[1][2] First, the nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] In the second, typically rapid step, the leaving group is expelled, restoring the ring's aromaticity.[4]
For this compound, the nitro group is positioned at C1, the chlorine at C2, and the fluorine at C5.
-
The C2 position (bearing the chlorine) is ortho to the nitro group.
-
The C5 position (bearing the fluorine) is meta to the nitro group.
Electron-withdrawing groups like -NO₂ activate the ortho and para positions for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance. Conversely, the meta position receives no such resonance stabilization. Therefore, nucleophilic attack will occur almost exclusively at the C2 position, leading to the displacement of the chloride ion. This inherent electronic preference makes regioselectivity a minor concern; the primary challenge is optimizing the reaction rate and overall yield.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the SNAr reaction of this compound in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is sluggish, and the yield is disappointingly low. What are the most likely causes?
A1: Low yield is the most frequent challenge and can be traced back to several key parameters. A systematic review of your reaction setup is the best approach.[5][6]
-
Nucleophile Potency: The nature of your nucleophile is critical. Weakly nucleophilic species (e.g., hindered secondary amines, phenols without a strong base) will react slowly.
-
Solution: For weak nucleophiles like alcohols or phenols, pre-deprotonation with a strong, non-nucleophilic base (e.g., Sodium Hydride, NaH) to form the more potent alkoxide/phenoxide is essential.[7] For amine nucleophiles, ensure the pKa is sufficient for the desired reaction rate at the chosen temperature.
-
-
Solvent Choice: The solvent plays a crucial role in SNAr reactions. Its primary function is to dissolve the reactants and facilitate the interaction between the (often anionic) nucleophile and the substrate.
-
Explanation: Polar aprotic solvents such as DMSO, DMF, NMP, and DMAc are the gold standard for SNAr.[8][9] They are highly effective at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.[10][11] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it, reduces its reactivity, and slows the reaction.[10][12]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. Ensure the solvent is dry, as water can compete as a nucleophile, especially at higher temperatures.
-
-
Base Selection and Stoichiometry: If your nucleophile is neutral (e.g., an amine or thiol), a base is required to neutralize the proton (e.g., HCl) generated during the reaction.
-
Explanation: The choice of base is important. Strong, sterically hindered bases can deprotonate the nucleophile but may also cause decomposition of the starting material or product if they are too aggressive.[6] Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or tertiary amines (Et₃N, DIPEA).[9]
-
Solution: Use at least one equivalent of base for every equivalent of the nucleophile. For sluggish reactions, a slight excess (1.1-1.5 eq) can be beneficial. Potassium or cesium carbonate are often excellent choices as they are largely insoluble and can be easily filtered off, simplifying the work-up.
-
-
Reaction Temperature: SNAr reactions are often temperature-dependent.
-
Explanation: While the substrate is highly activated, insufficient thermal energy can lead to slow reaction rates. Conversely, excessive heat can cause decomposition of the starting material, product, or even the solvent (DMF can decompose to form dimethylamine, a competing nucleophile).[6]
-
Solution: Monitor your reaction by TLC or LC-MS. If no progress is observed at room temperature after several hours, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C). A typical range for these reactions is between room temperature and 100 °C.
-
Issue 2: Side Product Formation
Q2: My TLC/LC-MS shows multiple spots, and purification is a nightmare. What are the likely side reactions?
A2: The formation of side products typically arises from the reactivity of your reagents under the reaction conditions.
-
Reaction with Solvent: As mentioned, polar aprotic solvents like DMF can degrade at high temperatures, especially in the presence of a strong base, to generate nucleophilic dimethylamine.[6] This can then react with your starting material to form an undesired tertiary amine byproduct.
-
Solution: Use a more stable solvent like DMSO for high-temperature reactions, or simply run the reaction at a lower temperature if possible.
-
-
Multiple Reactive Sites: If your nucleophile possesses more than one nucleophilic center (e.g., ethanolamine, which has both -OH and -NH₂ groups), you may get a mixture of products.
-
Solution: Employ protecting groups to block the less desired reactive site. Alternatively, you can sometimes control the selectivity by carefully choosing the reaction conditions (e.g., the more nucleophilic amine will typically react preferentially over the alcohol).
-
-
Decomposition: The nitro group makes the aromatic ring highly electron-deficient and potentially susceptible to degradation under harsh basic conditions or high temperatures.[6]
-
Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider the order of addition; adding the base slowly or last can sometimes mitigate decomposition.[6]
-
Issue 3: Difficulty in Product Purification
Q3: The reaction seems complete, but I am left with a dark, oily crude product that is difficult to purify. What are the best practices for isolation?
A3: Purification challenges in SNAr often stem from the use of high-boiling polar aprotic solvents and inorganic salts.
-
Removal of High-Boiling Solvents: Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are notoriously difficult to remove completely on a rotary evaporator.[13]
-
Solution: The most effective method is an aqueous work-up. Quench the reaction mixture by pouring it into a large volume of cold water or ice. The desired organic product will often precipitate and can be collected by filtration. If it remains dissolved or oily, extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM). The water will wash away the bulk of the DMSO/DMF and inorganic salts.[14]
-
-
Column Chromatography: This is the most common method for purifying the final product.
-
Best Practices: Choose a solvent system (e.g., hexanes/ethyl acetate) that provides good separation of your product from starting materials and byproducts on a TLC plate (aim for an Rf of ~0.3 for your product).
-
-
Recrystallization/Precipitation: If the product is a solid, recrystallization is an excellent final purification step. If you have a stubborn oil, dissolving it in a minimal amount of a good solvent (like acetone or ethyl acetate) and then slowly adding a poor solvent (like hexanes or heptane) can induce precipitation or crystallization, leaving many impurities behind in the mother liquor.[13]
Optimization Strategies: A Tabular Guide
For a systematic approach to optimization, consider the interplay between the core reaction components.
| Parameter | Options | Expertise & Causality |
| Solvent | High-Performance: DMSO, DMF, NMPAlternative: Acetonitrile (MeCN) | Polar aprotic solvents are superior as they solvate the counter-ion of the nucleophile but leave the nucleophilic anion "naked" and more reactive.[10][11] MeCN is a less polar option but can be effective and is easier to remove. Avoid protic solvents like ethanol or water, which suppress nucleophilicity via hydrogen bonding.[12] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Et₃N, DIPEAStrong: NaH, KHMDS | For neutral nucleophiles (amines, thiols), a base is needed to trap the generated acid (HX). K₂CO₃ is a cost-effective and mild choice. Cs₂CO₃ is more soluble and basic, often accelerating sluggish reactions. Organic amines are useful when a homogenous reaction is desired. Strong bases are only for pre-deprotonation of weak nucleophiles (alcohols, phenols).[9] |
| Temperature | Room Temp to 120 °C | The reaction rate is directly influenced by temperature. However, higher temperatures (>100-120 °C) risk decomposition of the substrate or solvent.[6] Always start at a lower temperature and increase incrementally while monitoring by TLC/LC-MS. |
| Nucleophile Conc. | 1.0 - 1.5 equivalents | A slight excess of the nucleophile (1.1-1.2 eq) can help drive the reaction to completion. A large excess is usually unnecessary for this activated substrate and can complicate purification. |
General Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a reliable starting point for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent (e.g., DMSO or DMF, ~0.5 M concentration relative to the substrate).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots every 1-2 hours.[15] The reaction is complete when the limiting reagent (typically the electrophile) is fully consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (approximately 10x the volume of the reaction solvent). Stir for 15-30 minutes.
-
Isolation:
-
If a solid precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If no solid forms, transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 9. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion rates in 2-Chloro-5-fluoronitrobenzene synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low conversion rates in the synthesis of 2-Chloro-5-fluoronitrobenzene. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to help you navigate the complexities of this crucial synthesis.
Introduction: The Synthesis of this compound
This compound is a key building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs).[1] Its synthesis is most commonly achieved via the electrophilic aromatic substitution (EAS) nitration of 1-chloro-4-fluorobenzene. This process, while straightforward in principle, is sensitive to reaction conditions, often leading to challenges with yield, purity, and isomer control.
The core of the reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3] The nitronium ion is then attacked by the electron-rich π-system of the 1-chloro-4-fluorobenzene ring.[4] The directing effects of the existing chloro and fluoro substituents determine the position of the incoming nitro group, making precise control of the reaction environment paramount for achieving high conversion to the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most common and industrially relevant method is the nitration of 1-chloro-4-fluorobenzene using a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3] The sulfuric acid serves as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[4][5]
Q2: What are the main isomeric byproducts I should expect? The directing effects of the chloro and fluoro groups (both ortho, para-directing) on the starting material lead to the formation of regioisomers.[6][7] The primary byproduct is typically 2-chloro-3-fluoronitrobenzene , resulting from nitration at the position ortho to the fluorine atom. Minimizing the formation of this isomer is a key challenge in optimizing the reaction.[8]
Q3: What are the critical safety precautions for this reaction? Nitration reactions are highly exothermic and can pose significant risks if not properly controlled.[9]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[10]
-
Thermal Runaway: The reaction generates substantial heat. Uncontrolled temperature can lead to accelerated side reactions, decomposition, and a dangerous increase in pressure and temperature.[9][11]
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas are toxic upon inhalation.[10] Always perform this reaction in a well-ventilated fume hood, use appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat), and have an emergency plan in place.[10]
Q4: Which analytical methods are best for monitoring the reaction and assessing purity?
-
Reaction Progress: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective for monitoring the consumption of the starting material (1-chloro-4-fluorobenzene) and the appearance of the product.[8][12]
-
Purity Assessment: Final product purity is best determined by GC and melting point analysis.[8][13] Structural confirmation should be done using NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry (MS).[14]
Troubleshooting Guides: A Deeper Dive
Issue 1: Low Conversion of Starting Material or Low Overall Yield
Question: My reaction has stopped or is proceeding very slowly, resulting in a low yield of this compound. What are the potential causes and solutions?
Answer: This is a multifaceted issue often rooted in reaction kinetics and thermodynamics. Let's break down the likely culprits.
Potential Cause A: Ineffective Nitrating Agent
The concentration and reactivity of the nitronium ion (NO₂⁺) are critical.
-
Causality: The formation of NO₂⁺ is an equilibrium-driven process. The presence of excess water in the reaction medium, either from reagents or atmospheric moisture, will shift the equilibrium away from the formation of the nitronium ion, thus slowing or halting the nitration.
-
Solution:
-
Reagent Quality: Use fresh, high-purity concentrated nitric acid (≥68%) and sulfuric acid (≥95%).
-
Moisture Control: Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect significant atmospheric moisture.
-
Stoichiometry: A molar excess of nitric acid is typically used. A common starting point is a 1:1.1 to 1:1.5 molar ratio of 1-chloro-4-fluorobenzene to nitric acid.
-
Potential Cause B: Suboptimal Reaction Temperature
Temperature control is the most critical parameter in this synthesis.
-
Causality: While higher temperatures increase reaction rates, they also promote the formation of undesired isomers and decomposition byproducts.[8][15] Conversely, if the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction. Nitration reactions are highly exothermic, and a runaway reaction can occur if the heat generated is not dissipated effectively.[9]
-
Solution:
-
Precise Temperature Control: Maintain a strict reaction temperature, typically between 0°C and 10°C, during the addition of the nitrating agent.[12] Use an ice-water or ice-salt bath for cooling.
-
Slow Addition: Add the nitrating agent (or the 1-chloro-4-fluorobenzene, depending on the procedure) slowly and dropwise to the reaction mixture to control the exotherm and maintain a consistent internal temperature.
-
Monitoring: Use a low-temperature thermometer to monitor the internal reaction temperature continuously.
-
Potential Cause C: Inefficient Mixing
This is a biphasic reaction system, and mass transfer limitations can significantly impede conversion.
-
Causality: The organic starting material has limited solubility in the highly polar mixed acid phase. Inadequate agitation results in a low interfacial surface area between the phases, preventing the organic substrate from coming into contact with the nitronium ions in the acid phase.[9]
-
Solution:
-
Vigorous Stirring: Employ vigorous mechanical or magnetic stirring throughout the reaction to ensure a fine dispersion of the organic phase within the acid phase. This maximizes the interfacial area for efficient mass transfer.
-
Data Presentation: Impact of Temperature on Isomer Ratio
| Temperature (°C) | Desired Product Ratio (2-Chloro-5-fluoro) | Isomeric Byproduct Ratio (2-Chloro-3-fluoro) | Reference |
| -5 to 0 | ~3 : 1 | 1 | [8],[15] |
| 10 to 15 | ~2.5 : 1 | 1 | [8] |
| > 25 | Approaching ~2 : 1 | 1 | [2] |
| Note: Ratios are illustrative and can vary based on specific conditions. |
Visualization: Troubleshooting Workflow for Low Conversion
Caption: Decision workflow for troubleshooting low conversion rates.
Issue 2: High Levels of Isomeric Byproducts
Question: My final product is contaminated with a significant amount of the 2-chloro-3-fluoronitrobenzene isomer. How can I improve the regioselectivity?
Answer: Controlling regioselectivity in this reaction is a classic challenge in electrophilic aromatic substitution. The outcome is dictated by the kinetic competition between nitration at different positions on the aromatic ring.
Potential Cause A: Reaction Temperature Too High
-
Causality: As shown in the table above, higher temperatures provide more energy to overcome the activation barriers for both reaction pathways (leading to the desired product and the byproduct). This reduces the selectivity of the reaction, resulting in a higher proportion of the undesired isomer. Lower temperatures favor the kinetically preferred pathway, which, in this case, leads to a higher ratio of the desired this compound.[8][15]
-
Solution: Implement and maintain stringent temperature control, ideally keeping the reaction mixture below 5°C throughout the addition of the nitrating agent.
Potential Cause B: Nature of the Nitrating System
-
Causality: The "bulkiness" and reactivity of the electrophile can influence where it attacks the ring. While less common to alter in standard lab procedures, different nitrating systems (e.g., using nitric acid in acetic anhydride) can sometimes offer different regioselectivity profiles, although they may introduce other complications.
-
Solution: For most applications, sticking with the mixed acid system and optimizing the conditions is the most reliable approach. Ensure the ratio of sulfuric to nitric acid is appropriate (typically a larger volume of H₂SO₄) to efficiently generate the NO₂⁺ ion without creating overly harsh conditions.
Visualization: Regioselectivity of Nitration
Caption: Competing pathways in the nitration of 1-chloro-4-fluorobenzene.
Issue 3: Product is a Dark, Oily Residue Instead of a Crystalline Solid
Question: After the workup, my product is a dark oil and won't crystallize. What went wrong?
Answer: The formation of a dark, oily residue indicates the presence of significant impurities, likely from side reactions such as oxidation or polymerization.[8] Pure this compound is a yellow crystalline solid.[13]
Potential Cause A: Over-Nitration or Oxidation
-
Causality: Excessively harsh reaction conditions (high temperature, prolonged reaction time, or a very high concentration of nitric acid) can lead to the formation of dinitrated products or the oxidation of the aromatic ring, creating phenolic and polymeric tars.[2][11]
-
Solution:
-
Strict Time and Temperature Control: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC/GC). Adhere to the optimized, low-temperature conditions.
-
Efficient Quenching: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice. This accomplishes two things: it rapidly cools the reaction to stop side reactions, and it precipitates the crude product from the aqueous acid.[8]
-
Potential Cause B: Inefficient Purification
-
Causality: Even under optimal conditions, some impurities will be present. If the crude product is not purified effectively, these impurities can inhibit crystallization (a phenomenon known as freezing-point depression).
-
Solution:
-
Workup: After quenching on ice, filter the precipitated solid and wash it thoroughly with cold water to remove residual acids. Then, dissolve the crude solid in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Recrystallization/Chromatography: Purify the crude product. Recrystallization from a solvent system like ethanol/water or methanol can be effective.[15] If isomers are difficult to separate, flash column chromatography may be necessary.[14]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to <0°C.
-
Nitrating Mixture: To the cold sulfuric acid, add concentrated nitric acid (e.g., 1.1 molar equivalents) dropwise, ensuring the temperature remains below 10°C.
-
Substrate Addition: Once the nitrating mixture has re-cooled to <5°C, add 1-chloro-4-fluorobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC.
-
Workup (Quenching): Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Prep: Carefully withdraw a small aliquot from the reaction mixture and quench it in a vial containing ice and ethyl acetate. Vortex thoroughly. Use the top organic layer for spotting.
-
Eluent: A non-polar solvent system such as 9:1 Hexanes:Ethyl Acetate is a good starting point.
-
Spotting: On a silica TLC plate, spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate in the eluent system and visualize under a UV lamp (254 nm). The product will be a new, more polar spot (lower Rf value) than the starting material.
Visualization: General Synthesis and Purification Workflow
Caption: Standard workflow for synthesis and purification.
References
- 1. ossila.com [ossila.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. icheme.org [icheme.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Regioselectivity in Reactions with 2-Chloro-5-fluoronitrobenzene
Welcome to the Technical Support Center for managing regioselectivity in reactions involving 2-chloro-5-fluoronitrobenzene. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) with this versatile but challenging substrate. Here, we will dissect the underlying principles governing regioselectivity and provide practical, field-tested troubleshooting strategies to help you achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a highly activated aromatic system, primed for nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group (-NO₂) significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles.[1][2][3] The key to controlling reactions with this substrate lies in understanding the directing effects of its three substituents: the nitro group, the chlorine atom, and the fluorine atom.
The nitro group is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution.[1][2][4] It activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atom is ortho to the nitro group, and the fluorine atom is para to the nitro group. This dual activation sets up a competition between the two halide leaving groups.
Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial. The subsequent loss of the leaving group restores aromaticity.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive towards nucleophiles, the carbon bearing the chlorine or the one with fluorine?
A1: The position ortho to the nitro group (C-2, bonded to chlorine) is generally more activated towards nucleophilic attack than the para position (C-5, bonded to fluorine). This is due to the strong inductive electron-withdrawing effect of the nitro group, which is distance-dependent and thus more strongly felt at the adjacent ortho position.[5] However, the leaving group ability also plays a significant role. Fluorine is typically a better leaving group than chlorine in SNAr reactions because its high electronegativity makes the attached carbon more electrophilic and helps to stabilize the developing negative charge in the transition state.[6] This can sometimes lead to substitution at the C-5 position.
Q2: Why is the nitro group considered an "activator" in nucleophilic aromatic substitution?
A2: The nitro group is a potent electron-withdrawing group through both resonance and induction.[4][7] During nucleophilic attack on the aromatic ring, a negatively charged intermediate (the Meisenheimer complex) is formed.[1] The nitro group can delocalize this negative charge through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[1][3] This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.[3][6]
Q3: Can I expect substitution at positions other than C-2 or C-5?
A3: Substitution at other positions (C-1, C-3, C-4, or C-6) is highly unlikely under typical SNAr conditions. These positions are not activated by the nitro group and lack a suitable leaving group. Nucleophilic addition at a position occupied by a hydrogen atom is possible but generally requires specific conditions and often involves an oxidative step to remove the hydride, a very poor leaving group.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a problem-and-solution format.
Problem 1: Poor Regioselectivity - Obtaining a Mixture of 2-Substituted and 5-Substituted Products
You are reacting this compound with a primary amine and obtaining a mixture of the 2-amino and 5-amino products, with neither being the dominant isomer.
Root Cause Analysis:
This is a classic case of competing reaction pathways. The inherent electronic activation at C-2 (ortho to -NO₂) is competing with the better leaving group ability of fluorine at C-5 (para to -NO₂). The outcome is highly sensitive to the reaction conditions and the nature of the nucleophile.
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity.
-
Polar protic solvents (e.g., alcohols, water): These solvents can solvate both the nucleophile and the leaving group. Hydrogen bonding to the fluorine atom can make it a better leaving group, potentially favoring substitution at C-5. Conversely, they can also stabilize the transition state leading to C-2 substitution.[9][10][11]
-
Polar aprotic solvents (e.g., DMF, DMSO, THF): These solvents are generally preferred for SNAr reactions.[9] They solvate the cation of a salt but leave the anionic nucleophile relatively "bare" and more reactive. In these solvents, the inherent electronic preference for attack at the more activated C-2 position is often more pronounced.
-
-
Temperature Control: Lowering the reaction temperature can often increase selectivity. The reaction leading to the thermodynamically more stable product (often the C-2 substituted isomer due to stronger initial activation) may be favored at lower temperatures, while higher temperatures can provide enough energy to overcome the activation barrier for the kinetically controlled product (which can sometimes be the C-5 substituted isomer).
-
Nucleophile Choice: The "hardness" or "softness" of the nucleophile can influence the reaction site. Harder nucleophiles (e.g., alkoxides, primary amines) may favor the more electron-deficient C-2 position. Softer nucleophiles (e.g., thiolates) might show different selectivity profiles.
Experimental Protocol: Optimizing for C-2 Substitution with an Amine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous DMSO or DMF (sufficient to dissolve the starting material).
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).[12]
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 - 1.5 eq) to the stirred solution at room temperature.[12]
-
Reaction: Stir the reaction at room temperature or gently heat to 50 °C, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Low or No Reaction Yield
You are attempting a substitution reaction with a sterically hindered secondary amine, but you observe very little or no product formation, even after prolonged reaction times and heating.
Root Cause Analysis:
Steric hindrance can significantly impede the nucleophilic attack, which is the rate-determining step. The substituents ortho to the reaction center (in this case, the nitro group and a hydrogen atom for C-2 substitution) can create a crowded environment that disfavors the approach of a bulky nucleophile.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for decomposition of starting materials or products.
-
Use a Stronger, Less Hindered Base: If your nucleophile requires deprotonation before it becomes active, ensure you are using a sufficiently strong and non-nucleophilic base. For example, sodium hydride (NaH) can be used to deprotonate alcohols or thiols to generate the more potent alkoxide or thiolate nucleophiles.
-
Catalysis: In some cases, phase-transfer catalysts (e.g., quaternary ammonium salts) can be beneficial, especially in biphasic systems. For certain unactivated substrates, transition metal catalysis can be an alternative, though this falls outside the traditional SNAr mechanism.
Data Presentation: Relative Reactivity of Halides in SNAr
| Leaving Group | Electronegativity | C-X Bond Strength | Relative SNAr Reactivity |
| F | 4.0 | High | Highest |
| Cl | 3.0 | Lower | Lower than F |
| Br | 2.8 | Lower | Lower than Cl |
| I | 2.5 | Lowest | Lowest |
This trend highlights that in SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the reaction.[6]
Visualizing the Reaction Pathway
To better understand the decision-making process in managing regioselectivity, the following workflow can be considered:
Caption: Troubleshooting workflow for poor regioselectivity.
The mechanism of SNAr involves the formation of a Meisenheimer complex, which is key to understanding the role of the nitro group.
Caption: Generalized SNAr addition-elimination mechanism.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. byjus.com [byjus.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reactions with 2-Chloro-5-fluoronitrobenzene
Welcome to the technical support center for optimizing reactions involving 2-Chloro-5-fluoronitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, catalyst selection strategies, and detailed protocols for the key transformations of this versatile chemical building block.[1] The unique electronic nature of this compound, with its electron-withdrawing nitro and fluoro groups, presents both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for this compound. The strong electron-withdrawing nitro group, positioned para to the chloro substituent, significantly activates the aromatic ring for nucleophilic attack, making the chlorine atom an excellent leaving group.[2][3]
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with an amine nucleophile is sluggish or incomplete. How can I improve the conversion rate?
A1: Low conversion in SNAr reactions with this substrate is often related to insufficient activation, suboptimal base choice, or solvent effects.
-
Catalyst Choice: While many SNAr reactions on highly activated systems like this do not strictly require a catalyst, the use of a phase-transfer catalyst (PTC) can be highly effective, especially in biphasic systems or when using solid inorganic bases.[4] Quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide - TBAB, or hexadecyltributylphosphonium bromide) facilitate the transfer of the anionic nucleophile into the organic phase, accelerating the reaction.[4]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For less acidic amines, a stronger base like sodium hydride (NaH) might be necessary, used with caution.
-
Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[4] Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN).
Troubleshooting Workflow for Low SNAr Conversion
Caption: Decision tree for troubleshooting low SNAr yields.
Q2: I am observing side products. What are the likely culprits and how can I improve selectivity?
A2: The primary side reaction of concern is the displacement of the fluoride instead of the chloride. While the chloro group is generally a better leaving group in this activated system, high temperatures or very strong nucleophiles can lead to a loss of selectivity.
-
Temperature Control: Running the reaction at the lowest effective temperature will maximize selectivity for C-Cl bond cleavage. Start at room temperature and gradually increase if the reaction rate is too slow.
-
Nucleophile Choice: Highly reactive, "hard" nucleophiles may exhibit lower selectivity. If possible, using a less reactive nucleophile and compensating with slightly higher temperatures or longer reaction times can improve the outcome.
Section 2: Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a crucial step in synthesizing many pharmaceutical intermediates. The main challenge is achieving this transformation without affecting the chloro and fluoro substituents (i.e., avoiding hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the nitro group without causing dehalogenation?
A1: This is a classic chemoselectivity problem. Standard catalytic hydrogenation with Pd/C and H₂ gas is often too aggressive and can lead to significant hydrodehalogenation.[5]
-
Catalyst Selection:
-
Sulfided Catalysts: Platinum on carbon sulfided (Pt/C, sulfided) is an excellent choice for selectively reducing nitro groups in the presence of halogens. The sulfur selectively poisons the catalyst sites responsible for dehalogenation.[5]
-
Raney Nickel: While sometimes used, Raney Nickel can also promote dehalogenation and requires careful optimization of conditions (temperature, pressure, reaction time).[5]
-
Iron-Based Catalysts: Simple iron powder in the presence of an acid (like HCl or NH₄Cl) is a classic, robust, and highly selective method for nitro group reduction that typically spares aryl halides.[5] Recently, more advanced iron(III) catalysts with a silane reductant have shown excellent chemoselectivity.[6][7]
-
-
Reducing Agent:
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a very reliable and mild reagent for selectively reducing nitro groups in the presence of various functional groups, including halogens.[5]
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas. A system using a hydrogen donor like ammonium formate or hydrazine with a catalyst like 10% Pd/C can be effective.[5] Careful monitoring is crucial to stop the reaction once the nitro group is reduced to prevent subsequent dehalogenation.
-
Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reductant | Typical Conditions | Selectivity vs. Halogens | Notes |
| 10% Pd/C | H₂ (gas) | RT-50°C, 1-5 bar | Poor to Moderate | High risk of dehalogenation. Not recommended without extensive optimization. |
| Sulfided Pt/C | H₂ (gas) | RT-80°C, 1-10 bar | Excellent | The catalyst of choice for hydrogenation when preserving halogens.[5] |
| Fe Powder | HCl or NH₄Cl | Reflux in EtOH/H₂O | Excellent | Cost-effective, reliable, and highly selective.[5] |
| SnCl₂·2H₂O | N/A (reagent) | 70-80°C in EtOH | Excellent | Mild and highly selective for nitro groups over many other functionalities.[5] |
| 10% Pd/C | Ammonium Formate | Reflux in MeOH | Good to Excellent | Transfer hydrogenation is often milder than direct hydrogenation.[5] |
Experimental Protocol: Selective Nitro Reduction using SnCl₂
-
To a round-bottom flask, add this compound (1.0 equiv) and ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) to the solution.[5]
-
Heat the reaction mixture to reflux (approx. 70-80°C) under a nitrogen atmosphere and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into ice water.
-
Carefully basify the mixture to pH 7-8 with a 5% aqueous NaHCO₃ or NaOH solution.[5]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-fluoroaniline.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling. These reactions are powerful tools for C-N and C-C bond formation, respectively.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a Buchwald-Hartwig amination, but I am getting low yields. What catalyst system should I use?
A1: Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system due to the strength of the C-Cl bond.[8][9] The key is the choice of a bulky, electron-rich phosphine ligand.
-
Catalyst/Ligand Selection:
-
Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Anhydrous, non-coordinating solvents like toluene or dioxane are preferred.[11]
Catalyst System Selection for Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig reaction.
Q2: My Suzuki coupling reaction is failing. What are the critical parameters to check?
A2: A successful Suzuki-Miyaura coupling hinges on the interplay between the palladium catalyst, ligand, base, and solvent.[12] Failure often points to an issue with one of these components or catalyst deactivation.
-
Catalyst/Ligand System: As with amination, aryl chlorides require potent catalyst systems. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) is a good starting point.[13]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[12][13] An aqueous solution of a base like K₃PO₄ or K₂CO₃ is often effective and can help mitigate protodeboronation of the boronic acid.[14][15]
-
Solvent System: A mixture of an organic solvent (like toluene or THF) and water is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[15] Ensure all solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[15]
-
Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water) via syringe.[15]
-
Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Troubleshooting and Best Practices
-
Reagent Purity: Always use high-purity starting materials, reagents, and anhydrous solvents where necessary.[16][17] Impurities can poison catalysts or cause unwanted side reactions.[17]
-
Inert Atmosphere: For all palladium-catalyzed reactions, maintaining a strict inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[15][16]
-
Systematic Approach: When a reaction fails, change one variable at a time (e.g., the ligand, the base, the solvent) to systematically identify the source of the problem.[16][18]
This guide provides a starting point for optimizing your reactions. Always consult the primary literature for specific procedures and safety information related to your target molecule.
References
- 1. ossila.com [ossila.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution promoted by lipophilic quaternary 'onium salts under phase-transfer conditions and in low polarity anhydrous solvents. A kinetic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to SNAr Reactions: 2-Chloro-5-fluoronitrobenzene vs. 2,4-Difluoronitrobenzene
In the landscape of pharmaceutical and fine chemical synthesis, Nucleophilic Aromatic Substitution (SNAr) reactions stand as a cornerstone for forging carbon-heteroatom bonds. The efficacy of these reactions hinges on the electronic properties of the aromatic substrate, particularly the presence of strong electron-withdrawing groups and the nature of the leaving group. This guide provides an in-depth comparison of two widely utilized activated aryl halides: 2-chloro-5-fluoronitrobenzene and 2,4-difluoronitrobenzene. We will dissect their reactivity, regioselectivity, and practical applications, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Foundation: Understanding the SNAr Mechanism
Nucleophilic aromatic substitution is a powerful tool for modifying aromatic rings, but it operates under a distinct set of rules compared to its aliphatic counterparts (SN1 and SN2). An SNAr reaction is not a concerted process nor does it typically involve the formation of an unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, which bears a suitable leaving group. This attack temporarily breaks the aromaticity of the ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (–NO2), is crucial as they must be positioned ortho or para to the leaving group to effectively stabilize this anionic intermediate through resonance.[2] This stabilization is key to lowering the activation energy of this rate-determining step.[3]
-
Elimination and Rearomatization: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[3]
A peculiar and defining feature of SNAr reactions is the trend in leaving group ability: F > Cl > Br > I.[1][4] This is the reverse of the trend observed in SN2 reactions. The high electronegativity of fluorine powerfully withdraws electron density from the ring via the inductive effect, making the carbon atom at the point of substitution more electrophilic and thus more susceptible to nucleophilic attack.[5][6] This effect on the rate-determining addition step outweighs the fact that the C-F bond is stronger than other carbon-halogen bonds.[5]
References
A Comparative Guide to Nucleophilic Substitution Kinetics on 2-Chloro-5-fluoronitrobenzene
For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is fundamental to designing efficient synthetic pathways and predicting product outcomes. This guide provides a comparative kinetic analysis of nucleophilic aromatic substitution (SNAr) on 2-Chloro-5-fluoronitrobenzene. While specific kinetic data for this molecule is sparse in publicly accessible literature, we can construct a robust predictive comparison by leveraging established mechanistic principles and experimental data from closely related analogues. This guide will explore the underlying factors governing reactivity, compare the substrate with key alternatives, and provide a validated protocol for empirical kinetic analysis.
The Mechanism: Understanding Reactivity in Activated Haloarenes
Nucleophilic aromatic substitution is not a single-step process. It proceeds via a well-established two-step addition-elimination mechanism .[1] The rate and outcome of the reaction are dictated by the stability of a key intermediate.
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2] This step is typically the slow, rate-determining step of the overall reaction.[3]
-
Leaving Group Elimination: The aromaticity of the ring is restored as the leaving group departs, yielding the final substitution product.
The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in this compound, is crucial. It activates the ring towards nucleophilic attack by withdrawing electron density and, more importantly, stabilizes the negative charge of the Meisenheimer complex through resonance, especially when positioned ortho or para to the leaving group.[3]
References
A Comparative Guide to Purity Assessment of 2-Chloro-5-fluoronitrobenzene: HPLC vs. GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthesis. 2-Chloro-5-fluoronitrobenzene is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate method for your needs.
The Criticality of Purity in API Synthesis
The synthetic route to many pharmaceutical compounds relies on the precise assembly of molecular fragments. The presence of impurities in a starting material like this compound can have cascading effects, leading to:
-
Formation of unwanted side products: Impurities can react with subsequent reagents, leading to a complex mixture that is difficult to purify.
-
Reduced reaction yields: The presence of non-reactive or interfering species can lower the overall efficiency of the synthetic process.
-
Introduction of toxic or genotoxic impurities: Some process-related impurities can be harmful even at trace levels, posing a significant risk to patient safety.
-
Inconsistent product quality: Batch-to-batch variability in the purity of starting materials can lead to inconsistencies in the final API.
Therefore, the implementation of reliable and validated analytical methods for purity assessment is not just a quality control measure but a fundamental aspect of drug development and manufacturing.[2]
Understanding Potential Impurities in this compound
A crucial aspect of developing a robust purity assessment method is understanding the potential impurities that may be present. The synthesis of this compound typically involves the nitration of 1-chloro-4-fluorobenzene. This electrophilic aromatic substitution reaction can lead to the formation of several positional isomers. The directing effects of the chloro and fluoro substituents will influence the position of the incoming nitro group. While the desired product is this compound, other isomers such as 4-Chloro-2-fluoronitrobenzene and 2-Chloro-3-fluoronitrobenzene could be formed as by-products.
Additionally, residual starting materials or reagents from the synthesis and purification process may also be present as impurities. Therefore, a suitable analytical method must be able to separate the main component from these potential isomeric and process-related impurities.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[3] For a moderately polar and thermally labile compound like this compound, reversed-phase HPLC is an excellent choice.
The Rationale Behind the HPLC Method
The choice of a reversed-phase method is based on the principle of partitioning the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation of this compound and its isomers is achieved based on subtle differences in their polarity. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the fine-tuning of the separation. The inclusion of a buffer is generally not necessary for these neutral compounds. A UV detector is ideal for this analysis as nitroaromatic compounds exhibit strong absorbance in the UV region.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed as a starting point for developing a validated, stability-indicating method capable of separating the main peak from potential impurities and degradation products.[4]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| System | HPLC with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies (for method validation): [2]
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, samples should be neutralized (if necessary) and diluted to the target concentration for analysis. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Given that this compound has a reasonable vapor pressure, GC-MS offers a high-resolution separation combined with the definitive identification capabilities of mass spectrometry.
The Rationale Behind the GC-MS Method
The choice of GC-MS is driven by its high separation efficiency, which is crucial for resolving closely related isomers. A non-polar or mid-polar capillary column is typically used for the separation of halogenated aromatic compounds. The temperature programming of the GC oven allows for the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer provides structural information, allowing for the unambiguous identification of the main component and any impurities based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol provides a robust starting point for the impurity profiling of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| System | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-300 m/z |
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent like acetone or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution as needed.
-
Sample Preparation: Dissolve the this compound sample in the chosen solvent to achieve a concentration of approximately 100 µg/mL.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS Impurity Profiling of this compound.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical goals. The following table provides a direct comparison of the two techniques for this application.
| Feature | HPLC with UV Detection | GC-MS |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase (polarity) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase (volatility/polarity) |
| Applicability to Analyte | Well-suited for moderately polar, non-volatile, and thermally labile compounds. | Suitable for volatile and semi-volatile compounds that are thermally stable. |
| Resolution of Isomers | Good resolution can be achieved with optimized column and mobile phase conditions. | Excellent resolution of isomers is often achievable with high-efficiency capillary columns. |
| Identification | Based on retention time comparison with a reference standard. | Definitive identification based on mass spectral fragmentation patterns and library matching. |
| Sensitivity | Good sensitivity with a UV detector. | High sensitivity, especially in selected ion monitoring (SIM) mode. |
| Quantitative Accuracy | Highly accurate and precise for quantitative analysis. | Can be quantitative, but may require careful calibration and consideration of matrix effects. |
| Method Development | Can be more complex due to the number of parameters to optimize (e.g., mobile phase composition, pH). | Often more straightforward, with temperature programming being the primary optimization parameter. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and operational costs, particularly for the mass spectrometer. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of this compound.
-
For routine quality control and quantitative purity determination, a validated HPLC-UV method is often the preferred choice due to its robustness, accuracy, and lower operational cost. It provides reliable data for batch release and stability testing.[6]
-
For impurity profiling, identification of unknown impurities, and in-depth characterization, GC-MS is the superior technique. Its high resolving power and the structural information provided by the mass spectrometer are invaluable for understanding the complete impurity profile of the material.
In a comprehensive quality control strategy, HPLC would be used for routine purity assays, while GC-MS would be employed for initial characterization of the impurity profile and for investigating any out-of-specification results. The choice of method should always be guided by the specific requirements of the analysis and validated according to the relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]
References
- 1. ossila.com [ossila.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Structural Elucidation of 2-Chloro-5-fluoronitrobenzene Derivatives: NMR and X-ray Crystallography
In the landscape of pharmaceutical and materials science, the precise structural characterization of novel molecules is paramount. 2-Chloro-5-fluoronitrobenzene and its derivatives are important building blocks in the synthesis of various active pharmaceutical ingredients (APIs) and other functional materials.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography, for the unambiguous structural elucidation of this class of compounds. We will delve into the theoretical underpinnings, practical experimental considerations, and the synergistic nature of these powerful methods.
The Imperative of Unambiguous Structure Determination
The biological activity and material properties of this compound derivatives are intrinsically linked to their three-dimensional atomic arrangement. Subtle changes in substituent positions on the benzene ring can drastically alter their efficacy and safety profiles. Therefore, robust and orthogonal analytical techniques are essential to confirm the identity and purity of these synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton in Solution
NMR spectroscopy is a powerful and versatile technique for determining the structure of organic molecules in solution.[3] It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[3]
Key NMR Experiments for this compound Derivatives
For a comprehensive analysis of these derivatives, a suite of 1D and 2D NMR experiments is typically employed.[4][5]
-
¹H NMR (Proton NMR): This is often the starting point for structural analysis. It provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule and their chemical environments. It is a crucial tool for determining the carbon framework.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool. It provides a direct probe into the electronic environment of the fluorine substituent and can reveal long-range couplings to nearby protons and carbons.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different molecular fragments and establishing the overall connectivity.
-
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum.
-
Acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters for the specific molecule.
-
Caption: A streamlined workflow for NMR-based structural elucidation.
X-ray Crystallography: Unveiling the Three-Dimensional Architecture in the Solid State
Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6] It is considered the gold standard for determining the absolute structure of a molecule, including bond lengths, bond angles, and stereochemistry.[6][7]
The Power of a Single Crystal
The success of this technique hinges on the ability to grow a high-quality single crystal of the compound of interest.[8] When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[6] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[6]
Experimental Protocol: From Crystal to Structure
-
Crystal Growth:
-
This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, and cooling of a saturated solution.
-
A variety of solvents and solvent combinations should be screened to find conditions that yield well-formed, single crystals of suitable size (typically 0.1-0.3 mm).[9]
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[9]
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[9]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
Computational methods are used to solve the "phase problem" and generate an initial model of the crystal structure.
-
The atomic positions and other parameters are refined against the experimental data to produce a final, highly accurate molecular structure.
-
Caption: The workflow for determining a molecular structure via X-ray crystallography.
Comparative Analysis: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information Obtained | Connectivity, chemical environment, relative stereochemistry, dynamics | Absolute 3D structure, bond lengths, bond angles, packing |
| Primary Challenge | Spectral overlap in complex molecules | Growing suitable single crystals |
| Throughput | Relatively high | Can be low due to crystal growth |
| Complementary Nature | Provides information on the molecule's structure and behavior in solution, which is often more biologically relevant. | Provides a definitive, high-resolution snapshot of the molecule in the solid state. |
Synergy: A Powerful Combination
While both techniques are powerful in their own right, their combined application provides the most comprehensive and irrefutable structural characterization. NMR can rapidly confirm the covalent structure and provide insights into the conformational dynamics in solution, while X-ray crystallography offers an unambiguous determination of the solid-state structure. Discrepancies between the solution and solid-state structures can reveal important information about intermolecular interactions and conformational flexibility.
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development for various applications. Both NMR spectroscopy and X-ray crystallography are indispensable tools for this purpose. A thorough understanding of the principles, experimental protocols, and the complementary nature of these techniques will enable researchers to confidently and accurately determine the structures of these important molecules, thereby accelerating the pace of discovery and innovation.
References
- 1. ossila.com [ossila.com]
- 2. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 3. jchps.com [jchps.com]
- 4. Small molecule-NMR | University of Gothenburg [gu.se]
- 5. uc.pt [uc.pt]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. fiveable.me [fiveable.me]
A Comparative Yield Analysis of Synthetic Routes to Benzothiazoles: A Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient, high-yielding, and sustainable synthetic methodologies is therefore a critical pursuit for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to 2-substituted benzothiazoles, with a focus on yield, reaction conditions, and the underlying chemical principles.
The Workhorse Reaction: Condensation of 2-Aminothiophenol with Aldehydes
The most versatile and widely employed method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with an aldehyde.[2][3] This reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. The efficiency of this transformation is heavily influenced by the choice of catalyst, solvent, and energy source.
Catalytic Approaches: Enhancing Efficiency and Yield
A plethora of catalysts have been developed to improve the yield and reduce the reaction time of the condensation reaction. These can be broadly categorized into metal-based catalysts, green and reusable catalysts, and acid catalysts.
Metal-Based Catalysts:
Several transition metal catalysts have been shown to be effective in promoting the synthesis of benzothiazoles. For instance, ZnO nanoparticles have been utilized as a cost-effective and eco-friendly catalyst, affording excellent yields in short reaction times.[4] Similarly, copper(II)-containing nano-silica triazine dendrimers have demonstrated high efficiency, with yields reaching up to 98%.[4] While effective, a significant drawback of these methods is the potential for metal contamination in the final product, which is a critical consideration in pharmaceutical applications.[4]
Green and Reusable Catalysts:
In a move towards more sustainable chemistry, significant research has focused on the development of green and reusable catalysts. Sulfated tungstate has been employed as a mildly acidic, non-toxic, and recyclable heterogeneous catalyst, achieving excellent yields (90-98%) under solvent-free and ultrasound irradiation conditions.[5] Another innovative approach involves the use of a polystyrene polymer catalyst grafted with iodine acetate, which allows for easy separation and reuse of the catalyst, with reported yields of 90-95%.[6]
Acid Catalysis:
Acid catalysts, such as a mixture of H₂O₂/HCl, have been used to promote the condensation reaction at room temperature, providing excellent yields (85-94%) in a short timeframe.[4][7] Ammonium chloride has also been utilized as a catalyst in a methanol-water solvent system, activating the aldehyde via hydrogen bonding and facilitating the nucleophilic attack of the 2-aminothiophenol.[6][7]
The Impact of Reaction Conditions: Conventional Heating vs. Microwave Irradiation
The energy source used to drive the reaction plays a crucial role in both the reaction time and the final yield.
Conventional Heating:
Traditional methods often involve refluxing the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), for several hours.[7][8] While effective, these methods can be time-consuming and energy-intensive.
Microwave Irradiation:
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[8] In the synthesis of benzothiazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and, in many cases, increase yields.[8][9] For example, a microwave-assisted, one-pot condensation using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant afforded 2-substituted benzothiazoles in 59-92% yield in just 15 minutes.[4][10] Similarly, using silver oxide as a catalyst under microwave irradiation resulted in impressive yields of 92-98% within 4-8 minutes.[4]
The advantages of microwave synthesis include rapid and uniform heating, which often leads to cleaner reactions and easier product isolation.[8]
Comparative Data of Synthetic Protocols for 2-Substituted Benzothiazoles
| Starting Materials | Catalyst/Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminothiophenol, Aldehydes | Sulfated Tungstate / Ultrasound | Solvent-free | Room Temperature | - | 90-98 | [5] |
| 2-Aminothiophenol, Aldehydes | ZnO Nanoparticles | Ethanol/Neat | Room Temperature | 30 min | 79-91 | [4] |
| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [4][7] |
| 2-Aminothiophenol, Aldehydes | PIFA / Microwave | - | 80 | 15 min | 59-92 | [4][10] |
| 2-Aminothiophenol, Aldehydes | Ag₂O / Microwave | - | 80 | 4-8 min | 92-98 | [4][11] |
| 2-Aminothiophenol, Aldehydes | SnP₂O₇ | - | - | 8-35 min | 87-95 | [7][10] |
| 2-Aminothiophenol, Aromatic Aldehydes | Iodine (50 mol%) | DMF | 100 | - | up to 78 | [12] |
| 2-Aminothiophenol, Aldehydes | Zinc Triflate (10 mol%) | Ethanol | Reflux | 5 h | up to 91 | [13] |
Alternative Synthetic Strategies
While the condensation of 2-aminothiophenol with aldehydes is the most common route, several other methods have been developed for the synthesis of benzothiazoles.
Condensation with Carboxylic Acids and Acyl Chlorides
2-Aminothiophenol can also be condensed with carboxylic acids or their derivatives. Molecular iodine has been used to catalyze the solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, affording excellent yields in just 10 minutes.[10][14] This method is highly economical as it avoids the need for additional solvents or chemicals.[10][14] Similarly, the reaction with acyl chlorides in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate under solvent-free conditions provides a high-yielding route to 2-substituted benzothiazoles.[10]
Intramolecular Cyclization of Thioamides
Another important synthetic route involves the intramolecular cyclization of thioamides. For instance, the cyclization of sulfamide substrates using Dess-Martin periodinane as a catalyst in dichloromethane at room temperature has been shown to produce benzothiazoles in high yields.[7] Transition metal catalysts, such as RuCl₃, Pd(OAc)₂, and Ni(II) salts, have also been effectively used for the intramolecular oxidative coupling of N-arylthioureas to yield 2-aminobenzothiazoles.[15] The nickel-catalyzed method is particularly advantageous due to the use of a cheaper, less toxic catalyst and mild reaction conditions, resulting in yields of up to 95%.[15]
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2-Arylbenzothiazoles using Ag₂O
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and silver oxide (Ag₂O) as the catalyst.
-
The reaction is typically carried out under solvent-free conditions.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 4-8 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the product using column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.[4][11]
Visualizing the Synthesis
General Reaction Pathway for Benzothiazole Synthesis
Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening different catalysts.
Conclusion
The synthesis of 2-substituted benzothiazoles can be achieved through a variety of synthetic routes, with the condensation of 2-aminothiophenol and aldehydes being the most prominent. The choice of methodology should be guided by factors such as desired yield, reaction time, scalability, and environmental impact. Microwave-assisted synthesis, particularly in conjunction with green and reusable catalysts, offers a rapid, efficient, and sustainable approach to this important class of heterocyclic compounds. Researchers are encouraged to consider the specific requirements of their target molecules when selecting and optimizing a synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 13. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Reaction Completion in 2-Chloro-5-fluoronitrobenzene Synthesis
Introduction
2-Chloro-5-fluoronitrobenzene is a critical intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2][3][4] Its molecular structure, featuring nitro and halogen substituents, provides a versatile platform for creating more complex molecules.[2][3] Given its importance in drug development and other fine chemical industries, ensuring the complete conversion of starting materials to this compound is paramount for process efficiency, yield optimization, and the purity of the final active pharmaceutical ingredient (API).[5][6] Incomplete reactions can lead to complex purification challenges and the introduction of impurities that may carry over to the final product.
This guide provides an in-depth comparison of common analytical techniques for validating the completion of the nitration reaction that typically produces this compound. We will delve into the practical application of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering experimental protocols and insights to guide researchers and process chemists in selecting the most appropriate method for their needs.
The Synthetic Pathway: A Brief Overview
The synthesis of this compound is most commonly achieved through the electrophilic nitration of 1-chloro-4-fluorobenzene. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid.[7][8] The strong electron-withdrawing nature of the nitro group and the directing effects of the halogen substituents make careful monitoring of the reaction's progress essential to prevent over-nitration or the formation of undesired isomers.
Comparative Analysis of Validation Techniques
The choice of an analytical method to monitor a reaction's progress depends on several factors, including the desired level of detail, speed, cost, and available instrumentation.[9] Here, we compare three widely used techniques for monitoring the synthesis of this compound.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture.[10] It is an invaluable tool for quickly assessing the presence or absence of the starting material in the reaction mixture, providing a qualitative indication of reaction completion.[11][12]
Principle of Operation: TLC separates compounds based on their differential partitioning between a stationary phase (typically a silica gel plate) and a mobile phase (an organic solvent or solvent mixture). The distance a compound travels up the plate (its Retention Factor, or Rf value) is dependent on its polarity.
Experimental Protocol for TLC Analysis:
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Spot a small amount of the diluted solution onto a TLC plate alongside a spot of the starting material (1-chloro-4-fluorobenzene) as a reference.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system will depend on the polarity of the starting material and product.
-
Visualization: After the solvent front has moved a sufficient distance up the plate, remove the plate and visualize the spots under UV light. The disappearance of the spot corresponding to the starting material indicates that the reaction is likely complete.
Advantages and Limitations of TLC:
| Advantages | Limitations |
| Rapid and inexpensive | Primarily qualitative |
| Requires minimal sample | Low resolution and sensitivity |
| Easy to perform | Rf values can be influenced by experimental conditions |
Gas Chromatography-Mass Spectrometry (GC-MS): The Quantitative Workhorse
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is an ideal method for both qualitative and quantitative analysis of volatile and semi-volatile compounds, making it well-suited for monitoring the synthesis of this compound.[13][14][15]
Principle of Operation: In GC, the reaction mixture is vaporized and injected into a column. The components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification and quantification.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract the organic components with a suitable solvent.[6] Prepare a dilute solution of the extract for injection.
-
Instrumental Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the starting material, product, and any byproducts. The mass spectrometer will then provide mass spectra for each component.
-
Data Analysis: The disappearance of the peak corresponding to the starting material and the appearance of the peak for this compound confirm the reaction's progress. By using an internal standard, the reaction can be quantitatively monitored.
Advantages and Limitations of GC-MS:
| Advantages | Limitations |
| High sensitivity and selectivity | Requires more expensive instrumentation |
| Provides both qualitative and quantitative data | Sample must be volatile and thermally stable |
| Can identify and quantify byproducts | Can be more time-consuming than TLC |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[16][17][18][19] In the context of reaction monitoring, 1H NMR can be used to track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of a nucleus influences this frequency, providing detailed information about the molecule's structure.
Experimental Protocol for 1H NMR Analysis:
-
Sample Preparation: Work up a small aliquot of the reaction mixture to remove acidic components. Dissolve the crude product in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire the 1H NMR spectrum of the sample.
-
Spectral Analysis: Compare the spectrum of the reaction mixture to the spectra of the starting material and the expected product. The disappearance of the aromatic signals of 1-chloro-4-fluorobenzene and the appearance of a new set of signals corresponding to this compound will indicate reaction completion.
Advantages and Limitations of NMR Spectroscopy:
| Advantages | Limitations |
| Provides detailed structural information | Lower sensitivity compared to GC-MS |
| Can be used for quantitative analysis (qNMR) | Requires expensive instrumentation and specialized expertise |
| Non-destructive technique | Can be complex to interpret for complex mixtures |
Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis of this compound and the integration of the discussed analytical techniques for validation of reaction completion.
Caption: Workflow for the synthesis and validation of this compound.
Best Practices and Recommendations
For routine monitoring of the this compound synthesis, a combination of TLC and GC-MS offers a robust and efficient approach.
-
TLC should be used for rapid, in-process checks to determine the approximate point of reaction completion. Its low cost and speed make it ideal for frequent monitoring without significant resource expenditure.
-
GC-MS is recommended for a more definitive and quantitative assessment of reaction completion. It can accurately determine the consumption of the starting material and the formation of the desired product, as well as identify any potential side products.
-
NMR spectroscopy is best reserved for the final characterization of the purified this compound to confirm its structure and purity.
By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the reliable and efficient synthesis of this important chemical intermediate, leading to higher quality final products.
References
- 1. ossila.com [ossila.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sparrow-chemical.com [sparrow-chemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. quora.com [quora.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR [m.chemicalbook.com]
- 18. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 19. 2-Chloro-5-nitrobenzoic acid(2516-96-3) 1H NMR spectrum [chemicalbook.com]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Chloro-5-fluoronitrobenzene Isomers
In the landscape of pharmaceutical and agrochemical development, the precise identification of constitutional isomers is not merely a matter of analytical rigor but a cornerstone of safety, efficacy, and intellectual property. The isomers of 2-chloro-5-fluoronitrobenzene, key building blocks in organic synthesis, present a classic analytical challenge due to their identical molecular weight and elemental composition.[1] This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish these closely related compounds, supported by experimental data and theoretical insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the subtleties of isomeric differentiation.
The six primary positional isomers of this compound that are the focus of this guide are:
-
2-Chloro-3-fluoronitrobenzene
-
2-Chloro-4-fluoronitrobenzene
-
This compound
-
2-Chloro-6-fluoronitrobenzene
-
3-Chloro-2-fluoronitrobenzene
-
4-Chloro-2-fluoronitrobenzene
-
4-Chloro-3-fluoronitrobenzene
-
5-Chloro-2-fluoronitrobenzene
Distinguishing these structures requires a multi-faceted spectroscopic approach, as each technique provides a unique piece of the structural puzzle.
Vibrational Spectroscopy: A Tale of Two Techniques
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are highly sensitive to its symmetry and the electronic environment of its constituent atoms. The substitution pattern on the benzene ring directly influences the vibrational frequencies, providing a powerful tool for isomer differentiation.
Experimental Protocol: Acquiring High-Quality Vibrational Spectra
For FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the sampling area.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
For FT-Raman Spectroscopy:
-
Place a small amount of the sample into a glass capillary tube or an aluminum sample holder.
-
Position the sample in the instrument's sample compartment.
-
Focus the laser (typically a 1064 nm Nd:YAG laser) onto the sample.
-
Acquire the Raman spectrum, which may require a higher number of scans (e.g., 128 or more) and a longer acquisition time compared to FT-IR to achieve a good signal-to-noise ratio.
Diagram: Workflow for Vibrational Spectroscopy Analysis
Caption: Workflow for Vibrational Spectroscopy
Comparative Analysis of Vibrational Spectra
The key differentiating regions in the IR and Raman spectra of chlorofluoronitrobenzene isomers are the C-H out-of-plane bending region (900-650 cm⁻¹), the C-Cl stretching region (around 700-500 cm⁻¹), the C-F stretching region (around 1250-1000 cm⁻¹), and the asymmetric and symmetric NO₂ stretching bands (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).
| Isomer | Key IR Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |
| This compound | ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1250 (C-F), ~880 (C-H oop) | Strong ring breathing modes |
| 3-Chloro-4-fluoronitrobenzene | ~1540 (NO₂ asym), ~1345 (NO₂ sym), ~1260 (C-F), ~890, ~820 (C-H oop) | Distinct C-Cl and C-F stretches |
| 4-Chloro-2-fluoronitrobenzene | ~1535 (NO₂ asym), ~1355 (NO₂ sym), ~1240 (C-F), ~870 (C-H oop) | Characteristic ring deformation modes |
| Data for other isomers is limited | Further experimental work is needed for a complete comparison. |
Note: The exact peak positions can vary slightly depending on the physical state of the sample and the instrumentation.
The substitution pattern significantly affects the C-H out-of-plane bending vibrations. For instance, an isolated hydrogen atom on the benzene ring will have a characteristic bending frequency that is different from two or three adjacent hydrogens. These differences provide a reliable fingerprint for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. By analyzing the chemical shifts, coupling constants, and integration of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's connectivity can be assembled.
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Accurately weigh approximately 10-20 mg of the isomer and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
-
If applicable, acquire the ¹⁹F NMR spectrum. This is particularly informative for these compounds and can be done with or without proton decoupling.
Diagram: Logic for Isomer Identification by NMR
Caption: NMR Data to Structure Determination
Comparative Analysis of NMR Spectra
The ¹H NMR spectra of these isomers are particularly revealing. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents. The coupling constants (J-values) between adjacent protons (ortho coupling, ~7-9 Hz), meta-protons (meta coupling, ~2-3 Hz), and para-protons (para coupling, ~0-1 Hz) provide definitive information about their relative positions. Furthermore, coupling between protons and the ¹⁹F nucleus (H-F coupling) will be observed, with the magnitude of the coupling constant depending on the number of bonds separating the nuclei.
| Isomer | Expected ¹H NMR Pattern (in CDCl₃) | Expected ¹⁹F NMR Chemical Shift (vs. CFCl₃) |
| This compound | Three aromatic protons, each with distinct chemical shifts and coupling patterns. | A single fluorine resonance. |
| 3-Chloro-4-fluoronitrobenzene | Three aromatic protons, with characteristic ortho, meta, and H-F coupling. | A single fluorine resonance. |
| 4-Chloro-2-fluoronitrobenzene | Three aromatic protons, with distinct coupling patterns due to the different substituent positions. | A single fluorine resonance. |
| Data for other isomers is limited | The specific splitting patterns are unique to each isomer's substitution. | The chemical shift is sensitive to the electronic environment. |
For example, in 3-chloro-4-fluoronitrobenzene, the proton ortho to the nitro group will be the most downfield, and its multiplicity will be determined by its coupling to the meta proton and the ortho fluorine atom. In contrast, in this compound, the proton between the chloro and nitro groups will experience a different electronic environment and exhibit a different chemical shift and coupling pattern. A detailed analysis of these patterns allows for the unambiguous assignment of the isomeric structure.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers of this compound have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, offering another layer of characterization.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
Comparative Analysis of Mass Spectra
The molecular ion peak (M⁺) will be observed at the same m/z value for all isomers, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The key to differentiation lies in the relative abundances of the fragment ions.
Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and NO. The presence of chlorine and fluorine atoms also leads to characteristic fragment ions.
Expected Fragmentation Patterns:
-
[M]⁺• : The molecular ion.
-
[M-NO₂]⁺ : Loss of the nitro group.
-
[M-NO]⁺• : Loss of nitric oxide.
-
[M-O]⁺• : Loss of an oxygen atom from the nitro group.
-
[M-Cl]⁺ : Loss of the chlorine atom.
-
[C₆H₃FNO₂]⁺ : Loss of chlorine.
-
[C₆H₃ClNO]⁺ : Loss of fluorine and oxygen.
The relative intensities of these fragment peaks will vary depending on the stability of the resulting ions, which is influenced by the positions of the substituents. For instance, the loss of the nitro group may be more or less favorable depending on the electronic stabilization provided by the halogens in their respective positions. A careful comparison of the fragmentation patterns can aid in distinguishing the isomers.
Conclusion: A Synergistic Spectroscopic Strategy
No single spectroscopic technique can definitively and easily identify all isomers of this compound in all situations. A comprehensive and robust identification relies on the synergistic use of multiple techniques. Vibrational spectroscopy provides a rapid fingerprint, NMR spectroscopy offers a detailed structural map, and mass spectrometry confirms the molecular weight and provides clues from fragmentation.
For researchers in drug development and related fields, the ability to confidently distinguish these isomers is paramount. By understanding the principles behind each spectroscopic method and the subtle differences they can reveal, scientists can ensure the purity and structural integrity of their compounds, paving the way for successful research and development outcomes.
References
A Senior Application Scientist's Guide to Assessing Reaction Regioselectivity
Introduction: The Criticality of "Where" in Chemical Synthesis
In the intricate world of molecular design and synthesis, particularly within drug development, the question of where a chemical transformation occurs is paramount. Regioselectivity—the preference for a reaction to take place at one position over other possible positions—governs the very identity, and therefore the function, of a synthesized molecule.[1][2] Two molecules with the identical chemical formula but differing in the position of a single functional group are known as regioisomers. These isomers can exhibit drastically different pharmacological activities, metabolic fates, and toxicological profiles.[3][4][5] For instance, the therapeutic effect of a drug candidate could be rendered inactive or even harmful by a subtle shift in a substituent's location.
Consequently, the unambiguous assessment of regioselectivity is not merely an academic exercise; it is a cornerstone of safe and effective drug development and a critical quality attribute in chemical manufacturing.[1] This guide provides an in-depth comparison of the primary analytical techniques employed to navigate this challenge, moving beyond procedural steps to explain the strategic reasoning behind experimental choices.
The Analytical Workflow: An Integrated Strategy
Figure 1: A typical workflow for the assessment of reaction regioselectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy stands as the most powerful and definitive technique for determining the precise connectivity of atoms in a molecule, making it the cornerstone for assessing regioselectivity.[6] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, providing detailed information about their chemical environment.[6]
1D NMR (¹H and ¹³C): The Initial Blueprint
A one-dimensional NMR spectrum is the first and most crucial piece of structural evidence.
-
Expertise & Causality: The ¹H NMR spectrum provides an initial count of unique proton environments through its number of signals. The integration (area under each signal) reveals the relative number of protons in each environment, while the chemical shift (position on the x-axis) gives clues about the electronic environment (e.g., aromatic vs. aliphatic). Most importantly, the splitting pattern (multiplicity), governed by J-coupling, reveals which protons are adjacent to one another (typically through 2 or 3 bonds).[7] For regioisomers, particularly those with aromatic rings, the substitution pattern creates a unique and often diagnostic set of multiplicities and coupling constants.[8][9] The ¹³C NMR spectrum is simpler, typically showing a single peak for each unique carbon atom, which is invaluable for determining the molecule's overall symmetry.[10]
Experimental Protocol: Acquiring 1D NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure the sample dissolves and to avoid overlapping solvent signals with key analyte signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~5 minutes).
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.
-
¹H Spectrum Acquisition: Acquire a standard proton spectrum. A typical experiment uses a 90° pulse angle and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio (S/N).
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than a ¹H spectrum due to the lower natural abundance of ¹³C and its lower gyromagnetic ratio. A common experiment is the Broadband-decoupled ¹³C (BBDEC) which provides a single peak for each carbon.
2D NMR: Confirming Connectivity Beyond Doubt
When 1D spectra are too complex or overlapping, two-dimensional NMR experiments are employed to definitively map the atomic connectivity.
-
Expertise & Causality: The choice of a 2D experiment is driven by the specific structural question at hand.
-
COSY (Correlation Spectroscopy): This is the go-to experiment for establishing proton-proton coupling networks. It helps trace out entire spin systems, for example, identifying all protons on a contiguous alkyl chain.[7][9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is a powerful editing tool that correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for determining regioselectivity. It reveals correlations between protons and carbons that are separated by two or three bonds.[11][12] By observing an HMBC correlation from a proton on one functional group to a carbon in the main skeleton, one can irrefutably establish the point of attachment, thereby distinguishing between regioisomers.[13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry, NOESY can be decisive for regioselectivity in conformationally rigid molecules. It identifies protons that are close in space, regardless of whether they are connected through bonds. A NOE correlation between protons on two different substituents can confirm their proximity and thus their relative positions.[11][12][15]
-
Figure 2: Decision tree for selecting 2D NMR experiments.
Chromatographic Techniques: The Power of Separation
Before unambiguous characterization, it is often essential to separate the regioisomers from each other and from the reaction starting materials. Chromatography is the primary tool for both quantifying the ratio of isomers and obtaining pure samples for further analysis.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds in a liquid mobile phase.[17]
-
Expertise & Causality: The separation of regioisomers, which often have very similar polarities, is a significant challenge. Success hinges on selecting a column and mobile phase that can exploit subtle differences in their structure.[18] Standard C18 (reverse-phase) columns separate based on hydrophobicity. However, for aromatic regioisomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases are often superior. These phases provide alternative separation mechanisms, such as π-π interactions, which can be highly sensitive to the substitution pattern on an aromatic ring.[18] Method development involves systematically varying the mobile phase composition (e.g., the ratio of water to acetonitrile or methanol) and additives (e.g., formic acid or trifluoroacetic acid) to optimize resolution.
Experimental Protocol: HPLC Method Development for Regioisomer Separation
-
Initial Column Selection: Based on the structures, choose an appropriate column. For aromatic isomers, start with both a standard C18 column and a Phenyl-Hexyl column.
-
Scouting Run: Prepare a solution of the crude reaction mixture in the mobile phase. Perform a fast gradient run (e.g., 5% to 95% acetonitrile in water over 10 minutes) on each column to determine the approximate retention time and assess if any separation is achieved.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of the isomers to improve resolution. For example, if the isomers eluted at 50% acetonitrile in the scouting run, try a gradient of 40% to 60% acetonitrile over 20 minutes.
-
Isocratic Hold: If the gradient optimization provides good separation, convert the method to an isocratic (constant mobile phase composition) method for improved robustness and reproducibility, especially for quantification. The optimal isocratic percentage is typically slightly lower than the percentage at which the peaks eluted during the gradient run.
-
Quantification: Once separation is achieved, inject a known concentration of the reaction mixture. The ratio of the regioisomers can be calculated from the relative peak areas, assuming they have similar UV responses (a reasonable assumption for isomers).
Gas Chromatography (GC)
GC is the method of choice for compounds that are volatile and thermally stable.[19][20]
-
Expertise & Causality: In GC, separation is based on the compound's boiling point and its interaction with the stationary phase. Regioisomers often have very close boiling points, so the choice of the GC column is critical. A polar column (e.g., wax-based) will interact differently with isomers compared to a non-polar column (e.g., polysiloxane-based), and one may provide significantly better resolution. Temperature programming—a gradual increase in the column temperature during the run—is used to ensure sharp peaks for all components.
Mass Spectrometry (MS): Differentiating by Fragmentation
While a standard mass spectrometer measures the mass-to-charge ratio (m/z) and cannot distinguish between isomers, tandem mass spectrometry (MS/MS) can serve as a powerful tool for differentiation.[21][22]
-
Expertise & Causality: In MS/MS, the isomeric ions of interest are selected and then fragmented through collision-induced dissociation (CID). The position of a functional group directly influences the stability of adjacent bonds.[23][24] This means that different regioisomers will often break apart in different ways, yielding unique sets of fragment ions (a "fragmentation fingerprint").[25][26] For example, fragmentation next to an ether group may be favored over fragmentation next to an amide, leading to different dominant peaks in the MS/MS spectrum. This allows for differentiation even when the isomers cannot be chromatographically separated.
Experimental Protocol: Regioisomer Differentiation by MS/MS
-
Infusion Analysis: Introduce a solution of the purified isomer (or the mixture via LC-MS) into the mass spectrometer.
-
Precursor Ion Selection: In a full scan MS spectrum, identify the m/z of the protonated (or otherwise adducted) molecule [M+H]⁺.
-
Product Ion Scan: Set the mass spectrometer to isolate the precursor ion and subject it to fragmentation by colliding it with an inert gas (e.g., argon). Scan for the resulting product ions.
-
Energy Optimization: Vary the collision energy to find the optimal setting that produces a rich spectrum of informative fragments.
-
Comparison: Acquire product ion spectra for all possible regioisomers. A comparison of these spectra will reveal unique fragment ions or significant differences in the relative abundance of common fragments, allowing for their differentiation.[25]
X-ray Crystallography: The Gold Standard
When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the ultimate arbiter.[27]
-
Expertise & Causality: This technique works by diffracting X-rays off a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the positions of every atom in the molecule, generating a precise 3D model.[28] Its answer is definitive. However, the major and often insurmountable bottleneck is the need to grow a high-quality single crystal of the compound, which can be a time-consuming process with no guarantee of success.[29]
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Strength | Key Limitation |
| 1D/2D NMR | Atomic connectivity, spatial proximity | 1-20 mg, pure, soluble | Low to Medium | The most definitive method for structural elucidation in solution.[6][8][11] | Can be insensitive; complex spectra may require extensive 2D analysis. |
| HPLC | Separation, quantification, purity | Micrograms, soluble | High | Excellent for separating isomers and quantifying their ratios in a mixture.[18][30] | Does not provide definitive structural information on its own. |
| GC | Separation, quantification, purity | Nanograms, volatile & stable | High | Very high resolution for volatile compounds; fast analysis times.[17][20] | Limited to thermally stable and volatile analytes. |
| Tandem MS | Fragmentation patterns, connectivity clues | Picograms to nanograms | High | Extremely sensitive; can differentiate isomers based on unique fragmentation.[21][25] | Fragmentation is not always predictable; may not distinguish all isomers. |
| X-ray | Absolute 3D structure | Single crystal (~0.1 mm) | Very Low | Provides an unambiguous and absolute structural proof.[27][28] | Requires a suitable single crystal, which is often difficult to obtain.[29] |
Conclusion: A Synergistic Approach for Confident Assessment
The determination of regioselectivity is a multi-faceted analytical problem that demands a strategic and often synergistic approach. While NMR spectroscopy, particularly 2D experiments like HMBC, provides the most definitive structural information, its power is maximized when analyzing pure compounds. Therefore, chromatographic techniques like HPLC and GC are indispensable for the initial separation and quantification of isomeric mixtures. Tandem mass spectrometry offers a high-sensitivity method for differentiation, especially when coupled with chromatography (LC-MS/MS or GC-MS). Finally, when absolute proof is required and a suitable crystal can be formed, X-ray crystallography provides the final, unambiguous answer. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately assess the regiochemical outcome of their reactions, ensuring the integrity and safety of their synthesized molecules.
References
- 1. Regioselective synthesis: Significance and symbolism [wisdomlib.org]
- 2. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 3. news-medical.net [news-medical.net]
- 4. Understanding a Substrate’s Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. emerypharma.com [emerypharma.com]
- 8. news-medical.net [news-medical.net]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. welch-us.com [welch-us.com]
- 19. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative mass spectrometry: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. whitman.edu [whitman.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. researchgate.net [researchgate.net]
- 30. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Chloro-5-fluoronitrobenzene in API Synthesis
For researchers and drug development professionals, the selection of starting materials is a critical decision point that profoundly influences the efficiency, scalability, and economic viability of Active Pharmaceutical Ingredient (API) synthesis.[] A judicious choice can lead to streamlined processes, higher yields, and a more robust safety profile, whereas a suboptimal one can introduce costly complications. This guide provides an in-depth cost-benefit analysis of 2-Chloro-5-fluoronitrobenzene, a versatile halogenated nitroaromatic intermediate, comparing it with common alternatives to inform strategic decisions in pharmaceutical development.[2][3]
The Strategic Role of this compound
This compound (CAS: 345-17-5) is a key building block in medicinal chemistry, primarily utilized for its unique reactivity profile.[3][4] The presence of three distinct functional groups—a nitro group, a chlorine atom, and a fluorine atom—on the aromatic ring provides a powerful tool for synthetic chemists. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, activates the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction class in the synthesis of complex pharmaceutical molecules.[]
Its utility is particularly noted in the synthesis of antiviral and anti-inflammatory drugs, as well as ligands for neurological targets like the serotonin transporter (SERT).[2][3]
Physicochemical Properties: A Comparative Overview
A direct comparison of physical properties is fundamental to process design, influencing choices of solvents, reaction temperatures, and purification methods.
| Property | This compound | 2-Fluoronitrobenzene | 4-Chloro-2-fluoronitrobenzene |
| CAS Number | 345-17-5[5] | 1493-27-2[6] | 700-37-8[7] |
| Molecular Weight | 175.54 g/mol [5] | 141.10 g/mol | 175.54 g/mol [7] |
| Appearance | Off-White to Yellow Crystalline Solid[3][4] | Dark Yellow Liquid[6] | Off-white to yellow powder |
| Melting Point | 37-39 °C[3] | N/A (Liquid at RT) | 39-42 °C |
| Boiling Point | 238 °C[4] | ~215 °C | ~244 °C |
| Purity (Typical) | >98%[3] | >99% | >98%[7] |
Mechanistic Insight: Why the Substitution Pattern Matters
The specific arrangement of substituents on this compound is not arbitrary; it is the key to its synthetic utility. The nitro group at position 1 powerfully activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack.
In this molecule, both the chlorine at C2 (ortho) and the fluorine at C5 are positioned for potential displacement. However, the chlorine atom is significantly more activated due to its direct ortho relationship with the nitro group. This provides a high degree of regioselectivity, allowing chemists to selectively displace the chlorine atom while leaving the fluorine atom intact for subsequent transformations. This is a crucial advantage over isomers where selectivity might be less pronounced.
Caption: Generalized SNAr pathway for this compound.
Head-to-Head Comparison: Performance, Cost, and Safety
The true value of a building block is revealed through direct comparison with viable alternatives under process-relevant conditions.
A. Performance & Efficiency
The primary benefit of this compound lies in its predictable reactivity and often superior yields in targeted SNAr reactions. Alternatives like 2-fluoronitrobenzene offer a different reactivity profile where fluorine is the leaving group. While fluorine is more electronegative, chlorine is often a better leaving group in SNAr under many conditions, leading to faster reaction times or milder conditions.
Consider the halogen exchange reaction to produce 2-fluoronitrobenzene from 2-chloronitrobenzene. This process itself requires high temperatures (up to 290°C) and long reaction times (24 hours) for moderate yields, highlighting the challenging nature of activating certain positions.[8] The synthesis of APIs often benefits from starting materials that have already overcome such synthetic hurdles.
| Parameter | This compound | Alternative: 2-Chloronitrobenzene |
| Typical Reaction | SNAr with thiols or amines | Halogen exchange (to make fluoronitrobenzenes) |
| Conditions | Moderate temperatures, base catalysis | High temperatures (240-290°C), KF, catalyst[8] |
| Selectivity | High (selective displacement of Cl over F) | N/A (single leaving group) |
| Typical Yield | Often >80% for targeted SNAr | 40-60% for fluorination[8] |
| Downstream Potential | Retained fluorine allows for further chemistry | Limited to displacement of the nitro group or reduction |
B. Economic Analysis
While the upfront cost per kilogram of a starting material is a key factor, a comprehensive cost-benefit analysis must include process-related expenses.
| Reagent | Supplier Example | Price (100g) | Bulk Availability | Process Considerations |
| This compound | Matrix Scientific | $98.00[9] | Readily Available[2] | Higher initial cost, but potentially offset by higher yields, milder conditions (less energy), and fewer purification steps. |
| 2-Fluoronitrobenzene | Thermo Fisher Scientific | Varies | Readily Available | Lower initial cost, but may require more forcing conditions or specialized catalysts, increasing overall process cost. |
| 4-Chloro-2-fluoronitrobenzene | Fisher Scientific | Varies | Readily Available | Similar cost profile to the target molecule, but different reactivity and selectivity may impact suitability for a specific API target. |
The "hidden" economic benefits of using a highly functionalized intermediate like this compound include reduced step-count in a convergent synthesis, leading to significant savings in labor, energy, and waste disposal.
C. Safety and Handling Profile
All halogenated nitroaromatics must be handled with care. A comparison of their safety data is non-negotiable for process safety and operator well-being.
| Hazard Category | This compound | 2-Fluoronitrobenzene |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Category 4).[10] | Toxic if swallowed (Category 3), Fatal in contact with skin (Category 2).[6][11] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[10] | Causes skin and serious eye irritation.[6][11] |
| Handling | Use in a chemical fume hood, wear appropriate PPE (gloves, eye protection).[10] | Strict avoidance of skin contact is critical. Requires high-level containment and PPE.[6][11] |
| Waste Disposal | Dispose of as hazardous waste. Halogenated organic compounds require specific disposal protocols.[12] | Dispose of as highly toxic hazardous waste.[6] |
Case Study: Experimental Protocol for API Intermediate Synthesis
To illustrate its practical application, we will detail the synthesis of an N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine precursor, a class of molecules used in developing serotonin transporter (SERT) ligands.[3][4] This two-step process first involves a selective SNAr reaction followed by reduction of the nitro group.
Step 1: Nucleophilic Aromatic Substitution
References
- 2. Page loading... [guidechem.com]
- 3. ossila.com [ossila.com]
- 4. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. US4069262A - Preparation of 2-fluoronitrobenzene - Google Patents [patents.google.com]
- 9. 345-17-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
A Senior Application Scientist's Guide to the Synthetic Utility of 2-Chloro-5-fluoronitrobenzene
For the modern researcher in pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Among the vast arsenal of available intermediates, 2-chloro-5-fluoronitrobenzene (CAS No. 345-17-5) has emerged as a particularly versatile and valuable scaffold. This guide provides an in-depth technical review of its synthetic utility, offering a comparative analysis against relevant alternatives and furnishing detailed experimental protocols to empower researchers in their laboratory endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a pale yellow crystalline solid with a melting point of 37-40 °C.[1][2] Its molecular structure, featuring a nitro group ortho to a chlorine atom and para to a fluorine atom, is the cornerstone of its synthetic utility. The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), rendering it an excellent electrophile.[3]
| Property | Value | Source |
| CAS Number | 345-17-5 | [1] |
| Molecular Formula | C₆H₃ClFNO₂ | [1] |
| Molecular Weight | 175.54 g/mol | [1] |
| Appearance | Pale yellow to off-white crystalline solid | [4] |
| Melting Point | 37-40 °C | [1] |
| Boiling Point | 238 °C | [1] |
The strategic placement of two different halogen atoms offers the potential for regioselective substitution, a critical consideration in multi-step synthesis. The chlorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the fluorine atom at the C-5 position. This is due to the powerful ortho-activating effect of the nitro group, which effectively stabilizes the negative charge of the Meisenheimer intermediate.[5][6]
Core Synthetic Transformations: A Comparative Analysis
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and thiols.
As previously mentioned, the chlorine atom is the preferred site of substitution. This predictable regioselectivity is a significant advantage over isomers such as 1-chloro-2-fluoro-4-nitrobenzene, where the fluorine atom is more activated due to its position ortho to the nitro group.[5] This allows for the selective introduction of a diverse array of functional groups at the C-2 position, while retaining the fluorine atom for potential subsequent transformations.
Experimental Protocol: SNAr with an Amine (Piperidine)
This protocol provides a general procedure for the reaction of this compound with a secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution, followed by the dropwise addition of piperidine with stirring.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-fluoro-2-nitrophenyl)piperidine.
-
Caption: General workflow for SNAr reactions of this compound.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, yielding 2-chloro-5-fluoroaniline. This transformation opens up a plethora of synthetic possibilities, as the resulting aniline is a key precursor for the construction of various heterocyclic systems.
A critical challenge in the reduction of halogenated nitroarenes is the potential for dehalogenation. The choice of reducing agent is therefore crucial to ensure the desired chemoselectivity. While catalytic hydrogenation with palladium on carbon (Pd/C) can be effective, it often leads to the undesired removal of the chlorine atom.
Comparative Analysis of Reduction Methods:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O / HCl | EtOH, reflux | High chemoselectivity, avoids dehalogenation | Stoichiometric amounts of tin salts, acidic conditions |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Inexpensive, effective | Heterogeneous, requires filtration of iron salts |
| Hydrazine Hydrate / Pd/C | EtOH, reflux | Can be highly selective with careful control | Potential for dehalogenation if not optimized |
| Sodium Sulfide (Na₂S·9H₂O) | H₂O, reflux | Inexpensive, aqueous conditions | Can sometimes lead to side products, long reaction times |
Experimental Protocol: Selective Nitro Reduction with Tin(II) Chloride
This protocol details a reliable method for the synthesis of 2-chloro-5-fluoroaniline.
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-chloro-5-fluoroaniline by distillation or column chromatography.
-
Caption: Synthetic pathway from this compound to APIs.
Applications in the Synthesis of High-Value Molecules
The true measure of a building block's utility lies in its successful application in the synthesis of complex and valuable molecules. This compound has a proven track record in both the pharmaceutical and agrochemical industries.
Pharmaceutical Applications
A prominent application of this compound is in the synthesis of fluorinated benzimidazoles, a class of compounds with a wide range of biological activities, including antiviral and antimicrobial properties.[7][8] The synthesis typically involves the initial SNAr reaction with an amine, followed by reduction of the nitro group and subsequent cyclization.
Furthermore, this building block is utilized in the synthesis of ligands for serotonin transporters (SERT), which are important targets in the development of antidepressants.[3]
Agrochemical Applications
In the agrochemical sector, this compound serves as a key intermediate in the production of herbicides and fungicides.[4][9] The presence of both chlorine and fluorine atoms can impart desirable properties to the final active ingredient, such as enhanced metabolic stability and bioavailability.
Materials Science
The unique electronic properties of the this compound scaffold also make it a potential candidate for applications in materials science, particularly in the synthesis of high-performance polymers and specialty dyes.[4][10] The introduction of this fluorinated and nitrated aromatic unit can enhance properties such as thermal stability and chemical resistance.[11]
Conclusion
This compound stands out as a highly versatile and synthetically valuable building block for researchers in drug discovery and agrochemical development. Its well-defined reactivity, particularly the predictable regioselectivity in nucleophilic aromatic substitution and the potential for chemoselective nitro group reduction, provides a robust platform for the efficient construction of complex molecular architectures. The detailed protocols and comparative analysis presented in this guide are intended to empower scientists to harness the full potential of this important intermediate in their synthetic endeavors.
References
- 1. This compound CAS#: 345-17-5 [chemicalbook.com]
- 2. This compound 99 345-17-5 [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking 2-Chloro-5-fluoronitrobenzene
Introduction: The Strategic Value of 2-Chloro-5-fluoronitrobenzene in Modern Synthesis
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern therapeutic design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the selection of appropriate fluorinated building blocks is a critical decision in the synthetic workflow.
This guide provides an in-depth comparative analysis of this compound (CAS 345-17-5), a versatile and highly valuable intermediate.[3] Its utility is derived from a trifecta of functional groups: an electron-withdrawing nitro group, and two distinct halogens (chlorine and fluorine) at synthetically advantageous positions. We will objectively benchmark this compound against other key fluorinated building blocks, providing field-proven insights and experimental frameworks to guide your synthetic strategy. This molecule is a key player in the synthesis of various active pharmaceutical ingredients (APIs), including benzothiazole derivatives and selective serotonin reuptake inhibitors (SSRIs).[4][5]
The Chemical Logic of this compound: A Reactivity Profile
The synthetic utility of this compound is dominated by its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The powerful electron-withdrawing nature of the nitro group, through both inductive and resonance effects, strongly activates the aromatic ring towards attack by nucleophiles.[6][7] This activation is most pronounced at the ortho and para positions relative to the nitro group.[8][9]
In the case of this compound, the chlorine atom is positioned ortho to the nitro group, while the fluorine atom is para. This specific arrangement activates both halogen positions for substitution. A critical principle in SNAr reactions is that the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[8][10]
A key differentiator among halogens in this context is leaving group ability. Due to the high electronegativity of fluorine, the C-F bond is highly polarized. This polarization makes the attached carbon atom significantly more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex intermediate.[10][11] Therefore, in many SNAr reactions, fluorine is a better leaving group than chlorine.[12] However, the specific regioselectivity of substitution on this compound can be tuned by the choice of nucleophile and reaction conditions, offering a level of synthetic flexibility.
Comparative Benchmarking: this compound vs. Key Alternatives
The selection of a building block is a function of the desired synthetic outcome, particularly regioselectivity and reactivity. Here, we compare this compound with three structurally related alternatives to highlight these strategic differences.
| Feature | This compound | 5-Chloro-2-fluoronitrobenzene | 2,4-Difluoronitrobenzene | 2-Chloro-5-nitrobenzotrifluoride |
| Structure | Cl at C2 (ortho), F at C5 (para) | F at C2 (ortho), Cl at C5 (meta) | F at C2 (ortho), F at C4 (para) | Cl at C2 (ortho), CF3 at C5 (meta) |
| CAS Number | 345-17-5 | 345-18-6[13] | 446-35-5[14] | 777-37-7[15] |
| Molecular Weight | 175.54 g/mol | 175.54 g/mol [13] | 159.09 g/mol | 225.55 g/mol [15] |
| Melting Point | 37-40 °C[16] | 10 °C[13] | 22-24 °C | 25-27 °C |
| Core Reactivity | Dual activation at C-Cl (ortho) and C-F (para). Regioselectivity is condition-dependent. | Strong, preferential activation at the C-F bond (ortho to NO2). C-Cl is largely unreactive to SNAr.[11] | Highly activated at both C-F positions, enabling sequential substitutions. | Extremely high activation at the C-Cl bond due to the combined electron-withdrawing power of NO2 and CF3 groups.[15] |
| Strategic Application | Versatile intermediate for accessing different isomers or when tunable reactivity is desired. | Precise, regioselective introduction of a nucleophile at the C2 position. | Platform for diaryl ether synthesis or sequential functionalization. | Used when a very facile C-Cl substitution is required and for introducing a trifluoromethyl group. |
Analysis of Alternatives:
-
5-Chloro-2-fluoronitrobenzene: This isomer is the building block of choice when unequivocal regioselectivity is paramount. The fluorine atom is ortho to the activating nitro group, making it the prime target for nucleophilic attack. The chlorine, being meta, is not significantly activated and will remain intact under typical SNAr conditions.[9][11] This allows for the clean synthesis of 2-substituted-5-chloronitrobenzene derivatives.[13]
-
2,4-Difluoronitrobenzene: This compound offers the potential for sequential or double substitution. Both fluorine atoms are activated (one ortho, one para), presenting two reactive sites for nucleophiles. This is particularly useful in the synthesis of complex molecules requiring multiple aromatic substitutions.
-
2-Chloro-5-nitrobenzotrifluoride: Replacing the fluorine atom with a trifluoromethyl (CF3) group dramatically alters the electronic landscape. The CF3 group is a powerful electron-withdrawing group in its own right.[15] Its presence, combined with the nitro group, makes the ortho C-Cl bond exceptionally electrophilic and highly susceptible to nucleophilic substitution. This building block is ideal for syntheses where a more sluggish nucleophile is used or when milder reaction conditions are required for the substitution step.
Experimental Protocols and Workflows
To provide a practical context for the application of these building blocks, we present two detailed, validated protocols for key transformations.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol details a representative SNAr reaction to synthesize an N-aryl amine, a common structural motif in pharmaceuticals.
Objective: To synthesize N-Aryl-4-fluoro-2-nitroaniline from this compound and a primary amine.
Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add the desired primary amine (1.1 eq.) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.) to act as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A generalized workflow for a typical SNAr reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
While SNAr is the primary mode of reactivity, the halogen substituents on these building blocks are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17] This vastly expands their synthetic utility, allowing for the formation of C-C bonds to construct biaryl systems, which are prevalent in pharmaceuticals.[18][19]
Objective: To synthesize a biaryl compound from this compound and an arylboronic acid.
Methodology:
-
Reagent Preparation: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq.).
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction Conditions: Degas the mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution). Heat the reaction to reflux (typically 80-110 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.
Logical Relationship: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Forward Outlook
This compound stands out as a highly versatile and strategically valuable fluorinated building block. Its dual activation at both the ortho-chloro and para-fluoro positions provides a unique platform for synthetic chemists, offering tunable reactivity that can be exploited for various synthetic goals.
When benchmarked against its isomers and other related compounds, it becomes clear that the "best" building block is entirely dependent on the specific synthetic challenge. For unequivocal regioselectivity, an isomer like 5-Chloro-2-fluoronitrobenzene is superior. For maximum activation and the introduction of a CF3 group, 2-Chloro-5-nitrobenzotrifluoride is the logical choice.
By understanding the fundamental principles of reactivity and the specific advantages conferred by each substitution pattern, researchers can make more informed decisions, leading to more efficient, predictable, and successful synthetic campaigns in the pursuit of novel therapeutics and advanced materials.
References
- 1. 氟化砌塊 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 4. ossila.com [ossila.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chemimpex.com [chemimpex.com]
- 14. sparrow-chemical.com [sparrow-chemical.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound CAS#: 345-17-5 [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-5-fluoronitrobenzene: A Guide for Laboratory Professionals
For the researcher engaged in the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-5-fluoronitrobenzene (CAS No. 345-17-5), a halogenated nitroaromatic compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of personnel and the environment.
Immediate Safety and Handling Protocol
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is crucial. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, all handling and disposal preparations must be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Consult glove manufacturer's specifications for breakthrough times. | Prevents skin contact, which can be harmful. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or spill cleanup, chemical-resistant coveralls are recommended. | Minimizes skin exposure. |
| Respiratory Protection | For routine handling in a fume hood, respiratory protection may not be necessary. In case of spills or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required. | Protects against the inhalation of harmful dust or vapors. |
Waste Characterization: The First Step in Proper Disposal
Proper disposal begins with accurate waste characterization. As a chlorinated and nitrated aromatic compound, this compound is subject to stringent environmental regulations.
Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]
This compound is not specifically listed as a hazardous waste. Therefore, its classification depends on whether it exhibits any of the hazardous characteristics. The most relevant characteristic for this compound is toxicity .
To determine if the waste exhibits the toxicity characteristic, the Toxicity Characteristic Leaching Procedure (TCLP) is employed.[4][5][6][7] This laboratory test simulates the leaching of waste in a landfill. If the concentration of this compound in the leachate exceeds the regulatory limit, the waste is classified as a toxic hazardous waste. Given the known toxicity of nitroaromatic compounds, it is highly probable that waste this compound will be classified as hazardous.
While specific regulatory limits for this compound in TCLP are not defined, the presence of nitrobenzene as a regulated constituent (EPA Hazardous Waste Code D036) suggests that similar compounds would be treated with a high degree of caution.[8]
Based on its chemical structure as a halogenated organic compound, waste containing this compound is also subject to Land Disposal Restrictions (LDRs), which mandate specific treatment standards before it can be landfilled.[9]
Step-by-Step Disposal Procedures
The recommended and most definitive method for the disposal of this compound is through an approved hazardous waste disposal facility. The primary technology for the destruction of halogenated organic compounds is high-temperature incineration.
On-Site Waste Accumulation and Storage
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Segregation: Do not mix this waste with other waste streams, especially with incompatible materials such as strong oxidizing agents or strong bases, to prevent potentially hazardous reactions.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.
Off-Site Transportation and Disposal
The transportation of hazardous waste is regulated by the Department of Transportation (DOT). For shipment, this compound is classified as a Toxic Solid, Organic, N.O.S. (Not Otherwise Specified) , with the UN number UN2811 .[1] All packaging and shipping documentation must comply with DOT regulations.[10][11][12][13][14]
The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound:
Caption: Disposal workflow for this compound.
High-Temperature Incineration
High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds. This process ensures that the complex and toxic molecules are broken down into simpler, less harmful substances.
Key Operational Parameters for Incineration:
| Parameter | Requirement | Rationale |
| Temperature | A minimum of 1100°C in the post-combustion chamber.[15][16] | Ensures the complete destruction of stable halogenated aromatic rings. |
| Residence Time | A minimum of 2 seconds.[15] | Provides sufficient time for the complete combustion of the waste material. |
| Destruction and Removal Efficiency (DRE) | A minimum of 99.99%.[17][18] | A regulatory requirement to ensure that negligible amounts of the hazardous constituent are released. |
| Emission Control | Incinerators must be equipped with scrubbers and other air pollution control devices. | To neutralize acidic gases (such as HCl and HF) and capture particulate matter generated during combustion.[19] |
Alternative and Emerging Disposal Technologies
While high-temperature incineration is the standard, research into alternative destruction technologies is ongoing. For certain waste streams, these may be considered as part of an integrated waste management strategy.
-
Chemical Treatment (Fenton's Oxidation): This advanced oxidation process uses hydroxyl radicals generated from hydrogen peroxide and an iron catalyst to degrade organic pollutants.[20][21][22][23] While effective for nitroaromatic compounds in wastewater, its application to solid waste would require a dissolution step and is generally more complex and costly for bulk disposal.[24]
-
Stabilization and Solidification (S/S): S/S technologies aim to immobilize hazardous constituents within a solid matrix, reducing their leachability.[25][26][27][28] This is typically used for managing the residues from other treatment processes, such as incinerator ash, rather than as a primary disposal method for organic compounds.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and decisive action is critical.
Spill Cleanup
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Restrict access and ensure the area is well-ventilated.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Cleanup: Once the bulk of the material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the appropriate safety officer or environmental health and safety department.
Personnel Exposure
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
By adhering to these comprehensive procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 5. phoslab.com [phoslab.com]
- 6. epa.gov [epa.gov]
- 7. getenviropass.com [getenviropass.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Hazardous Materials Shipping (DOT) | Environment, Health and Safety [ehs.cornell.edu]
- 11. shipbob.com [shipbob.com]
- 12. oshaeducationcenter.com [oshaeducationcenter.com]
- 13. uscompliance.com [uscompliance.com]
- 14. amherst.edu [amherst.edu]
- 15. basel.int [basel.int]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. indianchemicalsociety.com [indianchemicalsociety.com]
- 22. kirj.ee [kirj.ee]
- 23. youtube.com [youtube.com]
- 24. Impact of Fenton and ozone on oxidation of wastewater containing nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. api.pageplace.de [api.pageplace.de]
- 26. matsc.ktu.lt [matsc.ktu.lt]
- 27. epa.gov [epa.gov]
- 28. Solidification and Stabilization of hazardous waste.pptx [slideshare.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
